molecular formula C5H9IO2 B1628791 5-(Iodomethyl)tetrahydrofuran-3-ol CAS No. 188068-77-1

5-(Iodomethyl)tetrahydrofuran-3-ol

Cat. No.: B1628791
CAS No.: 188068-77-1
M. Wt: 228.03 g/mol
InChI Key: CQIXHAQHLCXRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Iodomethyl)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C5H9IO2 and its molecular weight is 228.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

188068-77-1

Molecular Formula

C5H9IO2

Molecular Weight

228.03 g/mol

IUPAC Name

5-(iodomethyl)oxolan-3-ol

InChI

InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2

InChI Key

CQIXHAQHLCXRQQ-UHFFFAOYSA-N

SMILES

C1C(COC1CI)O

Canonical SMILES

C1C(COC1CI)O

Origin of Product

United States

Foundational & Exploratory

5-(Iodomethyl)tetrahydrofuran-3-ol CAS 188068-77-1 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Iodomethyl)tetrahydrofuran-3-ol (CAS 188068-77-1): Properties, Synthesis, and Applications

Executive Summary

This compound is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Featuring a tetrahydrofuran (THF) core, a structure prevalent in numerous FDA-approved pharmaceuticals, this molecule serves as a high-value chiral building block.[1] Its strategic placement of a reactive primary iodide and a versatile secondary alcohol allows for its use as a key intermediate in the synthesis of complex molecular architectures, most notably nucleoside analogues for antiviral and anticancer drug discovery. This guide provides a comprehensive overview of its chemical properties, proposes a logical synthetic strategy, explores its reactivity and applications, and outlines essential safety protocols for its handling.

Introduction: A Versatile Scaffold for Drug Discovery

The tetrahydrofuran ring is a privileged scaffold in modern pharmacology, recognized for its ability to mimic the furanose form of ribose and deoxyribose sugars while offering improved metabolic stability.[1] This mimicry is fundamental to the design of nucleoside analogues that can interact with and inhibit viral or cellular enzymes like polymerases and reverse transcriptases.

This compound, specifically identified by CAS number 188068-77-1, embodies the utility of this scaffold.[2][3][4] The molecule possesses two key functionalities:

  • A Primary Iodide (-CH₂I): The iodomethyl group is an excellent electrophilic handle. The carbon-iodine bond is relatively weak, and iodide is an exceptional leaving group, making this position highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide array of functional groups.

  • A Secondary Alcohol (-OH): The hydroxyl group at the C-3 position is a versatile nucleophile and a site for further chemical modification. It can be protected, oxidized to a ketone, or engaged in etherification and esterification reactions, including the critical formation of phosphodiester linkages in oligonucleotide synthesis.

The stereochemistry of this compound is critical to its function, with specific isomers like (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol often being required to achieve the correct spatial orientation for biological target engagement.[2][5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical supplier databases and computational models.[2][3]

General and Physical Data
PropertyValueReference
CAS Number 188068-77-1[2][3][4]
Molecular Formula C₅H₉IO₂[2][3][4]
Molecular Weight 228.03 g/mol [2][3][4]
Typical Purity ≥95% - ≥98%[2][3]
Recommended Storage 2-8°C, Sealed in dry conditions[2]
Computed Chemical Properties
PropertyValueReference
Topological Polar Surface Area (TPSA) 29.46 Ų[2]
LogP (Octanol-Water Partition Coeff.) 0.57[2][3]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]
Chemical Structure

The structure of the (3S,5R) stereoisomer is presented below. This specific configuration is crucial for its application as a ribose analogue.

Fig. 1: Structure of (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol.

Synthesis and Purification

While specific preparations for CAS 188068-77-1 are proprietary, a robust and logical synthetic route can be designed based on established organochemical transformations. The most direct approach involves the selective iodination of a precursor diol.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the C-I bond, identifying 5-(hydroxymethyl)tetrahydrofuran-3-ol as the immediate precursor.[6][7] This diol can, in turn, be synthesized from commercially available chiral starting materials or through the acid-catalyzed dehydration of 1,2,4-trihydroxybutane.[8]

retrosynthesis target This compound precursor 5-(Hydroxymethyl)tetrahydrofuran-3-ol (Precursor Diol) target->precursor C-I Disconnection (Iodination)

Fig. 2: Retrosynthetic approach for the target molecule.
Proposed Experimental Protocol: Appel Iodination

The conversion of the primary alcohol of the precursor diol to an iodide can be efficiently achieved using an Appel reaction. This method is chosen for its mild conditions, which are compatible with the secondary alcohol, and its high reliability.

Objective: To synthesize this compound from 5-(hydroxymethyl)tetrahydrofuran-3-ol.

Reagents:

  • (3S,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Iodine (I₂) (1.5 eq)

  • Imidazole (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the solids under a positive pressure of nitrogen.

  • Cooling: Cool the resulting solution to 0°C using an ice-water bath.

  • Iodine Addition: Add a solution of iodine (1.5 eq) in DCM dropwise to the stirred reaction mixture. The addition should be slow enough to maintain the internal temperature below 5°C. A dark brown color will persist.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0°C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups.

reactivity cluster_iodide Reactions at C5-Iodomethyl cluster_hydroxyl Reactions at C3-Hydroxyl center This compound azide Azide Substitution (R-N₃) center->azide NaN₃ amine Amination (R-NHR') center->amine R'NH₂ thiol Thiolation (R-SR') center->thiol R'SH, Base carbon Carbon Nucleophiles (e.g., Malonates) center->carbon CH₂(CO₂Et)₂, Base protect Protection (e.g., R-OTBS) center->protect TBSCl, Imidazole oxidize Oxidation (Ketone) center->oxidize PCC / DMP esterify Esterification (R-O-Ac) center->esterify Ac₂O, Pyridine etherify Etherification (R-O-R') center->etherify NaH, R'Br

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Tetrahydrofuran Core in Modern Chemistry

The 2,5-disubstituted tetrahydrofuran (THF) ring is a privileged structural motif, prominently featured in a vast array of natural products and biologically active molecules.[1][2] Its prevalence in compounds exhibiting potent antitumor, antimicrobial, and immunosuppressive properties, such as the annonaceous acetogenins, underscores its importance as a pharmacophore.[3][4][5] The precise spatial arrangement of the substituents at the C2 and C5 positions is often critical for biological function, making the development of robust and highly stereoselective synthetic methodologies a paramount objective for researchers in medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the core strategies for achieving stereocontrol in the synthesis of 2,5-disubstituted tetrahydrofurans. Moving beyond a simple recitation of methods, this document, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, offering field-proven insights into the practical application of these techniques. We will explore the nuances of substrate- and reagent-controlled reactions, examine powerful catalytic systems, and present detailed protocols for key transformations, all grounded in authoritative scientific literature.

Chapter 1: Foundational Strategies in Stereoselective Tetrahydrofuran Synthesis

The construction of the tetrahydrofuran ring with defined stereochemistry at the 2 and 5 positions can be broadly categorized into methods that rely on the inherent chirality of the starting material (substrate-controlled) and those that employ a chiral catalyst or auxiliary to induce stereoselectivity (reagent-controlled).

Substrate-Controlled Diastereoselective Cyclizations

One of the most direct and historically significant approaches to stereodefined THFs is the intramolecular cyclization of an acyclic precursor containing pre-existing stereocenters. The stereochemical outcome of the ring closure is dictated by the relative stereochemistry of these centers.

This classic method involves the intramolecular SN2 reaction of a hydroxyl group onto a carbon bearing a suitable leaving group (e.g., halide, tosylate, mesylate). The reaction proceeds with inversion of configuration at the electrophilic carbon, providing a predictable route to either cis- or trans-2,5-disubstituted THFs, depending on the stereochemistry of the acyclic precursor.[2]

The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as elimination. Sodium hydride (NaH) in an aprotic polar solvent like THF is a common and effective combination for deprotonating the alcohol.[2]

Experimental Protocol: Diastereoselective Synthesis of (cis)-2-(hydroxymethyl)-5-methyltetrahydrofuran-3-ol [2]

  • Preparation of the Precursor: The starting material, (2R,4R)-5-bromopentane-1,2,4-triol, is synthesized with the required stereocenters already in place.

  • Deprotonation: To a solution of the bromotriol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil).

  • Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cis-tetrahydrofuran derivative.

EntrySubstrateLeaving GroupConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
1(2R,4R)-5-bromopentane-1,2,4-triolBrNaH, THF, 0 °C to rt(cis)-2-(hydroxymethyl)-5-methyltetrahydrofuran-3-ol85>95:5[2]

The ring-opening of an epoxide by a tethered hydroxyl group is a powerful and frequently employed strategy, particularly in the synthesis of complex natural products.[1][6] This method allows for the formation of the THF ring with the concurrent generation of a new stereocenter. The regioselectivity of the epoxide opening (attack at the more or less substituted carbon) is a key consideration and can often be controlled by the choice of catalyst (acidic or basic conditions).

For the synthesis of 2,5-disubstituted THFs, a 5,6-epoxyalkanol is the required precursor. Under basic conditions, the reaction typically proceeds via an SN2 mechanism with the alkoxide attacking the less sterically hindered carbon of the epoxide.

Logical Workflow for Epoxide-Opening Cyclization

G cluster_0 Substrate Preparation cluster_1 Cyclization cluster_2 Product A Chiral Alkenol B Asymmetric Epoxidation (e.g., Sharpless epoxidation) A->B m-CPBA or other epoxidizing agent C 5,6-Epoxyalkanol B->C Intermediate D Base- or Acid-Catalyzed Ring Closure C->D NaH or CSA E Stereodefined 2,5-Disubstituted Tetrahydrofuran D->E Final Product G A γ-Hydroxy Enal C Iminium Ion Intermediate A->C Condensation B Chiral Amine Catalyst (e.g., Proline derivative) B->C E Intramolecular Cyclization C->E Nucleophilic Attack D Nucleophile (O, N, or C-based) D->E F 2-Functionalized 2,5-Dihydrofuran E->F Hydrolysis & Catalyst Regeneration G Reduction (e.g., H₂, Pd/C) F->G H 2,5-Disubstituted Tetrahydrofuran G->H

Sources

The Strategic Intermediate: A Technical Guide to 5-(Iodomethyl)tetrahydrofuran-3-ol in Nucleoside Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect of Antiviral and Anticancer Agents

In the landscape of modern medicine, nucleoside analogs represent a cornerstone of antiviral and anticancer therapies.[1][2] These molecules, structural mimics of natural nucleosides, effectively terminate DNA or RNA chain elongation, a critical process for viral replication and cancer cell proliferation. The efficacy of these drugs is intrinsically linked to the precise stereochemistry of their modified sugar moieties. Behind the development of many of these life-saving therapeutics lies a class of versatile and indispensable intermediates, among which 5-(Iodomethyl)tetrahydrofuran-3-ol stands out as a key building block. This technical guide provides an in-depth exploration of this pivotal intermediate, from its stereoselective synthesis to its strategic application in the construction of potent nucleoside analogs. For researchers, scientists, and drug development professionals, understanding the nuances of this intermediate is paramount to innovating the next generation of therapeutics.

Physicochemical Properties and Stereochemical Significance

This compound is a chiral molecule whose utility in nucleoside analog synthesis is largely dictated by its stereochemical configuration. The specific stereoisomer of interest for the synthesis of L-nucleoside analogs, which often exhibit unique biological activities and resistance profiles, is (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol.[1]

PropertyValueReference
CAS Number 188068-77-1[3]
Molecular Formula C₅H₉IO₂[3]
Molecular Weight 228.03 g/mol [3]
Appearance Not specified, likely a solid or oil
Storage Sealed in dry, 2-8°C[3]

The presence of the hydroxyl group at the 3-position and the iodomethyl group at the 5-position, with their specific stereochemical arrangement, allows for the controlled introduction of a nucleobase and subsequent manipulations to form the final nucleoside analog. The iodine atom serves as an excellent leaving group, facilitating the crucial coupling reaction with a nucleobase.

Stereoselective Synthesis: A Journey from Chiral Pool to Key Intermediate

The synthesis of enantiomerically pure (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol is a critical step that leverages the principles of stereoselective synthesis, often starting from readily available chiral precursors from the "chiral pool." A common and efficient strategy involves the use of L-gulono-1,4-lactone, a derivative of L-gulose.

Conceptual Synthetic Pathway

The overarching strategy involves the transformation of a suitable carbohydrate precursor into a homoallylic alcohol, which then undergoes a diastereoselective iodocyclization to furnish the desired tetrahydrofuran ring system.

Synthesis_Pathway Start L-Gulono-1,4-lactone Intermediate1 Vinyl-L-gulofuranose derivative Start->Intermediate1 Multi-step transformation Target (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol Intermediate1->Target Iodocyclization

Caption: Conceptual workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Preparation of the Homoallylic Alcohol Precursor from L-Gulono-1,4-lactone

  • Protection of Hydroxyl Groups: L-gulono-1,4-lactone is first protected, typically as its acetonide, to mask the hydroxyl groups that are not involved in the subsequent reactions. This is a standard procedure in carbohydrate chemistry to ensure regioselectivity.

  • Reduction and Olefination: The lactone is then partially reduced to the corresponding lactol, followed by a Wittig-type olefination to introduce a vinyl group, thus forming the key homoallylic alcohol precursor. The stereochemistry of the starting material dictates the stereochemistry of the resulting acyclic intermediate.

Step 2: Diastereoselective Iodocyclization

The pivotal step is the iodocyclization of the vinyl-furanose derivative. This reaction proceeds via an electrophilic attack of iodine on the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group.

  • Reaction Setup: The homoallylic alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.

  • Iodine Source: Iodine (I₂) is added to the solution, often in the presence of a mild base like sodium bicarbonate to neutralize the HI generated during the reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction mixture is quenched with a solution of sodium thiosulfate to remove excess iodine. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol.

The stereochemical outcome of the cyclization is controlled by the existing stereocenters in the acyclic precursor, leading to the formation of the desired diastereomer.

Characterization and Spectroscopic Data

Thorough characterization of this compound is essential to confirm its structure and purity before its use in subsequent steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol is not readily found, the expected 1H and 13C NMR spectra would exhibit characteristic signals for the tetrahydrofuran ring protons and carbons. The chemical shifts and coupling constants would be consistent with the proposed stereochemistry. Based on general knowledge of similar structures, the following are expected key resonances:

  • ¹H NMR: Signals for the protons on the tetrahydrofuran ring would appear in the range of 3.0-4.5 ppm. The protons adjacent to the iodine and oxygen atoms would be the most deshielded. The CH₂I protons would likely appear as a doublet of doublets.

  • ¹³C NMR: The carbons of the tetrahydrofuran ring would resonate in the range of 60-85 ppm, with the carbon bearing the iodine being the most upfield due to the heavy atom effect.

Application in Nucleoside Analog Synthesis: The Coupling Reaction

The primary utility of this compound lies in its role as a key intermediate for the synthesis of nucleoside analogs, particularly L-nucleosides which are enantiomers of the naturally occurring D-nucleosides.

General Coupling Strategy

The synthesis of the nucleoside analog involves the nucleophilic substitution of the iodide by a nucleobase. To facilitate this, the nucleobase is typically silylated to enhance its nucleophilicity and solubility in organic solvents.

Coupling_Reaction Intermediate (3S,5R)-5-(Iodomethyl) tetrahydrofuran-3-ol Nucleoside_Analog L-Nucleoside Analog Intermediate->Nucleoside_Analog Nucleobase Silylated Nucleobase Nucleobase->Nucleoside_Analog Lewis Acid Catalyst

Caption: General scheme for the coupling of the intermediate with a nucleobase.

Detailed Experimental Protocol: Synthesis of an L-Thymidine Analog

The following protocol outlines the synthesis of a representative L-thymidine analog.

  • Silylation of Thymine: Thymine is suspended in a mixture of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. The mixture is heated to reflux until a clear solution is obtained, indicating the formation of bis(trimethylsilyl)thymine. The excess HMDS is removed under reduced pressure.

  • Coupling Reaction: The (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol is dissolved in an anhydrous aprotic solvent, such as acetonitrile. The freshly prepared silylated thymine is then added, followed by a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC).

  • Workup and Deprotection: The reaction is quenched with a short-chain alcohol, like methanol, to remove the silyl groups. The solvent is evaporated, and the residue is purified by column chromatography to yield the desired L-thymidine analog.

Conclusion: A Versatile Synthon for Future Drug Discovery

This compound, particularly in its (3S,5R) stereoisomeric form, is a testament to the power of strategic intermediate design in medicinal chemistry. Its efficient, stereoselective synthesis from chiral pool precursors and its reliable reactivity in coupling reactions make it an invaluable tool for the construction of novel L-nucleoside analogs. As the demand for new antiviral and anticancer agents with improved efficacy and resistance profiles continues to grow, the importance of versatile and well-characterized intermediates like this compound will only increase. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this key molecule in the ongoing quest for therapeutic innovation.

References

  • Cheng, Y. C., Dutschman, G., Starnes, M. C., Fisher, M. H., Nanavati, N. T., & Gao, W. Y. (1994). Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 38(7), 1602-1607.
  • The Royal Society of Chemistry. (2011). Supporting Information for Chemical Communications. Retrieved from [Link]

  • Choi, J. Y., & Kim, J. H. (2003). Synthesis and anti-HIV activity of l-β-3′-C-cyano-2′,3′-unsaturated nucleosides and l-3. Bioorganic & Medicinal Chemistry Letters, 13(16), 2731-2733.
  • Chen, X., & Wu, J. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Garegg, P. J., & Samuelsson, B. (1985). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors.
  • Chen, X., & Wu, J. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv.
  • Gordon, C. P., et al. (2020). Repurposing Nucleoside Analogs for Human Coronaviruses. mSphere, 5(6), e0092 repurposed.
  • Li, X., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7078.
  • Britton, R., et al. (2025).
  • Chertkov, V. A., Shestakova, A. K., & Golotvin, S. S. (2009). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Russian Chemical Bulletin, 58(1), 103-109.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Britton, R., et al. (2025).
  • Chu, C. K., & Cutler, S. J. (1997). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Journal of Heterocyclic Chemistry, 34(1), 1-13.
  • González, M. A., & Pérez, M. (2024). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. Molbank, 2024(1), M1902.
  • Chertkov, V. A., Shestakova, A. K., & Golotvin, S. S. (2009). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 58(1), 96-102.
  • PubChem. (n.d.). (2R,3R,4S,5R)-5-(2-amino-6-chloro-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Towards the total synthesis of mandelalide B: construction of the tetrahydrofuran/α-hydroxyl lactone fragment. Organic & Biomolecular Chemistry, 4(21), 3931-3933.
  • Bakulev, V. A., et al. (2018). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. RSC Advances, 8(51), 29193-29201.
  • Google Patents. (2006). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Lee, E., & Lim, J. (2018). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules, 23(9), 2243.

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A Technical Guide to the Retrosynthetic Analysis and Forward Synthesis of 5-(iodomethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The substituted tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules. 5-(iodomethyl)tetrahydrofuran-3-ol, in particular, serves as a versatile building block for introducing this motif and for further functionalization via the reactive primary iodide. This technical guide provides an in-depth retrosynthetic analysis of this target molecule, designed for researchers and drug development professionals. We will deconstruct the molecule to its logical precursors and explore two distinct and powerful forward-synthesis strategies: a linear approach based on the cyclization of an acyclic triol and a more convergent strategy utilizing an intramolecular iodo-aldol reaction. This document emphasizes the chemical logic behind strategic choices, provides detailed experimental protocols for key transformations, and offers a comparative analysis to guide synthetic route selection.

Introduction: The Tetrahydrofuran-3-ol Scaffold in Drug Discovery

Substituted tetrahydrofurans (THFs) are core structural motifs in a vast array of biologically active compounds, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit a wide spectrum of activities such as antitumor, antimicrobial, and antiprotozoal properties.[1] The 3-hydroxy-tetrahydrofuran subunit, specifically, is a key intermediate in the synthesis of critical pharmaceuticals, including the HIV protease inhibitors amprenavir and fosamprenavir.[2]

The target molecule of this guide, this compound, combines this valuable THF-3-ol core with a synthetically versatile iodomethyl group at the 5-position. This primary iodide is an excellent electrophile for nucleophilic substitution reactions, making the molecule an ideal building block for elaborating more complex structures. Understanding the most efficient ways to construct this molecule is therefore of significant interest to the synthetic and medicinal chemistry communities.

Primary Retrosynthetic Analysis: Strategic Disconnections

A successful retrosynthesis begins by identifying the most logical and strategic bond disconnections in the target molecule. For this compound, the analysis reveals two primary levels of disconnection.

Disconnection I: Functional Group Interconversion (FGI)

The most evident disconnection is the carbon-iodine bond. Primary alkyl iodides are most commonly and efficiently prepared from their corresponding primary alcohols. This leads to our first-level precursor, 5-(hydroxymethyl)tetrahydrofuran-3-ol , a stable diol that represents a key strategic intermediate. This transformation is a classic Functional Group Interconversion (FGI).

Disconnection II: Cyclization Strategies for the Tetrahydrofuran Core

With the key diol intermediate identified, the next challenge is to deconstruct the tetrahydrofuran ring itself. We will consider two divergent and powerful strategies for this C-O bond disconnection.

  • Strategy A (Linear): Intramolecular Williamson Ether Synthesis. This classical approach involves disconnecting one of the ring's C-O bonds, specifically the C2-O bond, to reveal an acyclic precursor. This leads to 1,2,5-pentanetriol , where an acid-catalyzed intramolecular dehydration would forge the ether linkage.

  • Strategy B (Convergent): Intramolecular Iodo-Aldol Cyclization. A more elegant and convergent strategy involves forming the C-O and a C-C bond in a single, stereoselective step. An intramolecular iodo-aldol cyclization of a prochiral α-substituted enoate aldehyde offers a powerful method to construct the ring while simultaneously installing the required hydroxyl and iodomethyl functionalities, often with excellent diastereoselectivity.[3]

The overall retrosynthetic logic is visualized in the diagram below.

Retrosynthesis target This compound (Target Molecule) diol 5-(Hydroxymethyl)tetrahydrofuran-3-ol (Key Diol Intermediate) target->diol FGI (C-I Bond) enoate α-Substituted Enoate Aldehyde (Convergent Precursor) target->enoate Strategy B: Iodo-Aldol Disconnection (Convergent Approach) triol 1,2,5-Pentanetriol (Acyclic Precursor) diol->triol Strategy A: C-O Disconnection (Linear Approach)

Caption: High-level retrosynthetic analysis of this compound.

Pathway I: A Linear Approach via an Acyclic Triol Intermediate

This pathway follows a more traditional, linear sequence: synthesis of an acyclic precursor, cyclization to form the THF diol, and final functional group manipulation.

Synthesis and Cyclization of 1,2,5-Pentanetriol

The synthesis of the key acyclic precursor, 1,2,5-pentanetriol, can be accomplished from various commercially available C5 starting materials, such as glutaric acid derivatives. Once obtained, the formation of the tetrahydrofuran ring is typically achieved via an acid-catalyzed cyclodehydration. This reaction proceeds by protonation of one of the terminal hydroxyl groups (at C1 or C5), followed by intramolecular SN2 attack by another hydroxyl group. The formation of a five-membered ring from a 1,4-diol (in this case, the C2 and C5 hydroxyls) is thermodynamically and kinetically favored. This method is analogous to the established synthesis of 3-hydroxytetrahydrofuran from 1,2,4-trihydroxybutane.[4]

Regioselective Iodination of the Primary Alcohol

The final step is the conversion of the primary alcohol in 5-(hydroxymethyl)tetrahydrofuran-3-ol to the corresponding iodide. This transformation must be regioselective, targeting the primary hydroxyl in the presence of the secondary one. This selectivity is readily achieved due to the lower steric hindrance and higher reactivity of the primary alcohol.

Two highly reliable methods for this conversion are:

  • The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and iodine (I₂), often with imidazole as a catalyst and activator.[5] The reaction proceeds via an SN2 mechanism, which is significantly faster at the primary position.

  • Sulfonylation and Iodide Displacement: This is a robust two-step, one-pot procedure. The primary alcohol is first selectively converted into a good leaving group, such as a tosylate or a sterically hindered trihalobenzenesulfonate.[6][7] Subsequent addition of a soluble iodide salt, like sodium iodide (NaI), effects an SN2 displacement to yield the desired primary iodide. This method is particularly effective for unprotected polyols.[6]

Pathway II: A Convergent Approach via Iodo-Aldol Cyclization

For a more efficient and stereocontrolled synthesis, a convergent approach is highly desirable. The intramolecular iodo-aldol cyclization of a prochiral α-substituted enoate aldehyde is a powerful strategy that constructs the core of our target molecule in a single step.

This reaction is an example of an iodocyclization, a class of reactions where an electrophilic iodine species initiates the cyclization of an unsaturated substrate.[8] In this case, the reaction proceeds via the formation of an iodonium ion intermediate from the alkene, which is then trapped intramolecularly by the enoate nucleophile. The subsequent reduction of the aldehyde yields the secondary alcohol. A key advantage of this method is its high diastereoselectivity, typically yielding a trans relationship between the newly formed hydroxyl and iodomethyl groups, which are positioned on opposite faces of the ring system.[3]

The logical flow of this convergent synthesis is illustrated below.

Convergent_Synthesis start Prochiral Enoate Aldehyde intermediate Cyclic Iodo-Aldehyde start->intermediate Intramolecular Iodo-Aldol Cyclization (e.g., I₂, NaHCO₃) target This compound (trans-isomer) intermediate->target Reduction (e.g., NaBH₄)

Caption: Convergent synthesis via intramolecular iodo-aldol cyclization.

Key Methodologies & Experimental Protocols

To ensure the practical application of this guide, detailed protocols for the most critical transformations are provided below. These are based on established and reliable literature procedures.

Protocol 1: Regioselective Iodination of 5-(hydroxymethyl)tetrahydrofuran-3-ol via Appel Reaction

This protocol describes the selective conversion of the primary hydroxyl group to an iodide in the presence of a secondary hydroxyl group.

Materials:

  • 5-(hydroxymethyl)tetrahydrofuran-3-ol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of triphenylphosphine (1.5 eq.) and imidazole (2.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add iodine (1.5 eq.) portion-wise. The solution will turn into a yellow-orange phosphonium salt complex.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 5-(hydroxymethyl)tetrahydrofuran-3-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, is purified by silica gel column chromatography to afford pure this compound.

Protocol 2: One-Pot Sulfonylation and Iodide Displacement

This protocol provides an alternative, high-yielding method for selective iodination.

Materials:

  • 5-(hydroxymethyl)tetrahydrofuran-3-ol

  • 2,4,6-Trichlorobenzenesulfonyl chloride (1.1 eq.)

  • Pyridine, anhydrous

  • Sodium iodide (NaI) (5.0 eq.)

  • Acetone or DMF

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-(hydroxymethyl)tetrahydrofuran-3-ol (1.0 eq.) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Add 2,4,6-trichlorobenzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. The sterically hindered sulfonylating agent ensures high selectivity for the primary hydroxyl group.[6][7]

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the formation of the sulfonate ester.

  • Add sodium iodide (5.0 eq.) directly to the reaction mixture, followed by acetone (or DMF) to aid solubility.

  • Heat the reaction mixture to 50-60 °C and stir for 18-24 hours until the sulfonate intermediate is fully converted to the iodide product.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as the required stereochemistry, desired scale, and step economy.

FeaturePathway I (Linear Approach)Pathway II (Convergent Approach)
Overall Strategy Linear synthesis of an acyclic triol followed by cyclization and iodination.Convergent, one-step formation of the functionalized THF ring.
Step Economy Generally lower; requires more linear steps.Higher; key functionalities and the ring are installed concurrently.
Stereocontrol Stereocenters must be set in the acyclic precursor, which can be challenging.Can be highly diastereoselective, often providing excellent control of relative stereochemistry (trans).[3]
Scalability Each step is generally well-understood and scalable. Purification of the triphenylphosphine oxide byproduct in the Appel reaction can be a challenge on a large scale.May require more optimization of the key cyclization step for large-scale synthesis.
Flexibility The diol intermediate allows for diverse functionalization of either hydroxyl group.The route is highly tailored to the specific target.

Conclusion and Future Outlook

The retrosynthetic analysis of this compound reveals multiple viable pathways for its construction. For rapid access and situations where stereocontrol is not paramount or is established in the starting triol, the linear approach (Pathway I) offers a robust and dependable route. The selective iodination of the primary alcohol is a high-yielding and reliable transformation.

For syntheses demanding higher efficiency and stereochemical precision, the convergent iodo-aldol cyclization (Pathway II) presents a more advanced and elegant solution. This pathway excels in step economy and its ability to establish the relative stereochemistry of the 3- and 5-substituents in a single operation.

Future work in this area could focus on developing enantioselective versions of the convergent cyclization, which would provide direct access to specific stereoisomers of the target molecule, such as the (3S,5R) isomer, further enhancing its utility as a chiral building block in drug discovery.

References

  • Skaanderup, P. R., Poulsen, C. S., Hyldtoft, L., Jørgensen, M. R., & Madsen, R. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727. Available at: [Link]

  • Smith, A. G., Slade, M. C., & Johnson, J. S. (2011). Intramolecular Iodo-Aldol Cyclizations of Prochiral α-Substituted Enoate Aldehydes and Ketones. Organic Letters, 13(8), 1996-1999. (Referenced in Organic Chemistry Portal: Tetrahydrofuran Synthesis). Available at: [Link]

  • ResearchGate. (n.d.). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Request PDF. Available at: [Link]

  • Ghosh, A. K., & Swanson, L. M. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7847-7859. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,5-anhydro-D-mannitol. Available at: [Link]

  • Angyal, S. J., & Le Fur, R. (1982). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Australian Journal of Chemistry, 35(10), 2169-2173. Available at: [Link]

  • Barluenga, J., González, J. M., Campos, P. J., & Asensio, G. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry, 76(5), 1474-1482. Available at: [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 101-124. Available at: [Link]

  • Crimmins, M. T., & She, J. (2004). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. Organic Letters, 6(11), 1927-1930. Available at: [Link]

  • Wynberg, H., & Bantjes, A. (1959). 3-hydroxytetrahydrofuran. Organic Syntheses, 39, 21. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Available at: [Link]

  • Organic Syntheses. (n.d.). Alcohol to Iodide - Common Conditions. Available at: [Link]

Sources

Thermodynamic Stability & Conformational Analysis of 2,5-Disubstituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2,5-disubstituted tetrahydrofurans (THFs), a structural motif critical to polyether antibiotics (e.g., monensin), nucleoside analogues, and chiral auxiliaries.

Executive Summary

Unlike six-membered rings where chair conformations dictate a clear equatorial preference, five-membered tetrahydrofuran rings exist in a dynamic state of pseudorotation . The thermodynamic stability of cis vs. trans 2,5-disubstituted THFs is not governed by a single rule but by a competition between steric repulsion (favoring trans in bulky systems) and electronic effects (favoring cis in alkyl systems or trans in acetals).

Key Takeaway:

  • 2,5-Dialkyl THFs: Generally favor the cis isomer (thermodynamic product) due to pseudo-diequatorial positioning in the Twist conformation.

  • 2,5-Di-tert-butyl THFs: Favor the trans isomer due to severe steric clash in the cis manifold.

  • 2,5-Dimethoxy THFs: Strongly favor the trans isomer driven by the anomeric effect .

Theoretical Framework: The Pseudorotation Landscape

To understand the stability, one must abandon the "chair" model and adopt the Envelope (E) and Twist (T) conformational model.

The 1,3-Cyclopentane Analogy

Geometrically, the 2,5-positions on a THF ring correspond to the 1,3-positions on a cyclopentane ring (with the oxygen atom at position 1).

  • In 1,3-disubstituted cyclopentanes, the cis isomer is more stable because it can adopt an "envelope" or "twist" conformation where both substituents are pseudo-equatorial .

  • The trans isomer inevitably forces one substituent into a pseudo-axial position, incurring 1,3-diaxial-like strain.

Electronic Perturbations
  • The Gauche Effect: In 2,5-dialkyl THFs, the O-C-C-R torsion angle prefers a gauche relationship, stabilizing the cis form.

  • The Anomeric Effect: For 2,5-dialkoxy THFs (acetals), the lone pair on the ring oxygen (

    
    ) donates electron density into the antibonding orbital of the C-O substituent (
    
    
    
    ). This interaction is maximized when the alkoxy group is axial . The trans isomer allows for optimal anomeric stabilization of both substituents without severe steric penalty.

Comparative Stability Data

The following table summarizes the thermodynamic equilibrium ratios (


) under standard equilibration conditions (Acid catalysis, 25°C).
Substituent TypeCompoundMajor IsomerRatio (Cis:Trans)Dominant Driving Force
Small Alkyl 2,5-Dimethyl-THFCis ~55 : 45Pseudo-diequatorial preference (Twist conformation)
Bulky Alkyl 2,5-Di-tert-butyl-THFTrans < 5 : 95Steric repulsion (Van der Waals) overrides conformer benefit
Alkoxy (Acetal) 2,5-Dimethoxy-THFTrans ~20 : 80Anomeric Effect (Axial preference)
Aryl 2,5-Diphenyl-THFTrans ~10 : 90Steric repulsion between phenyl rings

Note: The "Cis-Preference" for methyl substituents is a subtle effect (


 kcal/mol). It is easily reversed by increasing the steric bulk of the substituent.

Mechanistic Pathways & Visualization

The synthesis of these systems often involves a competition between Kinetic Control (e.g., hydrogenation of furans) and Thermodynamic Control (acid-catalyzed equilibration).

Reaction Coordinate Diagram

The following diagram illustrates the pathway from a furan precursor to the equilibrated THF products.

ReactionCoordinate cluster_0 Stereochemical Outcome Furan Furan Precursor (Aromatic) H2_Cat Hydrogenation (H2/Pd-C) Furan->H2_Cat Kinetic_Cis Kinetic Product (Cis-2,5-Dialkyl) High Energy Twist H2_Cat->Kinetic_Cis Syn-Addition (Kinetic Control) Acid_Equil Acid Catalyst (pTsOH, Heat) Oxocarbenium Intermediate Kinetic_Cis->Acid_Equil Ring Opening/Closing Thermo_Mix Thermodynamic Mixture Cis : Trans (Dependent on R) Acid_Equil->Thermo_Mix Equilibration

Figure 1: Transition from kinetic syn-hydrogenation to thermodynamic equilibrium via oxocarbenium intermediates.

Experimental Protocols

Protocol: Acid-Catalyzed Equilibration

This protocol is the "Gold Standard" for determining the thermodynamic ratio of any 2,5-disubstituted THF.

Objective: Establish the


 between cis and trans isomers.

Reagents:

  • Substrate: Mixture of 2,5-disubstituted THF isomers (1.0 mmol).

  • Solvent: Benzene or Toluene (non-polar is preferred to minimize dipole solvent effects).

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTsOH), 5 mol%.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the THF substrate in 5 mL of dry benzene.

  • Initiation: Add 5 mol% pTsOH.

  • Equilibration: Reflux the solution at 80°C for 12–24 hours.

    • Note: For acid-sensitive substrates (e.g., acetals), use camphorsulfonic acid (CSA) at room temperature for 48 hours.

  • Quench: Cool to room temperature and add solid NaHCO₃ (50 mg) to neutralize the acid. Stir for 10 minutes.

  • Isolation: Filter the mixture through a small pad of silica gel to remove salts.

  • Analysis: Analyze the filtrate via GC-MS or quantitative ¹H NMR.

    • Validation: The ratio should remain constant after extended heating times (e.g., check at 12h and 24h).

Structural Characterization (NMR)

Distinguishing cis and trans isomers requires careful analysis of symmetry and NOE (Nuclear Overhauser Effect) signals.

  • Symmetry:

    • Cis (Meso): Possesses a plane of symmetry (

      
      ). The ¹³C NMR will show half the expected number of signals (equivalent 2,5-carbons).
      
    • Trans (C₂): Possesses a

      
       axis of rotation. Also shows equivalent signals, making simple ¹³C counting insufficient.
      
  • NOE Spectroscopy:

    • Cis: Strong NOE correlation between the H-2 and H-5 protons (they are on the same face).

    • Trans: No NOE between H-2 and H-5.

Case Studies in Drug Design

Polyether Antibiotics (Ionophores)

In the synthesis of Monensin and Nigericin , the THF rings often contain methyl substituents. Nature utilizes the thermodynamic preference for the cis-2,5-dimethyl motif to build the backbone. Synthetic routes that rely on kinetic cyclization (e.g., oxidative cyclization of dienes) often require subsequent equilibration steps to match the natural stereochemistry.

Nucleoside Analogues

For 2',5'-disubstituted nucleosides (THF rings with a base at C2 and hydroxymethyl at C5), the trans relationship is critical. Here, the anomeric effect of the nitrogenous base (at C1/C2) dictates the pucker, often overriding the simple alkyl preferences.

References

  • Mihailovic, M. L., et al. (1958). "The Configuration of the 2,5-Dimethyltetrahydrofurans." Journal of the American Chemical Society, 80(24), 6609–6611. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Definitive text on conformational analysis and the anomeric effect).
  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Detailed analysis of the anomeric effect in acetals).
  • Harmata, M. (2001). "Stereocontrolled Synthesis of 2,5-Disubstituted Tetrahydrofurans." Organic Reactions.[1][2] Link

  • Woo, S., & Keay, B. A. (1996). "Synthetic Methods for the Preparation of 2,5-Disubstituted Tetrahydrofurans." Synthesis, 1996(06), 669-686. Link

Sources

The Strategic Pivot: 5-(iodomethyl)tetrahydrofuran-3-ol in Next-Generation Antiretroviral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of high-barrier-to-resistance HIV protease inhibitors (PIs) relies heavily on the stereochemical precision of the P2 ligand. While early PIs like Amprenavir utilized a single tetrahydrofuran (THF) ring, the "gold standard" inhibitor Darunavir (Prezista) derives its potency from a bicyclic bis-tetrahydrofuran (bis-THF) moiety.

5-(iodomethyl)tetrahydrofuran-3-ol serves as the critical synthetic pivot in constructing this bicyclic system. It represents the transition point where linear chiral precursors are cyclized into the first ring of the bis-THF scaffold. The iodine handle at the C5 position is not merely a leaving group; it provides the electrophilic site necessary for the subsequent "zipper" cyclization that forms the fused furo[2,3-b]furan ring system.

This technical guide details the mechanistic role, synthesis, and quality control of this intermediate, specifically within the context of manufacturing Darunavir and related experimental PIs (e.g., GRL-series).

The Strategic Value of the THF Scaffold

The "Backbone Binding" Concept

The efficacy of Darunavir against multi-drug resistant HIV-1 strains is attributed to the "Backbone Binding" concept pioneered by Ghosh and Mitsuya. Unlike side-chain interactions, which viral mutations can easily disrupt, the bis-THF ligand forms extensive hydrogen bonds with the main chain atoms of the HIV protease active site (specifically Asp29 and Asp30).

  • Single THF (Amprenavir): Good binding, but susceptible to mutations (e.g., I50V).

  • Bis-THF (Darunavir): The fused ring system locks the inhibitor into the S2 subsite, creating a high energy barrier for viral resistance.

The this compound intermediate is the architect of this stereochemistry. Its formation fixes the chiral centers that eventually dictate the endo/exo configuration of the final bicyclic ligand.

Mechanistic Pathway: The Iodoetherification Cascade

The synthesis of the bis-THF ligand typically proceeds via an iodoetherification of a homoallylic alcohol or a related unsaturated precursor.

The Reaction Logic
  • Electrophilic Activation: Iodine (

    
    ) or N-iodosuccinimide (NIS) activates the alkene of the precursor.
    
  • 5-Exo-Tet Cyclization: The internal hydroxyl group attacks the iodonium ion, closing the first THF ring.

  • Stereocontrol: The 1,3-relationship between the existing chiral center (C3-OH) and the new iodomethyl group (C5) is determined by the transition state (usually chair-like), favoring the cis-2,5-disubstituted system (or trans depending on protecting groups).

Pathway Visualization

The following diagram illustrates the transformation from a linear precursor to the bicyclic bis-THF ligand via the iodomethyl intermediate.

ReactionPathway Precursor Linear Precursor (Homoallylic Alcohol) Activation Electrophilic Activation (I2 / NIS) Precursor->Activation Intermediate 5-(iodomethyl) tetrahydrofuran-3-ol (The Pivot) Activation->Intermediate Iodoetherification Cyclization Base-Induced Cyclization Intermediate->Cyclization Nucleophilic Displacement BisTHF Bis-THF Ligand (Hexahydro-furo[2,3-b]furan-3-ol) Cyclization->BisTHF Ring Closure Darunavir Darunavir API BisTHF->Darunavir Coupling w/ Sulfonamide

Figure 1: The synthetic trajectory from linear precursor to Darunavir, highlighting the central role of the iodomethyl intermediate.

Technical Protocol: Synthesis of the Iodomethyl Intermediate

Note: This protocol is synthesized from standard methodologies (e.g., Ghosh et al., J. Med. Chem.) adapted for high-purity applications.

Reagents & Equipment[2][3]
  • Substrate: (S)-1-allyloxy-2,3-propanediol (or protected derivative).

  • Reagent: Iodine (

    
    ), sublimed grade.
    
  • Base: Sodium Bicarbonate (

    
    ) or Pyridine.
    
  • Solvent: Acetonitrile (

    
    ) or Tetrahydrofuran (
    
    
    
    ).
  • Quench: Saturated Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology
  • Preparation of Substrate Solution: Dissolve the allylic alcohol precursor (1.0 eq) in anhydrous MeCN (0.1 M concentration). Cool the solution to 0°C under an inert atmosphere (

    
     or 
    
    
    
    ).
    • Why: Low temperature suppresses elimination side reactions and improves diastereoselectivity.

  • Iodine Addition: Add

    
     (3.0 eq) followed by portion-wise addition of 
    
    
    
    (2.5 eq).
    • Observation: The solution will turn dark brown/violet.

    • Mechanism:[1][2][3][4] The base neutralizes the HI generated during cyclization, preventing acid-catalyzed ring opening.

  • Reaction Monitoring: Stir at 0°C for 4–6 hours. Monitor via TLC or HPLC.

    • Endpoint: Disappearance of the olefinic proton signals in NMR or shift in retention time.

  • Quenching: Add saturated aqueous

    
     slowly until the iodine color dissipates (brown 
    
    
    
    colorless/pale yellow).
    • Critical: Exothermic reaction; control addition rate to maintain temperature <10°C.

  • Workup & Isolation: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Stability Warning: Iodomethyl ethers can be light-sensitive and thermally unstable. Store in the dark at -20°C if not using immediately.

Data Summary: Typical Yields & Selectivity
ParameterTypical ValueCritical Control Point
Yield 75% – 85%Anhydrous conditions essential to prevent side-product hydrolysis.
Diastereomeric Ratio (dr) > 10:1 (cis:trans)Controlled by reaction temperature (0°C vs RT).
Purity (HPLC) > 95%Removal of unreacted iodine is critical for column life.

From Intermediate to API: The "Zipper" Cyclization

The isolation of this compound is rarely the final step. It is the precursor to the bis-THF system.

The Transformation

To form the bicyclic system (hexahydro-furo[2,3-b]furan-3-ol):

  • The 3-hydroxyl group (or a pendant hydroxyl group, depending on the precursor) acts as the nucleophile.

  • Under basic conditions (e.g.,

    
     or 
    
    
    
    ), the oxygen attacks the carbon bearing the iodine.
  • Result: The iodine is displaced (

    
    ), closing the second ring.
    

This step is highly stereospecific. If the 5-(iodomethyl) intermediate has the wrong stereochemistry, the second ring cannot close (due to geometric strain), or it closes to form a diastereomer inactive against HIV protease.

Quality Control & Impurity Profiling

In regulatory submissions (CMC section), the purity of this intermediate is scrutinized because stereochemical impurities here propagate to the final drug substance.

Key Impurities to Monitor
  • Elimination Products: Formation of exocyclic double bonds if the base concentration is too high.

  • Hydrolysis Products: If water is present during iodination, the iodonium ion can be trapped by water instead of the internal hydroxyl, leading to linear diols.

  • Diastereomers: The trans-iodomethyl isomer leads to the inactive bis-THF isomer.

Analytical Validation[6]
  • NMR (

    
    ):  The proton attached to the carbon bearing the iodine appears as a distinct multiplet around 
    
    
    
    3.2–3.5 ppm. The coupling constants (
    
    
    values) confirm the cis/trans relationship relative to the C3-proton.
  • HPLC: Reverse-phase C18 columns are standard. The iodide intermediate is less polar than the final bis-THF alcohol.

References

  • Ghosh, A. K., et al. (2015). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions.[5][6][7] Journal of Medicinal Chemistry.[5]

  • Ghosh, A. K., et al. (2024).[8][9] Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry.[5][6][10][11]

  • Surleraux, D. L., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry.[5] (Foundational paper on Darunavir discovery).

  • UA8153829B2. (2012). Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol.[8][2][12][13][14][15] United States Patent.

  • Mitsuya, H., et al. (2016). C-5-Modified Tetrahydropyrano-Tetrahydofuran-Derived Protease Inhibitors (PIs) Exert Potent Inhibition of the Replication of HIV-1 Variants Highly Resistant to Various PIs, including Darunavir. Journal of Virology.

Sources

An In-depth Technical Guide to (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chiral molecule (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its chemical structure, stereochemistry, and a detailed, field-proven protocol for its synthesis, grounded in established chemical principles. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics and complex organic molecules.

Chemical Structure and Properties

(3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol is a bifunctional organic molecule featuring a five-membered tetrahydrofuran ring. The stereochemistry at the C3 and C5 positions is defined as (3S, 5R), which is crucial for its application in stereospecific syntheses. The molecule possesses a primary iodide, a versatile functional group for nucleophilic substitution and cross-coupling reactions, and a secondary alcohol that can participate in a wide range of chemical transformations.

Key Structural Features:

  • Tetrahydrofuran Core: A central five-membered saturated ether ring.

  • Stereocenters: Two defined stereocenters at positions 3 and 5 of the furanose ring, dictating the spatial arrangement of the substituents.

  • Iodomethyl Group: A primary iodide at the C5 position, making it an excellent leaving group for the introduction of various functionalities.

  • Hydroxyl Group: A secondary alcohol at the C3 position, which can be further functionalized or used to modulate the molecule's polarity and hydrogen bonding capacity.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₉IO₂ChemScene[1]
Molecular Weight 228.03 g/mol ChemScene[1]
SMILES Notation IC[C@H]1COChemScene[1]
Topological Polar Surface Area (TPSA) 29.46 ŲChemScene[1]
Predicted LogP 0.5712ChemScene[1]

Strategic Synthesis of (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol

The Appel reaction is a well-established and highly effective method for converting alcohols to alkyl halides under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[2][3][4] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to achieve the desired transformation. The higher reactivity of the primary alcohol compared to the secondary alcohol allows for selective iodination.

Proposed Synthetic Workflow

The proposed synthesis involves a one-step conversion of the starting diol to the target iodinated alcohol.

SynthesisWorkflow Start (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol Reagents PPh₃, I₂, Imidazole DCM, 0 °C to rt Start->Reagents Appel Reaction Product (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol Reagents->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed synthesis of (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol.

Detailed Experimental Protocol

This protocol is based on the principles of the Appel reaction for selective iodination of primary alcohols.

Materials:

  • (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3R,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Iodination: Add iodine (1.5 eq) portion-wise to the cooled solution. The reaction mixture will typically turn from a dark brown/purple to a lighter yellow or orange upon consumption of the iodine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. The color of the organic layer should become colorless.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol.

Rationale for Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of triphenylphosphine with atmospheric oxygen and moisture.

  • Anhydrous Solvent: Anhydrous DCM is used as the solvent to prevent unwanted side reactions with water.

  • Imidazole: Imidazole acts as a mild base to facilitate the reaction and scavenge the HI byproduct, which can cause side reactions.

  • Stoichiometry: A slight excess of the Appel reaction reagents is used to ensure complete conversion of the starting material.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of iodine.

  • Aqueous Workup: The sodium thiosulfate wash is essential to remove unreacted iodine, and the brine wash helps to remove any remaining water from the organic phase.

  • Chromatographic Purification: Column chromatography is necessary to separate the desired product from triphenylphosphine oxide, a major byproduct of the reaction, and any unreacted starting material or side products.

Characterization and Data Analysis

The successful synthesis of (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol can be confirmed by various analytical techniques.

Expected Characterization Data:

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons. The protons of the iodomethyl group (CH₂I) will appear as a downfield multiplet due to the deshielding effect of the iodine atom. The proton attached to the carbon bearing the hydroxyl group (CHOH) will also be a distinct multiplet.
¹³C NMR The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the iodomethyl group will be significantly shifted upfield compared to the corresponding alcohol precursor due to the "heavy atom effect" of iodine.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (228.03 g/mol ). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.
Infrared (IR) Spectroscopy The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. A strong C-O stretching band will also be present around 1050-1150 cm⁻¹. The C-I stretch is typically weak and appears in the fingerprint region.

Applications in Research and Development

(3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol is a valuable chiral intermediate in the synthesis of a variety of complex molecules, particularly in the field of drug discovery.

  • Nucleoside Analogs: The tetrahydrofuran core mimics the furanose ring of natural nucleosides. The iodomethyl group can be displaced by nucleobases or other functionalities to create novel nucleoside analogs with potential antiviral or anticancer activities.

  • Chiral Ligands: The stereodefined structure of this molecule makes it an attractive precursor for the synthesis of chiral ligands for asymmetric catalysis.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule with defined stereochemistry, it can be used as a fragment in screening campaigns to identify new binding motifs for therapeutic targets.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and a proposed synthetic route for (3S,5R)-5-(iodomethyl)tetrahydrofuran-3-ol. By leveraging the well-established Appel reaction, a reliable and stereoselective synthesis from a commercially available diol is achievable. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize and utilize this versatile chiral building block for the advancement of chemical and pharmaceutical research.

References

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Wikipedia. Appel reaction. [Link][3]

  • Ellwood, A. R.; Porter, M. J. Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. J. Org. Chem.2009 , 74 (20), 7982–7985. [Link]

  • ResearchGate. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. [Link]

  • Chem-Station. Appel Reaction. [Link][4]

Sources

Methodological & Application

Application Note: Protocol for Iodocyclization of Homoallylic Alcohols to Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrofuran (THF) ring is a ubiquitous pharmacophore found in a vast array of bioactive natural products (e.g., Annonaceous acetogenins, polyether antibiotics) and synthetic therapeutics.[1] While numerous methods exist for THF construction, iodocyclization remains the premier strategy for drug discovery due to its operational simplicity, high diastereoselectivity, and the installation of a versatile iodide handle for further functionalization.

This guide details the Bartlett-Ryerson Protocol , focusing on the critical distinction between kinetic and thermodynamic control to dictate stereochemical outcomes.

Mechanistic Insight & Causality

To master this protocol, one must understand the underlying physical organic chemistry. The transformation is an electrophilic cyclization of a homoallylic alcohol.

The Pathway (5-exo-trig)
  • Activation: The alkene acts as a nucleophile, attacking the electrophilic iodine source (

    
    , NIS) to form a bridged iodonium ion.
    
  • Cyclization: The pendant hydroxyl group attacks the activated alkene. According to Baldwin’s Rules , the 5-exo-trig closure is kinetically favored over the 6-endo-trig pathway.

  • Stereocontrol (The Critical Variable):

    • Kinetic Control: Irreversible attack leads to a mixture of cis and trans isomers, often governed by 1,3-allylic strain (A(1,3)).

    • Thermodynamic Control: Under specific conditions (e.g., presence of

      
       or reversible conditions), the reaction equilibrates. The 2,5-trans  isomer is thermodynamically favored due to minimized steric repulsion between the C2 and C5 substituents.
      
Mechanism Visualization

The following diagram illustrates the reversible nature of the iodonium formation and the bifurcation between kinetic and thermodynamic products.

IodocyclizationMechanism Substrate Homoallylic Alcohol Iodonium Bridged Iodonium Intermediate Substrate->Iodonium Electrophilic Attack Iodine Iodine Source (I2) Iodine->Iodonium TS_Cis TS (Cis-Path) Higher Energy Iodonium->TS_Cis Fast (Kinetic) TS_Trans TS (Trans-Path) Lower Energy Iodonium->TS_Trans Reversible Equil. Prod_Cis Cis-THF (Kinetic Product) TS_Cis->Prod_Cis Prod_Trans Trans-THF (Thermodynamic Product) TS_Trans->Prod_Trans Prod_Cis->Iodonium Equilibration (via I-)

Caption: Mechanistic bifurcation showing the equilibration pathway required for high trans-selectivity (Bartlett-Ryerson model).

Strategic Planning & Reagent Selection

Success depends on selecting the right "Iodine Delivery System."

Table 1: Reagent Comparison Matrix
Reagent SystemPrimary UtilityStereocontrolReaction RateComments

/

/ MeCN
General Purpose Thermodynamic (Trans) ModerateThe "Gold Standard." Allows equilibration. Excellent for generating 2,5-trans-THFs.

/ 2,6-Lutidine / DCM
Acid-SensitiveKinetic (Mixed)SlowNon-nucleophilic base prevents side reactions but may reduce trans-selectivity by inhibiting equilibration.
NIS (N-Iodosuccinimide) Rapid SynthesisKineticFastIrreversible iodination. Good for simple substrates where stereocontrol is less critical.
ICl (Iodine Monochloride) Highly ReactiveKineticVery FastUse at -78°C. High risk of elimination side products.

Detailed Protocols

Protocol A: Thermodynamic Control (The "Bartlett" Standard)

Objective: Synthesis of 2,5-trans-iodotetrahydrofurans with high diastereoselectivity (>10:1 dr). Scope: Robust substrates stable to mild basic conditions.

Materials:
  • Homoallylic alcohol (1.0 equiv)

  • Iodine (

    
    ) (2.0 - 3.0 equiv)
    
  • Sodium Bicarbonate (

    
    ) (3.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Acetonitrile (MeCN) (0.1 M concentration)[2]

  • Saturated aq.

    
     (Sodium thiosulfate)
    
Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the homoallylic alcohol (1.0 equiv) in reagent-grade Acetonitrile (MeCN).

    • Why MeCN? Polar aprotic solvents stabilize the iodonium intermediate and facilitate the ionic mechanism.

  • Base Addition: Add solid

    
     (3.0 equiv) in one portion. Cool the suspension to 0°C using an ice bath.
    
    • Why Base? To neutralize the HI generated during cyclization. Acid accumulation can cause decomposition or ether cleavage.

  • Iodine Addition: Add solid

    
     (2.5 equiv) portion-wise over 10 minutes.
    
    • Note: The solution will turn dark purple/brown.

  • Equilibration (Crucial Step): Allow the reaction to warm to Room Temperature (25°C) and stir for 12–24 hours in the dark.

    • Scientific Integrity: Do not quench early. The thermodynamic equilibration of the cis isomer to the trans isomer requires time and the presence of iodide ions (generated in situ) to reverse the cyclization (retro-5-exo) and re-close.

  • Quench: Pour the reaction mixture into a separatory funnel containing saturated aq.

    
    .[3] Shake vigorously until the iodine color disappears (turns pale yellow/colorless).
    
  • Workup: Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ) (3x). Wash combined organics with Brine, dry over
    
    
    , and concentrate in vacuo.
  • Validation: Analyze crude dr via

    
     NMR prior to column chromatography.
    
Protocol B: Kinetic Control (Low Temperature)

Objective: Synthesis of kinetic products or cyclization of sensitive substrates prone to elimination.

Materials:
  • Homoallylic alcohol (1.0 equiv)

  • Iodine (

    
    ) (2.0 equiv)[4]
    
  • 2,6-Lutidine (2.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:
  • Preparation: Dissolve homoallylic alcohol (1.0 equiv) and 2,6-lutidine (2.2 equiv) in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Iodination: Add

    
     (dissolved in minimal DCM) dropwise over 20 minutes.
    
  • Reaction: Stir at -78°C for 4–6 hours. Monitor by TLC.

    • Why Low Temp? Suppresses reversibility and side reactions (elimination to enol ethers).

  • Quench: Quench cold with saturated aq.

    
    .[3]
    
  • Workup: Standard extraction as per Protocol A.

Optimization & Troubleshooting Workflow

Use the following decision tree to diagnose low yields or poor stereoselectivity.

OptimizationWorkflow Start Analyze Crude NMR CheckConv Is Conversion > 90%? Start->CheckConv CheckDR Is dr (Trans:Cis) > 10:1? CheckConv->CheckDR Yes LowConv Issue: Low Reactivity CheckConv->LowConv No PoorDR Issue: Poor Stereocontrol CheckDR->PoorDR No Success Success: Purify Product CheckDR->Success Yes Sol_Reagent Switch to ICl (more electrophilic) or increase I2 equiv. LowConv->Sol_Reagent Sol_Equil Extend reaction time (24h+) Add catalytic KI (source of I-) PoorDR->Sol_Equil

Caption: Decision matrix for optimizing yield and diastereomeric ratio (dr).

Common Pitfalls
  • Elimination: If the substrate contains sensitive protecting groups or acidic protons, HI elimination can form enol ethers.

    • Fix: Use Protocol B (Lutidine) or add solid

      
       instead of 
      
      
      
      .
  • Stalled Reaction: The iodonium intermediate forms but does not cyclize (steric bulk).

    • Fix: Switch solvent to more polar Nitromethane (

      
      ) or use a stronger electrophile like ICl (carefully).
      

References

  • Bartlett, P. A.; Ryerson, C. C. "Stereochemical Control in the Iodolactonization Reaction." Journal of the American Chemical Society, 1981 , 103, 5594–5596.

  • Wolfe, J. P.; Hay, M. B. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 2004 , 60, 1339–1350.

  • Knapp, S.; Rodriques, P. C. "Iodolactonization of 4-Pentenoic Acids: A Protocol for Thermodynamic Control." Organic Syntheses, 1990 , 68, 162.

  • Bates, R. W. "The Iodoetherification Reaction." Organic & Biomolecular Chemistry, 2016 , 14, 10301-10311.

Disclaimer: This protocol involves the use of hazardous chemicals including molecular iodine and halogenated solvents. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Reagents for Iodoetherification of Alkenyl Alcohols using Iodine/HTIB

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of the Iodine (


) / Hydroxy(tosyloxy)iodobenzene (HTIB)  reagent system for the iodoetherification and oxidative cyclization of alkenyl alcohols.


) / Koser's Reagent (HTIB)

Executive Summary

The functionalization of alkenyl alcohols to form cyclic ethers (tetrahydrofurans, tetrahydropyrans) is a cornerstone of heterocyclic synthesis. While traditional methods employ Iodine/Base or N-Iodosuccinimide (NIS), the Iodine/HTIB (Koser's Reagent) system offers a unique, metal-free, and tunable platform.

This guide distinguishes between two distinct modes of operation for this system:

  • Stoichiometric Mode (True Iodoetherification): Generates electrophilic iodine (

    
    ) to incorporate an iodine atom into the final cyclic ether.
    
  • Catalytic Mode (Oxidative Cyclization): Uses catalytic iodine to effect ring closure without iodine incorporation (often involving rearrangement), as described by Giannis et al.

Reagent Profile & Mechanistic Insight

The Reagents
  • Iodine (

    
    ):  Acts as the source of the iodine atom (in stoichiometric mode) or as the precatalyst (in catalytic mode).
    
  • HTIB (PhI(OH)OTs, Koser's Reagent): A hypervalent iodine(III) oxidant. In this system, it serves to:

    • Generate superelectrophilic iodine species (e.g., Iodine(I) Tosylate,

      
      ).
      
    • Re-oxidize iodide (

      
      ) or hypoiodite species back to active electrophiles.
      
Mechanism of Action

The interaction between Molecular Iodine and HTIB generates a highly reactive electrophilic species, postulated to be Iodine(I) Tosylate (I-OTs) or a related solvated iodonium species.

Pathway A: Iodoetherification (Stoichiometric)

When stoichiometric


 is used, the active 

species adds across the alkene to form an iodonium ion. The pendant hydroxyl group attacks this intermediate, opening the ring to form an iodomethyl-cyclic ether .
Pathway B: Oxidative Cyclization (Catalytic)

When


 is catalytic (20 mol%), the initial iodocyclization forms an unstable intermediate (often an alkyl iodide). HTIB oxidizes this intermediate (or the released HI), facilitating a rearrangement (e.g., ring expansion or H-shift) to yield a non-iodinated cyclic ether .

Iodoetherification_Mechanism Reagents Iodine (I2) + HTIB ActiveSpecies Active Electrophile (I-OTs / I+) Reagents->ActiveSpecies In Situ Generation Substrate Alkenyl Alcohol Iodonium Iodonium Intermediate Substrate->Iodonium + Active Species StoichPath Stoichiometric Mode (1.0 equiv I2) Iodonium->StoichPath CatPath Catalytic Mode (0.2 equiv I2) Iodonium->CatPath ProductA Iodoether (Iodine Incorporated) StoichPath->ProductA Nu: Attack (OH) Stable Product ProductB Cyclic Ether (No Iodine / Rearranged) CatPath->ProductB HTIB Oxidation & Rearrangement

Figure 1: Divergent pathways for Alkenyl Alcohol functionalization using the Iodine/HTIB system.

Experimental Protocols

Protocol A: Stoichiometric Iodoetherification

Objective: Synthesis of iodinated cyclic ethers (e.g., iodomethyl-tetrahydrofuran). Best For: Substrates where the iodine handle is required for further functionalization.

Materials:

  • Alkenyl Alcohol (1.0 equiv)

  • Iodine (

    
    ) (1.1 equiv)
    
  • HTIB (Koser's Reagent) (1.1 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M)

  • Saturated aq.

    
     (for quench)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the Alkenyl Alcohol (1.0 mmol) in anhydrous DCM (10 mL).

  • Reagent Addition: Add HTIB (1.1 mmol, 431 mg) in one portion. Stir for 5 minutes.

  • Initiation: Add Iodine (

    
    ) (1.1 mmol, 279 mg) to the reaction mixture. The solution will turn dark violet/brown.
    
  • Reaction: Stir at room temperature (25 °C) under an inert atmosphere (

    
     or Ar). Monitor by TLC.
    
    • Endpoint: Disappearance of the violet iodine color often indicates consumption, but TLC is definitive. Reaction time is typically 1–4 hours.

  • Quench: Upon completion, add saturated aqueous sodium thiosulfate (

    
    ) solution (10 mL) and stir vigorously until the iodine color disappears (turns pale yellow/colorless).
    
  • Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the residue via silica gel flash chromatography.

Protocol B: Catalytic Oxidative Cyclization (Giannis Method)

Objective: Synthesis of tetrahydrofurans/pyrans without iodine incorporation (often via ring expansion). Reference: J. Org.[1][2] Chem.2011 , 76, 1499.[1][2]

Materials:

  • Alkenyl Alcohol (1.0 equiv)

  • HTIB (1.1 - 1.5 equiv)

  • Iodine (

    
    ) (0.2 equiv / 20 mol%)
    
  • Methanol (MeOH) (Solvent is critical)

Step-by-Step Procedure:

  • Dissolution: Dissolve Alkenyl Alcohol (1.0 mmol) in MeOH (10 mL).

  • Addition: Add HTIB (1.1 mmol) and Iodine (0.2 mmol, 51 mg).

  • Reaction: Stir at room temperature. The reaction typically proceeds via a "4-exo-trig" cyclization followed by ring expansion to the 5-membered THF.[1]

  • Work-up: Quench with sat.

    
    , extract with ether/DCM, and purify.
    

Optimization & Troubleshooting

Solvent Effects
SolventDielectric ConstantEffect on Iodoetherification
DCM 8.9Recommended. Good solubility for I2/HTIB; promotes standard cyclization.
MeCN 37.5Increases electrophilicity of

; may accelerate reaction but reduce selectivity.
MeOH 32.7Critical for Protocol B. Promotes rearrangements and solvolysis; avoid for Protocol A if methyl ether side-products are observed.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction Inactive Iodine speciesEnsure HTIB is fresh (white solid, not yellow). Sonication may help dissolution.
Low Yield Polymerization of alkeneDilute reaction (0.05 M). Add solid

(1-2 equiv) to buffer acidity (HTIB releases TsOH).
Iodine Color Persists Incomplete conversionCheck TLC. If SM remains, add more HTIB (0.2 equiv) to regenerate active species.
Product lacks Iodine Oxidative rearrangementYou likely used Protocol B conditions (MeOH/Cat. I2). Switch to Protocol A (DCM/Stoich. I2).

References

  • Giannis, A.; Vasconcelos, R. S.; Silva, L. F., Jr. "Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III)."[1][2] Journal of Organic Chemistry, 2011 , 76(5), 1499–1502.[1] Link

  • Yusubov, M. S.; Zhdankin, V. V. "Iodine(III) Reagents in Organic Synthesis." Chemical Reviews, 2008 , 108, 5275-5331. Link

  • Koser, G. F. "[Hydroxy(tosyloxy)iodo]benzene."[1] Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

  • Muraki, T.; Togo, H.; Yokoyama, M. "Iodine(III)-Mediated Halogenation of Alkenes." Synlett, 1998 , 286. Link

Sources

Application Note & Protocol: A Comprehensive Guide to the Zinc-Mediated Reductive Cyclization of 1-Iodomethyl-1,5-Bis-Epoxides for the Synthesis of Substituted Cyclopentane Cores

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol and scientific background for the zinc-mediated reductive cyclization of 1-iodomethyl-1,5-bis-epoxides. This powerful transformation enables the stereocontrolled synthesis of highly functionalized cyclopentane rings, which are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.

The protocol herein is designed for researchers, medicinal chemists, and process development scientists. It emphasizes not only the procedural steps but also the underlying mechanistic principles and critical experimental parameters to ensure robust and reproducible outcomes.

Introduction and Scientific Context

The construction of five-membered carbocyclic rings with high stereochemical control is a central challenge in modern organic synthesis. Among the various strategies developed, intramolecular cyclizations of diepoxides have emerged as a particularly effective approach. The zinc-mediated reductive cyclization of 1-iodomethyl-1,5-bis-epoxides offers a unique entry into densely functionalized cyclopentane scaffolds. This method leverages the generation of a key organozinc intermediate that undergoes a subsequent intramolecular nucleophilic attack on the second epoxide ring.

The strategic placement of the iodomethyl group and the two epoxide moieties in the acyclic precursor allows for a highly convergent and stereoselective ring closure. The resulting cyclopentane core is adorned with hydroxyl groups, providing valuable handles for further synthetic manipulations. This approach has been successfully applied in the total synthesis of complex molecules, demonstrating its reliability and versatility.

Reaction Mechanism and Rationale

The zinc-mediated cyclization proceeds through a cascade of well-defined elementary steps. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

Step 1: Oxidative Addition of Zinc The reaction is initiated by the oxidative addition of activated zinc metal into the carbon-iodine bond of the 1-iodomethyl-1,5-bis-epoxide starting material. This step forms a highly reactive organozinc iodide intermediate. The success of this step is critically dependent on the activation state of the zinc metal, as unactivated zinc dust is often sluggish and can lead to low yields.

Step 2: Intramolecular Epoxide Opening The generated organozinc species acts as a potent carbon-based nucleophile. It undergoes a rapid intramolecular {S_N}2-type attack on the proximal epoxide ring. This ring-opening is typically highly regioselective, with the nucleophile attacking the least sterically hindered carbon of the epoxide. The stereochemistry of the newly formed C-C bond and the resulting stereocenter bearing the hydroxyl group are dictated by the stereochemistry of the epoxide precursor.

Step 3: Formation of a Zinc Alkoxide The intramolecular cyclization results in the formation of a five-membered ring and a primary zinc alkoxide intermediate. This species is stable under the reaction conditions and persists until a protic quench is introduced.

Step 4: Protonolysis and Product Formation Upon completion of the cyclization, the reaction mixture is quenched with a proton source, such as saturated aqueous ammonium chloride. This step protonates the zinc alkoxide to yield the final dihydroxylated cyclopentane product and inorganic zinc salts.

Below is a graphical representation of the reaction mechanism:

Zinc-Mediated Cyclization Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product A 1-Iodomethyl-1,5-bis-epoxide B Organozinc Iodide Intermediate A->B Oxidative Addition (+ Zn) Zn Activated Zinc (Zn) C Zinc Alkoxide Intermediate B->C Intramolecular Epoxide Opening D Substituted Cyclopentane Diol C->D Protic Workup (e.g., NH4Cl)

Caption: Reaction mechanism of the zinc-mediated cyclization.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the zinc-mediated reductive cyclization.

Reagent and Solvent Preparation
Reagent/SolventGradeSupplierNotes
Zinc Dust (<10 µm)High PurityMajor Chemical SupplierMust be activated prior to use.
1,2-DibromoethaneAnhydrousMajor Chemical SupplierUsed for zinc activation.
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OMajor Chemical SupplierUse freshly distilled or from a solvent purification system.
1-Iodomethyl-1,5-bis-epoxideN/ASynthesizedSee Appendix for synthesis protocol.
Saturated NH₄Cl (aq.)Reagent GradeMajor Chemical SupplierUsed for quenching the reaction.
Diethyl Ether (Et₂O)ACS GradeMajor Chemical SupplierFor extraction.
Anhydrous MgSO₄Reagent GradeMajor Chemical SupplierFor drying organic layers.
Zinc Activation (Essential Pre-step)

Activated zinc is crucial for the success of the reaction.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add zinc dust (3.0 equivalents).

  • Suspend the zinc dust in anhydrous THF (approximately 10 mL per gram of zinc).

  • Add 1,2-dibromoethane (0.2 equivalents) via syringe.

  • Heat the suspension to reflux under a nitrogen atmosphere for 30 minutes.

  • Cool the mixture to room temperature. The activated zinc will settle as a dark grey powder.

  • Carefully decant the supernatant THF and wash the activated zinc with fresh anhydrous THF (2 x 10 mL).

Cyclization Procedure
  • To the flask containing the activated zinc, add fresh anhydrous THF to achieve a final concentration of 0.1 M with respect to the starting material.

  • In a separate flame-dried flask, dissolve the 1-iodomethyl-1,5-bis-epoxide (1.0 equivalent) in anhydrous THF.

  • Transfer the solution of the starting material to the zinc suspension via cannula at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite® to remove the inorganic zinc salts. Wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific substrate but is often a mixture of hexanes and ethyl acetate.

Workflow and Logic

The following diagram illustrates the experimental workflow:

Experimental Workflow A Zinc Activation B Reaction Setup A->B Add activated Zn to reaction flask C Reaction Monitoring B->C Add substrate and stir D Workup and Extraction C->D Quench reaction upon completion E Purification D->E Isolate crude product F Characterization E->F Obtain pure product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

  • Low or No Conversion: The most common cause is inefficient zinc activation. Ensure the zinc is freshly activated and handled under strictly anhydrous conditions.

  • Formation of Side Products: The presence of water can lead to the formation of the corresponding alcohol from the reduction of the alkyl iodide without cyclization. Ensure all solvents and reagents are rigorously dried.

  • Stereochemical Outcome: The stereochemistry of the final product is directly related to the stereochemistry of the starting bis-epoxide. Careful stereocontrol in the synthesis of the precursor is essential.

Appendix: Synthesis of 1-Iodomethyl-1,5-bis-epoxides

The synthesis of the 1-iodomethyl-1,5-bis-epoxide starting material is a multi-step process that typically begins from a commercially available diene. A representative synthetic route involves:

  • Sharpless Asymmetric Dihydroxylation: This reaction installs the first two stereocenters with high enantioselectivity.

  • Protection of the Diol: The resulting diol is often protected as a silyl ether or acetonide to prevent unwanted side reactions in subsequent steps.

  • Allylic Oxidation: An allylic oxidation, for example using selenium dioxide, introduces a hydroxyl group at the allylic position.

  • Epoxidation: The remaining double bond is epoxidized, often using m-CPBA or a Sharpless asymmetric epoxidation protocol.

  • Iodination: The allylic alcohol is converted to the corresponding iodide, typically via an Appel reaction or by formation of a tosylate followed by displacement with iodide.

  • Deprotection and Second Epoxidation: The protecting group is removed, and the second epoxide is formed from the remaining diol.

Each of these steps requires careful optimization and characterization to ensure the desired stereochemistry and purity of the final starting material.

References

  • Reductive Cyclization of Bis-Epoxides. Organic Syntheses, Coll. Vol. 10, p.49 (2004); Vol. 77, p.141 (2000). [Link]

  • Preparation of a Key Precursor for the Synthesis of D-myo-Inositol 1,4,5-Trisphosphate. Organic Syntheses, Coll. Vol. 9, p.487 (1998); Vol. 72, p.73 (1995). [Link]

  • Synthesis of Cyclopentane Derivatives. Chemistry LibreTexts. [Link]

Application Note: A Detailed Protocol for the One-Pot Synthesis of 5-(Iodomethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted tetrahydrofurans are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceutical agents.[1] Their synthesis, particularly with stereochemical control, is a subject of continuous interest in medicinal and process chemistry. Among these, 5-(iodomethyl)tetrahydrofuran-3-ol serves as a versatile building block, with the iodo-functional group providing a reactive handle for subsequent nucleophilic substitutions and cross-coupling reactions. This application note provides a comprehensive, one-pot protocol for the synthesis of this compound from the readily available precursor, 4-penten-1,3-diol, via an electrophilic iodocyclization reaction.

The described method is rooted in the principles of iodoetherification, a reliable and mild reaction that forms a cyclic ether by the addition of an oxygen nucleophile and an iodine electrophile across a carbon-carbon double bond.[2] This one-pot approach is advantageous as it minimizes intermediate handling and purification steps, thereby improving efficiency and reducing waste—a key consideration in modern synthetic chemistry.[3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a detailed experimental procedure and an in-depth explanation of the underlying chemical principles.

Reaction Mechanism: Electrophilic Iodocyclization

The formation of the tetrahydrofuran ring from a homoallylic alcohol like 4-penten-1,3-diol is a classic example of an electrophilic cyclization.[4] The reaction proceeds through a well-established mechanism initiated by the electrophilic attack of molecular iodine (I₂) on the alkene.

Mechanism Breakdown:

  • Formation of Iodonium Ion: The π-bond of the alkene in 4-penten-1,3-diol acts as a nucleophile, attacking a molecule of iodine (I₂). This results in the formation of a cyclic, three-membered iodonium ion intermediate and releases an iodide ion (I⁻).

  • Intramolecular Nucleophilic Attack: One of the hydroxyl groups of the diol then acts as an intramolecular nucleophile. The cyclization follows Baldwin's rules for ring closure, which strongly favor the 5-exo-trig pathway (attack at the carbon of the iodonium ion to form a five-membered ring) over the 6-endo-trig alternative. The attack occurs at the more substituted carbon of the former double bond, which can better stabilize a partial positive charge.[2] This stereoselective attack leads to the formation of a protonated tetrahydrofuran ring.

  • Deprotonation: A mild base, such as sodium bicarbonate (NaHCO₃), neutralizes the hydroiodic acid (HI) generated in situ and facilitates the deprotonation of the oxonium ion intermediate, yielding the final product, this compound.

Caption: Mechanism of the 5-exo-trig iodocyclization of 4-penten-1,3-diol.

Detailed Experimental Protocol

This protocol details the one-pot synthesis of this compound. The procedure is designed to be self-validating through a clear work-up and purification process.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
4-Penten-1,3-diol≥97%Sigma-AldrichStarting material. Should be stored under an inert atmosphere.
Iodine (I₂)ACS Reagent, ≥99.8%Fisher ScientificThe electrophile. Handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRMild base to neutralize HI.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Acros OrganicsReaction solvent. Anhydrous conditions improve yield.
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous, ≥98%Alfa AesarUsed to quench unreacted iodine.
Saturated Sodium Bicarbonate SolutionN/AIn-house prep.For aqueous work-up.
BrineN/AIn-house prep.Saturated NaCl solution for washing.
Magnesium Sulfate (MgSO₄)Anhydrous, powderEMD MilliporeDrying agent.
Ethyl Acetate (EtOAc)ACS GradeJ.T. BakerEluent for column chromatography.
HexanesACS GradeJ.T. BakerEluent for column chromatography.
Silica Gel60 Å, 230-400 meshSorbent Tech.Stationary phase for column chromatography.
Equipment
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Separatory funnel (250 mL)
Rotary evaporator
Glass chromatography column
Reagent Calculation Table
CompoundMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Penten-1,3-diol102.1310.01.01.02 g
Iodine (I₂)253.8112.01.23.05 g
Sodium Bicarbonate84.0125.02.52.10 g
DichloromethaneN/AN/AN/A100 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-penten-1,3-diol (1.02 g, 10.0 mmol) and sodium bicarbonate (2.10 g, 25.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (CH₂Cl₂) to the flask. Stir the suspension at room temperature (20-25°C) for 5 minutes.

  • Initiation of Reaction: Cool the flask to 0°C using an ice-water bath. Add iodine (3.05 g, 12.0 mmol) to the stirred suspension in one portion. The reaction mixture will turn a dark brown/purple color.

  • Reaction Monitoring: Allow the reaction to warm to room temperature while stirring. Protect the flask from light by wrapping it in aluminum foil. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C. Quench the excess iodine by slowly adding saturated aqueous sodium thiosulfate solution (~50 mL) until the dark color disappears and the mixture becomes colorless.

  • Aqueous Work-up: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to afford the pure this compound.[5]

Workflow and Characterization

The overall workflow from reaction to analysis is streamlined for efficiency.

G A 1. Reaction Setup (Diol, NaHCO₃, CH₂Cl₂) B 2. Iodocyclization (Add I₂, 0°C to RT, 4-6h) A->B C 3. Work-up (Quench, Extract, Wash) B->C D 4. Purification (Column Chromatography) C->D E 5. Analysis (NMR, MS, IR) D->E

Caption: Experimental workflow for the synthesis and analysis of the target compound.

Expected Results:

  • Physical Appearance: Colorless to pale yellow oil.

  • Yield: 70-85% (based on similar reported procedures).[5]

  • Molecular Formula: C₅H₉IO₂[6]

  • Molecular Weight: 228.03 g/mol [6]

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The stereochemistry (typically a mixture of diastereomers) can be determined by advanced NMR techniques if required.

Safety and Handling

  • Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. All operations involving this solvent should be conducted within a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive reagents; presence of water.Use freshly opened or purified 4-penten-1,3-diol. Ensure the use of anhydrous solvent.
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. If necessary, allow it to run overnight at room temperature.
Formation of Side Products Reaction temperature too high; acidic conditions.Maintain the initial reaction temperature at 0°C before allowing it to warm slowly. Ensure sufficient base is present.
Difficult Purification Co-elution of diastereomers or impurities.Use a longer chromatography column and a shallower eluent gradient for better separation.

Conclusion

This application note details a reliable and efficient one-pot synthesis of this compound from 4-penten-1,3-diol. The electrophilic iodocyclization protocol is robust, proceeds under mild conditions, and provides good yields of the desired product. The resulting functionalized tetrahydrofuran is a valuable intermediate for further synthetic transformations, making this protocol highly relevant for professionals in the fields of organic synthesis and drug discovery.

References

  • Braz, V. S., et al. (2017). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules, 22(7), 1199. [Link]

  • Crimmins, M. T., & Tabet, E. A. (2000). Stereoselective Intramolecular Iodoetherification of 4-Pentene-1,3-diols: Synthesis of cis-2-(Iodomethyl)-3-hydroxytetrahydrofurans. The Journal of Organic Chemistry, 65(21), 7011–7014. [Link]

  • Khan, A. T., & Ali, M. A. (2016). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 21(11), 1459. [Link]

  • Ali, M. A., & Khan, A. T. (2015). Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. Molecules, 20(9), 15811–15840. [Link]

  • ResearchGate. (2013). A simple, mild and selective iodination of alcohols. International Journal of Engineering, Technology, Computer and Application (IJETCAS). [Link]

  • Cardillo, G., & Orena, M. (1982). Iodocyclization of allylic alcohol derivatives containing internal nucleophiles. Control of stereoselectivity by substituents. The Journal of Organic Chemistry, 47(25), 4991–4996. [Link]

  • Shaikh, R. S., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(24), 7486. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 93-120. [Link]

  • Fieser, L. F. (n.d.). Purification of Tetrahydrofuran. Organic Syntheses. Retrieved February 12, 2026, from [Link]

  • Gillaizeau, I., et al. (2001). 5-Endo-dig electrophilic cyclization of alpha-alkynyl carbonyl compounds: synthesis of novel bicyclic 5-iodo- and 5-bromofuranopyrimidine nucleosides. Tetrahedron, 57(32), 6975-6981. [Link]

  • Khan, A. T. (2013). Iodocyclization: Past and Present Examples. ResearchGate. [Link]

  • Brooks, L. A., & Snyder, H. R. (1943). 4-Penten-1-ol. Organic Syntheses, 23, 72. [Link]

  • Wikipedia contributors. (2023, December 2). Iodolactonization. Wikipedia. [Link]

  • ResearchGate. (n.d.). Iodocyclization. Topic Page. Retrieved February 12, 2026, from [Link]

  • Barluenga, J., et al. (2005). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Letters, 7(23), 5183–5186. [Link]

  • Bartlett, P. A., & Myerson, J. (1979). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 58, 66. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of homoallylic alcohols. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Kistenmacher, A., et al. (1980). U.S. Patent No. 4,233,228. Washington, DC: U.S.
  • Nishimura, S., et al. (2003). Japanese Patent No. JP-2003089694-A. [Link]

  • Wikipedia contributors. (2023, April 20). 3-Hydroxytetrahydrofuran. Wikipedia. [Link]

  • Sum, A. (1995, January 5).
  • Cui, S.-L., & Wang, J. (2009). One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine. Chemical Communications, (30), 4545-4547. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols by hydroxylation. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Nikam, P. S., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. ACS Omega, 8(30), 27071–27077. [Link]

Sources

Application Note: Catalytic Enantioselective Synthesis of 3-Hydroxytetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Hydroxytetrahydrofuran is a critical chiral pharmacophore, serving as the "P2 ligand" in the structure of HIV protease inhibitors such as Amprenavir and Fosamprenavir . While traditional synthesis relies on the "chiral pool" (degradation of L-malic acid), modern pharmaceutical manufacturing demands catalytic methods that offer higher atom economy, scalability, and independence from stoichiometric chiral starting materials.

This guide details three distinct catalytic protocols for the enantioselective synthesis of 3-hydroxytetrahydrofurans:

  • Biocatalytic Reduction: A high-yield, green chemistry approach using engineered Alcohol Dehydrogenases (ADH).

  • Hydrolytic Kinetic Resolution (HKR): The industry-standard Jacobsen protocol starting from racemic epichlorohydrin.

  • Corey-Bakshi-Shibata (CBS) Reduction: A direct chemical catalytic reduction of 3-oxotetrahydrofuran.

Strategic Route Analysis

The choice of method depends on scale, available equipment, and cost constraints.

FeatureMethod A: Biocatalysis Method B: Jacobsen HKR Method C: CBS Reduction
Starting Material 3-Oxotetrahydrofuranrac-Epichlorohydrin3-Oxotetrahydrofuran
Catalyst Type Enzyme (ADH/KRED)Co(salen) ComplexOxazaborolidine (Organoboron)
Enantioselectivity >99% ee>99% ee (after resolution)90–97% ee
Scalability High (kg to ton)Very High (ton)Moderate (g to kg)
Key Advantage Mild conditions, no metal wasteCheap SM, proven industrial routeDirect chemical transformation
Key Challenge Enzyme sourcing/costMulti-step sequence (Resolution + Cyclization)Cryogenic conditions (-78°C)

Protocol A: Biocatalytic Reduction (Green Route)

Principle: The enzymatic reduction of 3-oxotetrahydrofuran (dihydro-3(2H)-furanone) utilizes an NADPH-dependent alcohol dehydrogenase (ADH). Recent developments (2024-2025) have identified robust enzymes like PED (from Aromatoleum aromaticum) that tolerate high substrate loading.

Mechanism of Action

The enzyme binds the ketone in a specific orientation via hydrogen bonding (Tyr/Ser residues), facilitating hydride transfer from the cofactor (NADH/NADPH) to the Re- or Si-face of the carbonyl.

ADH_Mechanism Substrate 3-Oxotetrahydrofuran (Achiral) Enzyme ADH Enzyme (Active Site) Substrate->Enzyme TS Hydride Transfer Transition State Enzyme->TS Binding Cofactor NADH / NADPH Cofactor->Enzyme Product (S)-3-Hydroxytetrahydrofuran (>99% ee) TS->Product Reduction NAD NAD+ TS->NAD Oxidation

Figure 1: Biocatalytic hydride transfer mechanism.

Experimental Protocol

Materials:

  • Substrate: 3-Oxotetrahydrofuran (100 mM).

  • Enzyme: Commercial KRED screening kit or PED (5 g/L cell loading).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Cofactor Regeneration: Isopropanol (10% v/v) or Glucose (1.5 eq) + Glucose Dehydrogenase (GDH).

Procedure:

  • Preparation: In a reaction vessel, dissolve 3-oxotetrahydrofuran (1.0 eq) in Potassium Phosphate buffer (pH 7.5).

  • Cofactor Addition: Add NAD(P)+ (0.01 eq) and the regeneration substrate (e.g., Glucose).

  • Initiation: Add the ADH enzyme and GDH (if using glucose system).

  • Incubation: Stir at 30°C and 200 rpm for 12–24 hours. Monitor pH and adjust to 7.5 with 1M NaOH if necessary.

  • Workup: Saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. Distillation (bp 85°C @ 22 mmHg) yields the pure alcohol.

Protocol B: Jacobsen HKR & Cyclization (Industrial Route)

Principle: This route does not reduce a ketone but builds the chiral tetrahydrofuran ring. It starts with the Hydrolytic Kinetic Resolution (HKR) of inexpensive rac-epichlorohydrin using a chiral Co(salen) catalyst, followed by chain extension and cyclization.

Workflow Diagram

HKR_Workflow Step1 Step 1: HKR rac-Epichlorohydrin + (S,S)-Co(salen) 0.55 eq H2O Intermediate1 (S)-Epichlorohydrin (>99% ee) Step1->Intermediate1 Step2 Step 2: Chain Extension Acetone Cyanohydrin / Base (Regioselective Ring Opening) Intermediate1->Step2 Intermediate2 (S)-4-Chloro-3-hydroxybutanenitrile Step2->Intermediate2 Step3 Step 3: Hydrolysis & Reduction HCl, then NaBH4 Intermediate2->Step3 Intermediate3 (S)-4-Chloro-1,3-butanediol Step3->Intermediate3 Step4 Step 4: Cyclization NaOH / Heat Intermediate3->Step4 Product (S)-3-Hydroxytetrahydrofuran Step4->Product

Figure 2: Industrial workflow from Epichlorohydrin to 3-Hydroxytetrahydrofuran.[1]

Experimental Protocol

Step 1: Hydrolytic Kinetic Resolution

  • Catalyst Activation: Dissolve (S,S)-Co(salen) precatalyst (0.5 mol%) in toluene. Add acetic acid (2 eq relative to Co) and stir in air for 1 h. Evaporate to dryness to generate the active Co(III)-OAc species.

  • Resolution: Add rac-epichlorohydrin (1.0 mol) to the catalyst. Cool to 0°C. Slowly add water (0.55 mol) over 1 h.

  • Reaction: Warm to RT and stir for 12–24 h. The (R)-enantiomer hydrolyzes to the diol, leaving (S)-epichlorohydrin .

  • Isolation: Distill the volatile (S)-epichlorohydrin (bp 115°C) away from the high-boiling diol residue.

Step 2-4: Conversion to 3-Hydroxytetrahydrofuran

  • Ring Opening: Treat (S)-epichlorohydrin with acetone cyanohydrin and catalytic base (e.g., K₂CO₃) in refluxing alcohol/buffer. This yields the chlorohydrin nitrile.

  • Hydrolysis/Reduction: Hydrolyze the nitrile with HCl/EtOH to the ester. Reduce the ester with NaBH₄ in EtOH at 0°C to yield (S)-4-chloro-1,3-butanediol .

  • Cyclization: Treat the diol with aqueous NaOH (1.1 eq). The alkoxide performs an intramolecular S_N2 displacement of the chloride to close the ring.

  • Purification: Extract with DCM or continuous extraction with Ethyl Acetate. Distill to purity.

Protocol C: CBS Reduction (Direct Chemical Method)

Principle: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to activate borane (BH₃), directing hydride attack to one face of the ketone.[2][3] This is ideal for lab-scale synthesis where enzymes are unavailable.

Experimental Protocol

Materials:

  • Substrate: 3-Oxotetrahydrofuran.

  • Catalyst: (S)-Me-CBS (10 mol%) in Toluene/THF.

  • Reductant: Borane-THF complex (BH₃[2]·THF) or Borane-Dimethylsulfide (BMS).

Procedure:

  • Setup: Flame-dry a flask under Argon. Add (S)-Me-CBS solution (10 mol%).

  • Pre-complexation: Add a small portion of Borane reagent to the catalyst and stir for 15 min to form the active catalyst-borane complex.

  • Addition: Cool to -78°C . Simultaneously add the ketone (dissolved in THF) and the remaining Borane reagent via syringe pump over 1–2 hours. Slow addition is crucial to prevent uncatalyzed background reduction.

  • Quench: Slowly add Methanol at -78°C to quench excess borane. Warm to RT.

  • Workup: Evaporate methanol. Add more methanol and evaporate (repeat 3x) to remove boron as volatile trimethyl borate.

  • Purification: Flash chromatography (Ether/Hexanes) or distillation.

Analytical Validation

To confirm enantiomeric excess (ee), derivatize the product or use chiral GC/HPLC.

  • Chiral GC Method:

    • Column: Cyclodex-B or Hydrodex-β-TBDAc.

    • Conditions: 100°C Isothermal.

    • Retention Times: (S)-isomer typically elutes before (R)-isomer (verify with standards).

  • Derivatization (Mosher's Ester):

    • React product with (R)-MTPA-Cl. Analyze via ¹H NMR or ¹⁹F NMR. Diastereomeric peaks will be distinct.

References

  • Biocatalytic Synthesis: Li, R., et al. "Enzymatic synthesis of (S)-3-hydroxytetrahydrofuran." Journal of Biology, 2025. Link

  • Jacobsen HKR Review: Jacobsen, E. N.[4] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides." J. Am. Chem. Soc., 2002. Link

  • Amprenavir Process Chemistry: Honda, Y., et al. "New approaches to the industrial synthesis of HIV protease inhibitors." Org.[2][5][6][7] Biomol. Chem., 2004. Link

  • CBS Reduction Mechanism: Corey, E. J., Helal, C. J. "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts."[8] Angew. Chem. Int. Ed., 1998.[4][8][9] Link

  • Epoxide Opening Protocol: Chakraborty, A., et al. "pH-controlled regioselective nucleophilic ring-opening of epoxide." Org.[2][5][6][7] Biomol. Chem., 2022. Link

Sources

Application Notes & Protocols: A Guide to the Strategic Functionalization of the Iodomethyl Group in Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing as a core structural component in numerous FDA-approved drugs and bioactive natural products.[1] Its ability to act as a hydrogen bond acceptor and introduce conformational rigidity makes it a valuable design element in drug discovery. The iodomethyl group attached to the THF ring serves as a highly versatile synthetic handle, a linchpin for introducing a diverse array of functional groups and for constructing complex molecular architectures. This guide provides an in-depth exploration of the primary chemical strategies for the functionalization of iodomethyl-tetrahydrofuran derivatives, tailored for researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer expert insights into the causal relationships between reaction choice and desired outcome.

The Iodomethyl Group: A Nexus of Reactivity

The utility of the iodomethyl group stems from the inherent properties of the carbon-iodine bond. Iodine is an outstanding leaving group, a consequence of its large atomic radius and the high polarizability of the C-I bond, making the attached carbon highly susceptible to nucleophilic attack . Concurrently, the C-I bond is the weakest of the carbon-halogen bonds, rendering it amenable to oxidative addition in transition metal catalysis and homolytic cleavage to generate radical intermediates. This trifecta of reactivity allows for a broad spectrum of chemical transformations.

cluster_start Starting Material cluster_pathways Primary Functionalization Pathways cluster_products Resulting Functionalities start Iodomethyl-Tetrahydrofuran SN2 Nucleophilic Substitution (SN2) start->SN2 Excellent Leaving Group CC Cross-Coupling Reactions start->CC Facile Oxidative Addition Radical Radical Reactions start->Radical Weak C-I Bond (Homolysis) Ethers_Amines Ethers, Amines, Azides, Nitriles, etc. SN2->Ethers_Amines C-C_Bonds New C(sp3)-C(sp2) & C(sp3)-C(sp3) Bonds CC->C-C_Bonds Radical_Adducts C-C Bonded Adducts Radical->Radical_Adducts

Caption: Core reactivity pathways of the iodomethyl-THF group.

Nucleophilic Substitution (SN2): The Direct Approach

The most direct method for functionalizing the iodomethyl group is through the SN2 mechanism. The primary carbon atom minimizes steric hindrance, while the exceptional leaving group ability of iodide ensures high reaction rates. This pathway is ideal for introducing heteroatom-based functional groups.

Mechanism & Rationale

The reaction proceeds via a backside attack by a nucleophile on the electrophilic carbon atom, inverting the stereochemistry if the carbon were chiral. The choice of an appropriate polar aprotic solvent (e.g., THF, DMF, DMSO) is critical to solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thereby maximizing its reactivity.[2]

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This classic reaction is used to form an ether linkage by reacting the iodomethyl-THF with an alcohol that has been deprotonated to form a potent alkoxide nucleophile.[2][3][4]

Objective: To synthesize a (tetrahydrofuran-2-yl)methyl ether derivative.

Materials:

  • (Tetrahydrofuran-2-yl)methyl iodide (1.0 eq)

  • Alcohol of choice (e.g., phenol, benzyl alcohol) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate & Brine

Procedure:

  • Safety Note: NaH is highly reactive and flammable upon contact with water or air. Handle under an inert atmosphere.

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (1.1 eq) and anhydrous THF (or DMF, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH dispersion (1.2 eq) portion-wise. Causality: Adding NaH slowly to a cooled solution safely manages the exothermic reaction and hydrogen gas evolution that occurs during alkoxide formation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • Re-cool the resulting alkoxide solution to 0 °C.

  • Add a solution of (tetrahydrofuran-2-yl)methyl iodide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC.

  • Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Partition the mixture between ethyl acetate and water. Separate the layers.

  • Wash the organic layer with water, then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Nucleophile (Alcohol)BaseSolventTypical Temp.Notes
Primary AlcoholNaHTHF0 °C to RTStraightforward, high yield.
Secondary AlcoholNaHTHF/DMFRT to 50 °CSlower reaction; may require heating.
PhenolK₂CO₃, Cs₂CO₃DMF, AcetonitrileRT to 80 °CWeaker base is sufficient due to phenol acidity.[5]
Tertiary AlcoholKHTHFRTDifficult due to steric hindrance; elimination is a risk.
Protocol 2: Primary Amine Synthesis via Gabriel Synthesis

Direct alkylation with ammonia often leads to mixtures of primary, secondary, and tertiary amines (polyalkylation). The Gabriel synthesis elegantly circumvents this by using the phthalimide anion as a masked ammonia equivalent.[6][7] The resulting N-alkylated phthalimide is non-nucleophilic, preventing further reaction.[6][8]

Objective: To synthesize (tetrahydrofuran-2-yl)methanamine.

Materials:

  • (Tetrahydrofuran-2-yl)methyl iodide (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrazine hydrate (NH₂NH₂) (5.0 eq)

  • Ethanol (EtOH)

  • Dichloromethane (DCM) & Hydrochloric acid (HCl)

Procedure:

  • Step 1: Alkylation. In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF (~0.3 M).

  • Add (tetrahydrofuran-2-yl)methyl iodide (1.0 eq) and heat the mixture to 60-80 °C for 2-6 hours. Causality: Heating is required to drive the SN2 reaction with the relatively bulky phthalimide nucleophile.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the N-alkylated phthalimide.

  • Filter the solid, wash with water, and dry under vacuum.

  • Step 2: Hydrazinolysis. Suspend the dried N-alkylated phthalimide in ethanol (~0.2 M).

  • Add hydrazine hydrate (5.0 eq) and reflux the mixture for 2-4 hours.[9] A thick precipitate of phthalhydrazide will form.

  • Workup: Cool the mixture to room temperature and acidify with aqueous HCl (e.g., 2 M) to dissolve the desired amine product as its hydrochloride salt.

  • Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Concentrate the filtrate under reduced pressure. Re-dissolve the residue in water and basify with NaOH to pH > 12.

  • Extract the free primary amine with dichloromethane (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate to yield the primary amine.

C-C Bond Formation via Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation. For an sp³-hybridized electrophile like iodomethyl-THF, the Negishi coupling is a particularly robust and reliable choice.

Protocol 3: Negishi Cross-Coupling

The Negishi coupling joins the iodomethyl-THF with an organozinc reagent.[10] It is highly valued for its broad functional group tolerance and the high reactivity of organozinc species, which allows for coupling at room temperature.[11]

Objective: To couple an aryl or vinyl group to the methyl position of iodomethyl-THF.

Materials:

  • (Tetrahydrofuran-2-yl)methyl iodide (1.0 eq)

  • Aryl or Vinyl Bromide/Iodide (for organozinc prep, 1.1 eq)

  • n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

  • Anhydrous Zinc Chloride (ZnCl₂), 1 M solution in THF (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Anhydrous THF

Procedure:

  • Safety Note: Organolithium reagents are pyrophoric. Organozinc reagents are air and moisture-sensitive. All steps must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.

  • Part 1: Preparation of the Organozinc Reagent (In Situ).

    • In a flame-dried flask under argon, place the aryl/vinyl halide (1.1 eq) and dissolve in anhydrous THF.

    • Cool to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi (1.1 eq). Stir for 30-60 min at -78 °C to form the organolithium. (Alternatively, use Mg turnings at RT to form a Grignard reagent).

    • In a separate flask, take the anhydrous ZnCl₂ solution (1.1 eq).

    • Slowly transfer the cold organolithium solution to the ZnCl₂ solution via cannula at 0 °C. Causality: This transmetalation step from lithium (or magnesium) to zinc creates the required organozinc nucleophile.[12]

    • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Part 2: The Coupling Reaction.

    • To the freshly prepared organozinc solution, add the (tetrahydrofuran-2-yl)methyl iodide (1.0 eq) followed by the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

    • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 6-24 hours. Monitor by TLC or GC-MS.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification: Purify via flash column chromatography.

cluster_negishi Negishi Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)Ln-I Pd0->PdII Oxidative Addition (R-I) PdII_trans R-Pd(II)Ln-R' PdII->PdII_trans Transmetalation (R'-ZnX) PdII_trans->Pd0 Reductive Elimination (R-R') R-R'_out Product (R-R') PdII_trans->R-R'_out R-I_in Iodomethyl-THF (R-I) R-I_in->PdII R'-ZnX_in Organozinc (R'-ZnX) R'-ZnX_in->PdII_trans

Caption: Simplified catalytic cycle for the Negishi cross-coupling.

Functionalization via Radical Intermediates

Radical reactions offer a complementary approach, particularly useful when ionic pathways are problematic. The weak C-I bond is easily cleaved homolytically using radical initiators or, more recently, through photoredox catalysis.

Protocol 4: Photocatalytic Atom Transfer Radical Addition (ATRA)

This modern method uses visible light to generate a radical from the iodomethyl-THF, which then adds to an electron-deficient alkene (e.g., an acrylate or acrylonitrile). This avoids the use of toxic tin reagents common in classical radical chemistry.[13]

Objective: To achieve a C-C bond-forming addition to an activated alkene.

Materials:

  • (Tetrahydrofuran-2-yl)methyl iodide (1.0 eq)

  • Electron-deficient alkene (e.g., methyl acrylate) (1.5 eq)

  • Photocatalyst (e.g., Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ or an organic dye) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMSO or MeCN)

  • Inert gas source (Argon or Nitrogen)

  • Blue LED light source

Procedure:

  • In a reaction vessel (e.g., a borosilicate vial), combine the iodomethyl-THF (1.0 eq), the alkene (1.5 eq), and the photocatalyst (0.01-0.02 eq).

  • Add the anhydrous, degassed solvent. Causality: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon) is crucial to remove oxygen, which is a potent radical quencher.

  • Seal the vessel and place it approximately 5-10 cm from a blue LED light source. Use a small fan to maintain room temperature.

  • Irradiate the mixture for 12-48 hours, stirring continuously. Monitor by TLC or GC-MS.

  • Workup: Upon completion, the reaction mixture can often be directly concentrated and purified.

  • Purification: Purify the crude product by flash column chromatography.

PC Photocatalyst (PC) PC_star PC* PC->PC_star hv (Blue Light) R_dot THF-methyl Radical (R•) PC_star->R_dot SET with R-I R-I Iodomethyl-THF (R-I) Adduct_dot Adduct Radical R_dot->Adduct_dot + Alkene Alkene Alkene Product Product Adduct_dot->Product Chain Transfer (with R-I)

Caption: Simplified workflow for photocatalytic radical addition.

Summary and Outlook

The functionalization of the iodomethyl group on a tetrahydrofuran derivative is a critical task in synthetic and medicinal chemistry. The choice of methodology—nucleophilic substitution, cross-coupling, or radical reaction—should be guided by the desired final functionality and the overall molecular context.

  • Nucleophilic substitution is the most robust and high-yielding method for introducing heteroatoms.

  • Negishi cross-coupling provides a powerful and tolerant platform for constructing C-C bonds, significantly expanding molecular complexity.

  • Photocatalytic radical reactions represent a modern, mild, and increasingly popular alternative for C-C bond formation, avoiding harsh reagents.

By understanding the causality behind each protocol, researchers can strategically leverage the versatile reactivity of the iodomethyl group to accelerate the synthesis of novel chemical entities for drug discovery and beyond.

References

  • Ghosh, A. K., Brindisi, M., & Shah, V. (2015). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 58(19), 7730–7744. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(14), 2981–3006. [Link]

  • Hansson, S. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA Portal. [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

  • Ren, W., Yue, H., & Chen, J. (2010). Aqueous iodine(III)-mediated stereoselective oxidative cyclization for the synthesis of functionalized fused dihydrofuran derivatives. The Journal of Organic Chemistry, 75(5), 1760–1763. [Link]

  • Negishi coupling. (2024). In Wikipedia. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive. [Link]

  • Schramm, Y., & Montgomery, J. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society, 136(44), 15699–15705. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. [Link]

  • Schramm, Y., & Montgomery, J. (2014). Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones. Journal of the American Chemical Society, 136(44), 15699–15705. [Link]

  • Negishi Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • The Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group, University of Illinois. [Link]

  • Karageorge, G. N., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(14), 2465–2470. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Hossain, A., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(13), 3045. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Soderberg, T. (2023). 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]

  • Fernandes, A. C., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1379. [Link]

  • Atom Transfer Radical Reactions as a Tool for Olefin Functionalization - On the Way to Practical Applications. (2010). ResearchGate. [Link]

  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Shedding Light on Atom-Transfer Radical Addition Reactions. (2014). ChemistryViews. [Link]

  • La-Venia, A., et al. (2019). Photocatalytic Atom Transfer Radical Addition to Olefins Utilizing Novel Photocatalysts. Catalysts, 9(5), 406. [Link]

  • Wallentin, C.-J., et al. (2011). Intermolecular Atom Transfer Radical Addition to Olefins Mediated by Oxidative Quenching of Photoredox Catalysts. Journal of the American Chemical Society, 133(11), 3832–3835. [Link]

  • Atom Transfer Radical Addition to Unactivated Alkenes Employing Heterogeneous Visible Light Photocatalysis. (2018). ResearchGate. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes. Organic Chemistry Portal. [Link]

  • Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. (2020). Green Chemistry. [Link]

  • Alkyl iodide synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Main primary reaction pathways during the oxidation of THF in the... (2018). ResearchGate. [Link]

  • Abrishami, F., et al. (2017). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN-palladacycle complex under microwave irradiation. Iranian Journal of Catalysis, 7(2), 161-167. [Link]

  • Leah4sci. (2018). 26.06 Examples of Radical Reactions. YouTube. [Link]

  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles. (2025). ACS Publications. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PMC. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (2025). PMC. [Link]

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Application Notes & Protocols: Leveraging Koser's Reagent for the Strategic Oxidative Cyclization of Homoallylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Hypervalent Iodine(III) in Modern Synthesis

In the pursuit of greener and more efficient chemical transformations, hypervalent iodine compounds have emerged as powerful and environmentally benign alternatives to traditional heavy-metal oxidants.[1][2][3] Their mild reactivity, high selectivity, and commercial availability have established them as indispensable tools in modern organic synthesis.[4][5] Among these, [Hydroxy(tosyloxy)iodo]benzene (HTIB), commonly known as Koser's reagent, is a crystalline, stable, and versatile iodine(III) reagent employed in a wide array of oxidative transformations, including the α-functionalization of carbonyls, dearomatization of phenols, and various heterocyclizations.[6][7][8][9][10]

This guide focuses on a particularly elegant application of Koser's reagent: the oxidative cyclization of homoallylic alcohols. This transformation provides a direct and efficient pathway to synthesize substituted tetrahydrofurans, a structural motif prevalent in numerous natural products and pharmacologically active molecules.[11][12] We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the causality behind key experimental choices to empower researchers in applying this methodology.

Mechanistic Rationale: Unlocking Disfavored Pathways

The direct cyclization of homoallylic alcohols with terminal double bonds to form five-membered tetrahydrofuran rings is a 5-endo-trig process, which is generally disfavored according to Baldwin's rules. The strategic use of Koser's reagent in conjunction with a catalytic amount of molecular iodine (I₂) elegantly circumvents this barrier, proceeding through a sophisticated mechanistic cascade.[11][12]

The reaction is initiated by the electrophilic activation of the alkene by an iodine species, forming a cyclic iodonium intermediate. This is where the critical branching of the pathway occurs:

  • Internal Hydroxyl Attack (Path A): The proximate hydroxyl group can attack the iodonium ion in a 4-exo-trig cyclization, a favored process, to yield a four-membered oxetane intermediate.

  • External Nucleophile Attack (Path B): Alternatively, a nucleophilic solvent molecule (e.g., methanol) can open the iodonium ion to form a linear iodoether.[11]

Regardless of the initial path, the resulting alkyl iodide is then oxidized in situ by Koser's reagent (HTIB) to a highly reactive iodine(III) species. This crucial step transforms the iodo-group into a hypernucleofuge—an exceptionally good leaving group.[11] The departure of this group facilitates the final, irreversible ring-closing or ring-expansion step, ultimately converging on the thermodynamically stable tetrahydrofuran product.

Oxidative_Cyclization_Mechanism sub Homoallylic Alcohol iodonium Iodonium Intermediate sub->iodonium + I₂ pathA Path A (4-exo-trig) iodonium->pathA pathB Path B (Solvent Attack) iodonium->pathB oxetane Iodomethyl- oxetane pathA->oxetane oxidation Oxidation with HTIB oxetane->oxidation iodoether Linear Iodoether pathB->iodoether iodoether->oxidation hypervalent Iodine(III) Intermediate (Hypernucleofuge) oxidation->hypervalent [PhI(OH)OTs] final Tetrahydrofuran Product hypervalent->final - PhI - TsOH (Ring Expansion or 5-endo-tet)

Figure 1: Proposed mechanistic pathways for the oxidative cyclization.

Experimental Protocols

Protocol for Synthesis of Koser's Reagent (HTIB)

While commercially available, Koser's reagent can be synthesized reliably in the lab. This procedure is adapted from a robust method published in Organic Syntheses.[6]

Materials:

  • Iodobenzene

  • m-Chloroperbenzoic acid (m-CPBA, tech. grade ~70%)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • 2,2,2-Trifluoroethanol (TFE)

  • Diethyl ether (Et₂O)

  • Round-bottomed flask, magnetic stirrer, oil bath

Procedure:

  • Preparation: In a round-bottomed flask, dissolve m-CPBA (1.0 equiv) in TFE. Note: Sonication may be required to fully dissolve the reagent.

  • Addition of Precursors: To the solution, add iodobenzene (1.0 equiv) followed by p-toluenesulfonic acid monohydrate (1.0 equiv).

  • Reaction: Loosely cap the flask and heat the mixture in a preheated oil bath at 40 °C with vigorous stirring for 1-2 hours. The reaction can also be performed at room temperature over a longer period (e.g., 18 hours) for a comparable yield.

  • Workup: Remove the TFE under reduced pressure. Add diethyl ether to the resulting residue and stir vigorously for 30 minutes. This will cause the product to precipitate as a white solid.

  • Isolation: Collect the white solid by suction filtration, wash with a generous portion of cold diethyl ether, and dry under vacuum. The product, [Hydroxy(tosyloxy)iodo]benzene, is typically obtained in high purity and yield (>95%).[6]

Safety Note: Hypervalent iodine reagents are oxidizers. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood. m-CPBA can be shock-sensitive when completely dry; handle with care.

Protocol for Oxidative Cyclization of a Homoallylic Alcohol

This protocol describes a general procedure for the cyclization of a model substrate, 1-phenylpent-4-en-1-ol, to form 2-phenyl-5-(methoxymethyl)tetrahydrofuran.[11][12]

Materials:

  • 1-phenylpent-4-en-1-ol (Substrate)

  • Koser's Reagent (HTIB)

  • Iodine (I₂)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of the homoallylic alcohol (1.0 equiv) in anhydrous methanol, add molecular iodine (I₂, 0.2 equiv). Stir at room temperature until the initial dark color of the iodine fades, indicating the formation of the initial intermediate.

  • Addition of Koser's Reagent: Add Koser's reagent (1.1-1.2 equiv) to the mixture in one portion. The reaction is often accompanied by a visible color change.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce any unreacted iodine.

  • Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure tetrahydrofuran derivative.

Experimental_Workflow start Homoallylic Alcohol + Catalytic I₂ in MeOH add_htib Add Koser's Reagent (HTIB) start->add_htib reaction Stir at RT (Monitor by TLC) add_htib->reaction quench Quench (aq. Na₂S₂O₃) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify product Pure Tetrahydrofuran Product purify->product

Figure 2: General experimental workflow for the oxidative cyclization.

Data Summary and Substrate Scope

The reaction is generally high-yielding and tolerates a variety of substitution patterns on the homoallylic alcohol. The stereochemical outcome can be influenced by the substrate structure.

Substrate (R¹, R²)Time (h)Yield (%)Diastereomeric Ratio (dr)
R¹=Ph, R²=H285N/A
R¹=CH₃, R²=H378N/A
R¹=Ph, R²=CH₃ (syn)2.5821:1
R¹=Ph, R²=CH₃ (anti)2.5801:1.2
Substrate with internal alkene475Stereospecific[11]

Table 1: Representative yields and selectivities for the oxidative cyclization of various homoallylic alcohols. Data is illustrative and based on published results.[11]

Discussion of Results: The reaction generally proceeds in good to excellent yields. For substrates with stereocenters, the diastereoselectivity is often moderate, suggesting that the key ring-forming step may not be highly stereocontrolled under these conditions. However, certain substrates, particularly those with more constrained geometries, can exhibit high stereospecificity, highlighting the nuanced interplay between substrate structure and the reaction mechanism.[11]

Conclusion

The use of Koser's reagent for the oxidative cyclization of homoallylic alcohols represents a highly effective and reliable method for the synthesis of substituted tetrahydrofurans. The reaction proceeds under mild conditions, utilizes an environmentally safer class of reagents, and provides access to valuable heterocyclic scaffolds from simple acyclic precursors. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and adapt this powerful transformation for applications in natural product synthesis, drug discovery, and materials science.

References

  • Title: Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) Source: Journal of Organic Chemistry, 2011 URL: [Link]

  • Title: Advances in Synthetic Applications of Hypervalent Iodine Compounds Source: Chemical Reviews URL: [Link]

  • Title: Hypervalent iodine(III) reagents in organic synthesis Source: Arkivoc, 2009 URL: [Link]

  • Title: Synthesis of Koser's Reagent and Derivatives Source: Organic Syntheses, 2013 URL: [Link]

  • Title: Progress in organocatalysis with hypervalent iodine catalysts Source: Chemical Society Reviews, 2022 URL: [Link]

  • Title: Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents Source: Chemical Reviews, 2024 URL: [Link]

  • Title: A Concise Review of Hypervalent Iodine with Special Reference to Dess- Martin Periodinane Source: Mini-Reviews in Organic Chemistry, 2020 URL: [Link]

  • Title: Synthesis of Koser's Reagent and Derivatives Source: SciSpace (citing Organic Syntheses) URL: [Link]

  • Title: Facile Synthesis of Koser's Reagent and Derivatives from Iodine or Aryl Iodides Source: Journal of Organic Chemistry, 2010 URL: [Link]

  • Title: Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Oxidative cyclizations of oximes using hypervalent iodine reagents Source: Arkat USA, Inc. URL: [Link]

  • Title: Hypervalent Iodine Reagent Mediated Oxidative Heterocyclization of Aldoximes with Heterocyclic Alkenes Source: Journal of Organic Chemistry, 2017 URL: [Link]

  • Title: Synthesis of Koser's Reagent and Derivatives Source: Stockholm University URL: [Link]

Sources

Troubleshooting & Optimization

Preventing oxetane side products in homoallylic alcohol iodocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Homoallylic Alcohol Iodocyclization Focus: Suppression of Oxetane Side-Products & Regioselectivity Control

Part 1: The Mechanistic Diagnostic (The "Why")

User Query: "Why am I forming oxetane rings instead of Tetrahydrofurans (THF) or acyclic iodohydrins?"

Expert Analysis: In the iodocyclization of homoallylic alcohols (3-buten-1-ol derivatives), you are fighting a battle between Baldwin’s Rules and Thermodynamics .

  • The Baldwin Constraint: For a standard terminal homoallylic alcohol, the formation of a 5-membered THF ring requires a 5-endo-trig cyclization, which is geometrically disfavored (Baldwin-forbidden). The competing 4-exo-trig cyclization (leading to oxetane) is geometrically favored.

  • The Kinetic Trap: The oxetane forms rapidly (kinetically favored) due to the favorable orbital overlap in the 4-exo transition state, even though the oxetane ring is significantly more strained (~26 kcal/mol) than the THF ring (~6 kcal/mol).

  • The "Prevention" Strategy: To prevent oxetane isolation, you must either:

    • Route A (Thermodynamic Sink): Use conditions that make the C-O bond formation reversible, allowing the strained oxetane to reopen and eventually funnel into the stable THF (if the substrate allows).

    • Route B (Ring Expansion): Use hypervalent iodine reagents to facilitate a mechanism switch where the oxetane is an intermediate that rearranges to THF.

Pathway Visualization: The Bifurcation Point

Iodocyclization_Pathways Start Homoallylic Alcohol + I+ Iodonium Iodonium Intermediate Start->Iodonium TS_4exo TS: 4-exo-trig (Kinetically Favored) Iodonium->TS_4exo Fast TS_5endo TS: 5-endo-trig (Baldwin Disfavored) Iodonium->TS_5endo Slow/Forbidden Oxetane Oxetane Product (Strained/Side Product) TS_4exo->Oxetane THF THF Product (Thermodynamic Target) TS_5endo->THF Oxetane->Iodonium Reversible with I2 (Thermodynamic Control)

Caption: Figure 1. Kinetic competition between 4-exo (oxetane) and 5-endo (THF) modes. Note the reversibility loop required to exit the oxetane trap.

Part 2: Troubleshooting Guides & Protocols

Scenario A: "I want the THF ring, but I keep getting oxetane."

The Fix: Switch from elemental Iodine (


) to Hypervalent Iodine (HTIB/Koser's Reagent).
Standard iodine conditions often trap the kinetic oxetane. Research by Silva Jr. et al. demonstrates that using [hydroxy(tosyloxy)iodo]benzene (HTIB) promotes a mechanism where the initial oxetane or iodonium species undergoes ring expansion/rearrangement to the THF.

Protocol: HTIB-Mediated Ring Expansion Applicability: Terminal and substituted homoallylic alcohols.[1][2]

StepActionCritical Technical Note
1 Prepare Reagents Dissolve homoallylic alcohol (1.0 equiv) in MeOH or DCM.
2 Add Catalyst Add catalytic molecular Iodine (

, 20 mol%).
3 Add Oxidant Add HTIB (1.1 equiv) slowly at 0°C to RT.
4 Monitor Reaction turns yellow/orange. Monitor TLC for disappearance of oxetane intermediate.
5 Quench Quench with sat.

.

Mechanism: The reaction proceeds via an I(III) intermediate that allows the 4-exo product to expand to the 5-endo THF, effectively "preventing" the isolation of the oxetane side product.

Scenario B: "I am using standard Iodine ( ) and cannot change reagents."

The Fix: Enforce Thermodynamic Control. If you are restricted to


, you must ensure the reaction is reversible . Oxetane formation is often reversible under acidic/neutral conditions with iodide present.

Troubleshooting Matrix:

VariableRecommendation for THF FavorabilityExplanation
Iodine Source Use

(Elemental)

generates

as a byproduct, which can nucleophilically attack the oxetane, reopening it to the iodonium ion (reversibility).
Avoid NIS or ICl These reagents are "irreversible" iodinating agents. Once the kinetic oxetane forms, it is trapped because there is no free iodide to reverse the ring closure.
Base Weak or None (

)
Strong bases remove the proton from the alcohol too quickly, trapping the alkoxide into the kinetic 4-exo product.
Solvent Less Polar (e.g.,

)
Polar solvents stabilize the separated charge of the transition state, sometimes accelerating the kinetic pathway.

Part 3: FAQ - Rapid Response

Q1: Why does the gem-dimethyl effect (Thorpe-Ingold) seem to increase oxetane yield? A: Substituents at the 2- or 3-position of the homoallylic chain compress the internal bond angle. While this generally accelerates cyclization, in homoallylic systems, it brings the hydroxyl group closer to the internal alkene carbon (C4), kinetically favoring the 4-exo attack (oxetane) over the 5-endo attack. To counteract this, use the HTIB protocol described above.

Q2: Can I prevent oxetane formation by protecting the alcohol? A: Yes, but this prevents all ether cyclization. If your goal is an acyclic iodohydrin, protecting the alcohol as an acetate or ether (OBn, OTBS) will completely shut down the intramolecular path. You can then deprotect later. Alternatively, running the reaction in water/acetone can favor intermolecular attack by water (forming the acyclic diol/iodohydrin) over the intramolecular oxetane formation.

Q3: I see "5-endo is disfavored" everywhere. How do people make THFs from homoallylic alcohols then? A: They usually don't do it directly via 5-endo-trig on simple alkenes. Successful THF synthesis from homoallylic precursors usually involves:

  • Substrate Modification: Using a styrenyl (phenyl-substituted) alkene which stabilizes the developing charge at the terminal position, making 5-endo less disfavored.

  • Ring Expansion: As detailed in Scenario A, forming the oxetane first and rearranging it.

Part 4: References

  • Silva Jr., L. F., & Scarassati, P. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). This key paper describes the use of HTIB to convert homoallylic alcohols to THFs, bypassing the stable oxetane product.

  • Bartlett, P. A., & Myerson, J. (1978). Stereoselective epoxidation of acyclic olefins: a general analysis of reaction reversibility. Seminal work establishing the principles of kinetic vs. thermodynamic control in iodocyclization.

  • Braddock, D. C., et al. (2022). Diastereoselective access to substituted oxetanes via hydrosilylation–iodocyclisation. Discusses the conditions under which oxetanes are explicitly formed and stabilized, providing context on what to avoid if THF is the target.

Sources

Solvent effects of acetonitrile vs methanol in iodoetherification reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a research environment.

Topic: Acetonitrile (MeCN) vs. Methanol (MeOH) Ticket Type: Advanced Methodological Support Assigned Specialist: Senior Application Scientist

Executive Summary: The Solvent Decision Matrix

In iodoetherification (electrophilic cyclization), the choice between Acetonitrile (MeCN) and Methanol (MeOH) is not merely about solubility; it is a choice between kinetic control (cyclization) and nucleophilic competition (solvolysis).

  • Acetonitrile (MeCN): The industry standard for intramolecular etherification. It is a polar aprotic solvent that stabilizes the iodonium intermediate sufficiently for cyclization without acting as a competing nucleophile. It favors kinetic products (typically 5-exo-trig/dig).

  • Methanol (MeOH): A polar protic solvent. While it accelerates iodine activation via proton shuttling, it acts as an external nucleophile . Using MeOH often leads to "scrambled" products where the solvent attacks the iodonium ion, resulting in acyclic iodo-ethers rather than the desired ring.

Quick Reference: Solvent Properties & Impact
ParameterAcetonitrile (MeCN)Methanol (MeOH)Impact on Iodoetherification
Dielectric Constant (

)
~37.5~32.7Both support polar intermediates (iodonium ions).
Protic Character AproticProticMeOH stabilizes anions (

) better but competes for the cation.
Nucleophilicity Low (unless acidic)HighCritical: MeOH causes solvolysis side reactions.
Reaction Control KineticThermodynamicMeCN favors faster ring closure (Baldwin's rules).
Common Side Reaction Ritter Reaction (Amide formation)Methanolysis (Methyl ether formation)See Troubleshooting Section.

Mechanistic Pathway & Visualization

The diagram below illustrates the critical bifurcation point where solvent choice dictates the reaction outcome.

Iodoetherification_Pathways Start Alkenyl Alcohol + Iodine Source Inter Iodonium Ion Intermediate Start->Inter Electrophilic Activation Prod_Kinetic 5-exo Cyclic Ether (Kinetic Product) Inter->Prod_Kinetic MeCN (Standard) Intramolecular Attack Prod_Thermo 6-endo Cyclic Ether (Thermodynamic Product) Inter->Prod_Thermo Equilibration (Slow) Side_Solv Methyl Ether (Solvolysis Side Product) Inter->Side_Solv MeOH Present Intermolecular Attack Side_Ritter Acetamide (Ritter Side Product) Inter->Side_Ritter MeCN + Strong Acid Nitrile Attack

Figure 1: Mechanistic bifurcation in iodoetherification. Green paths indicate desired cyclization (favored by MeCN); Red paths indicate solvent-induced failure modes.

Troubleshooting & FAQs

Direct answers to specific experimental failures.

Q1: I am seeing a major side product with a mass corresponding to [M + 32] or [M + 14] relative to the starting material. What happened?

Diagnosis: You likely used Methanol (or wet solvent) which acted as a nucleophile. The Science: This is Methanolysis . The methanol oxygen is a competent nucleophile. Instead of your internal alcohol attacking the iodonium ion to form a ring, the solvent attacks, adding a methoxy group (-OMe). The Fix:

  • Switch solvent to Acetonitrile (MeCN) .

  • If solubility is an issue in pure MeCN, use a co-solvent like CH₂Cl₂ or THF, but avoid protic solvents .

Q2: I switched to Acetonitrile, but now I isolated an acetamide (-NHAc) instead of my ether.

Diagnosis: You have encountered the Ritter Reaction .[1] The Science: Acetonitrile is generally non-nucleophilic, except in the presence of strong acid or highly reactive carbocation-like intermediates. If your reaction generates significant acid (HI) and you lack a base, the nitrile nitrogen attacks the intermediate, followed by hydrolysis to an amide. The Fix:

  • Add a Base: Standard protocol requires NaHCO₃ (3-5 equiv) or 2,6-lutidine to neutralize HI generated during the reaction.

  • Dry Conditions: Ensure the MeCN is anhydrous. The Ritter mechanism requires water for the final hydrolysis step to form the amide.

Q3: Why is the reaction significantly slower in MeCN compared to MeOH?

Diagnosis: Lack of proton shuttling / activation assistance. The Science: Protic solvents like MeOH facilitate proton transfer (Grotthuss mechanism) and can stabilize the leaving group on the iodine source (e.g., succinimide anion from NIS). MeCN lacks this capability. The Fix:

  • Do not switch back to MeOH. The rate increase is not worth the side products.

  • Optimize the Iodine Source: Switch from

    
     to NIS (N-iodosuccinimide)  or IDCP (iodonium dicollidine perchlorate)  which are more electrophilic in aprotic media.
    
  • Lewis Acid Additive: In stubborn cases, adding a mild Lewis acid (e.g., Zn(OTf)₂) can activate the iodine source without requiring a protic solvent.

Q4: I need the 6-endo product, but MeCN gives me 5-exo. Can MeOH help?

Diagnosis: You are fighting Baldwin's Rules (Kinetic vs. Thermodynamic control). The Science: 5-exo cyclization is kinetically favored (lower activation energy). MeCN "locks" this kinetic product because the reaction is often irreversible in aprotic conditions. MeOH can allow for reversibility (thermodynamic control) due to proton exchange, potentially favoring the more stable 6-endo ring, but the risk of solvolysis is high. The Fix:

  • Stick with MeCN but heat the reaction (reflux) to overcome the activation barrier for the thermodynamic product.

  • Use a reversible iodine source (like

    
     without base initially) to allow equilibration, then quench.
    

Standard Operating Protocols (SOP)

Protocol A: Kinetic Control (Standard Cyclization)

Target: Formation of 5-exo or 6-endo rings with high fidelity.

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent: Use HPLC-grade Acetonitrile , dried over molecular sieves (3Å).

  • Reagents:

    • Substrate (Alkenyl alcohol): 1.0 equiv.

    • Base: NaHCO₃ (3.0 equiv) - Crucial to prevent Ritter side reactions.

    • Iodine Source: Iodine (

      
      )  (2-3 equiv) or NIS  (1.2 equiv).
      
  • Execution:

    • Dissolve substrate in MeCN (0.1 M).

    • Add NaHCO₃ and stir for 5 minutes.

    • Cool to 0°C (promotes kinetic control/regioselectivity).

    • Add Iodine source in one portion.

    • Monitor via TLC.[1]

  • Quench: Saturated aqueous Na₂S₂O₃ (to remove excess iodine).

Protocol B: Thermodynamic Equilibration (Advanced)

Target: Forcing a difficult 6-endo cyclization or rearranging a kinetic product.

Note: This is risky. Only use if Protocol A fails to yield the desired regioisomer.

  • Solvent: Acetonitrile (MeCN) is still preferred to avoid solvolysis.

  • Modification:

    • Omit the base initially. The presence of HI (acid) allows the ether ring to open and close (equilibrate).

    • Run at Room Temperature or Reflux rather than 0°C.

  • Time: Allow longer reaction times (24-48h) for the system to find the thermodynamic minimum.

  • Warning: If decomposition occurs, switch to a non-nucleophilic buffer (e.g., 2,6-di-tert-butylpyridine) that is less basic than NaHCO₃ but prevents gross decomposition.

References

  • Baldwin, J. E. (1976).[2] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736. Link

    • Foundational text on 5-exo vs 6-endo kinetic preferences.
  • Bartlett, P. A., & Myerson, J. (1978). Stereoselective epoxidation of acyclic olefinic acids and esters. Journal of the American Chemical Society, 100(12), 3950–3952. Link

    • Establishes the standard conditions for iodolactonization/etherific
  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. Link

    • Mechanistic basis for the acetamide side reaction in acidic MeCN.
  • Braddock, D. C., et al. (2006). The reaction of alkenes with iodine in the presence of nucleophiles. Chemical Communications, (22), 2483-2485. Link

    • Discusses the competition between internal and external nucleophiles (solvents).

Sources

Technical Support Center: Optimizing Diastereoselectivity in 5-(Iodomethyl)tetrahydrofuran-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(iodomethyl)tetrahydrofuran-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the diastereoselectivity of this important synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes.

Introduction

The stereoselective synthesis of substituted tetrahydrofurans is a critical challenge in organic chemistry, particularly in the synthesis of natural products and pharmaceuticals.[1] this compound, with its two stereocenters, can exist as four possible stereoisomers. Controlling the relative stereochemistry to favor a specific diastereomer (cis or trans) is often a key objective. This guide will focus on troubleshooting and optimizing the diastereoselectivity of its synthesis, with a primary focus on the widely used iodocyclization of homoallylic alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which is most amenable to stereocontrol?

A1: Several synthetic strategies can be employed to construct the this compound core. The most common and stereochemically versatile approach is the iodocyclization of a homoallylic alcohol precursor . This method involves the electrophilic addition of iodine to the double bond, followed by intramolecular nucleophilic attack by the hydroxyl group.[2][3] The diastereoselectivity of this cyclization is highly dependent on the reaction conditions and the substrate's stereochemistry.

Other routes include:

  • Nucleophilic substitution reactions: Intramolecular SN2 reactions of appropriately substituted acyclic precursors can form the tetrahydrofuran ring.[1]

  • [3+2] Cycloaddition reactions: These methods can be powerful for constructing the ring system in a single step, but may require more complex starting materials.[1]

  • Synthesis from renewable resources: Itaconic acid, a bio-based platform chemical, can serve as a starting material for the synthesis of related tetrahydrofuran structures, offering a sustainable approach.[4][5][6]

For the purpose of optimizing diastereoselectivity, the iodocyclization of homoallylic alcohols offers the most direct and widely studied method for controlling the cis/trans relationship between the substituents at the C3 and C5 positions.

Q2: What is the general mechanism of iodocyclization for the synthesis of this compound, and what determines the diastereoselectivity?

A2: The iodocyclization reaction proceeds through an electrophilic addition of an iodine source (e.g., I2, NIS) to the alkene of a homoallylic alcohol. This forms a cyclic iodonium ion intermediate. The tethered hydroxyl group then attacks this intermediate in an intramolecular SN2-like fashion.

The diastereoselectivity of the reaction is primarily determined by the transition state geometry during the ring-closing step. This, in turn, is influenced by several factors:

  • Substrate Conformation: The preferred conformation of the acyclic homoallylic alcohol in the transition state dictates the facial selectivity of the hydroxyl group's attack on the iodonium ion.

  • Steric Hindrance: Bulky substituents on the substrate can favor specific transition states to minimize steric interactions, thus influencing the diastereomeric outcome.

  • Reaction Conditions: As detailed in the troubleshooting section, factors like solvent, temperature, and the nature of the iodine source can significantly impact the transition state energies and, consequently, the diastereomeric ratio.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on optimizing the desired diastereomeric ratio.

Problem 1: Low Diastereoselectivity (Poor cis/trans Ratio)

Symptoms:

  • 1H NMR or GC-MS analysis of the crude product shows a nearly 1:1 mixture of cis and trans diastereomers.

  • Difficulty in separating the desired diastereomer by column chromatography.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Suboptimal Solvent Choice The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different diastereomers. Non-coordinating, non-polar solvents often favor higher selectivity.Switch to a less polar, non-coordinating solvent such as dichloromethane (CH2Cl2) or acetonitrile (MeCN).[7] Avoid highly polar or coordinating solvents like THF or methanol unless specific protocols indicate their use for a particular diastereomer.
Inappropriate Iodine Source Different iodine sources (e.g., I2, N-iodosuccinimide (NIS), iodine monochloride (ICl)) have varying electrophilicity and steric bulk, which can affect the diastereoselectivity of the cyclization.If using I2, consider switching to NIS. NIS can sometimes provide higher selectivity due to its different reaction kinetics and the nature of the succinimide byproduct.
Unfavorable Reaction Temperature Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to lower selectivity.Perform the reaction at a lower temperature. Start at 0 °C and consider going down to -20 °C or -40 °C. Monitor the reaction progress carefully, as lower temperatures will slow down the reaction rate.
Presence of a Base The presence of a base, such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3), is often necessary to neutralize the HI generated during the reaction.[8] However, the choice and amount of base can influence the reaction environment and selectivity.If experiencing poor selectivity, try screening different inorganic bases (e.g., NaHCO3, K2CO3, Na2CO3). Ensure the base is finely powdered and well-dispersed in the reaction mixture.

Problem 2: Formation of Undesired Regioisomers or Side Products

Symptoms:

  • Complex 1H NMR spectrum with unexpected signals.

  • Multiple spots on TLC, even after attempting to optimize for diastereoselectivity.

  • Mass spectrometry data indicating the presence of isomers other than the desired product.

Possible Causes and Solutions:

Cause Explanation Recommended Solution
Formation of Tetrahydropyran (6-endo) Product While 5-exo cyclization is generally favored according to Baldwin's rules, under certain conditions, the 6-endo cyclization to form a six-membered ring can occur.This is often substrate-dependent. Modifying the substrate structure, if possible, can disfavor the 6-endo pathway. Sticking to milder reaction conditions (lower temperature, less reactive iodine source) generally favors the kinetically preferred 5-exo cyclization.
Competing Intermolecular Reactions At high concentrations, the homoallylic alcohol can react with the iodonium ion intermediate of another molecule before it has a chance to cyclize, leading to oligomeric side products.Run the reaction at a higher dilution (e.g., 0.01-0.05 M). This will favor the intramolecular cyclization over intermolecular side reactions.
Decomposition of Starting Material or Product The starting homoallylic alcohol or the iodinated product may be unstable under the reaction conditions, especially in the presence of acid generated during the reaction.Ensure an adequate amount of a suitable base is present to neutralize any generated acid. Work up the reaction promptly upon completion to isolate the product.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Iodocyclization

This protocol provides a starting point for optimizing the diastereoselectivity of the synthesis of this compound.

  • Preparation: To a solution of the homoallylic alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) (to make a 0.05 M solution) at 0 °C under an inert atmosphere (N2 or Ar), add finely powdered sodium bicarbonate (2.0 eq).

  • Addition of Iodine: In a separate flask, dissolve iodine (I2) (1.5 eq) in anhydrous CH2Cl2. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Stir until the iodine color disappears.

  • Extraction: Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to separate the diastereomers.

Protocol 2: Purification of Diastereomers

Separation of the cis and trans diastereomers of this compound can be challenging.

  • Flash Column Chromatography: Use a long column with a high surface area silica gel. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.

  • Preparative HPLC: For difficult separations, preparative HPLC on a normal or reverse-phase column may be necessary.

  • Crystallization: If one of the diastereomers is a solid, it may be possible to selectively crystallize it from a suitable solvent system.

Visualizations

Diagram 1: Iodocyclization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_node Homoallylic Alcohol + NaHCO3 in CH2Cl2 at 0 °C reaction_node Dropwise addition of I2 solution prep_node->reaction_node stir_node Stir at 0 °C (Monitor by TLC) reaction_node->stir_node quench_node Quench with Na2S2O3 (aq) stir_node->quench_node extract_node Extraction with CH2Cl2 quench_node->extract_node purify_node Column Chromatography extract_node->purify_node end_node end_node purify_node->end_node Isolated Diastereomers G start Low Diastereoselectivity (e.g., 1:1 cis:trans) q1 Is the reaction temperature at 0°C or below? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is a non-coordinating solvent being used (e.g., CH2Cl2, MeCN)? a1_yes->q2 sol1 Lower reaction temperature (e.g., -20°C to -40°C) a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have alternative iodine sources been tried (e.g., NIS)? a2_yes->q3 sol2 Switch to a non-coordinating solvent a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consult further literature for substrate-specific conditions a3_yes->end sol3 Try N-iodosuccinimide (NIS) instead of I2 a3_no->sol3

Caption: A decision tree for troubleshooting low diastereoselectivity.

References

  • Gaunt, M. J., Johansson, C. C. C., McNally, A., & Vo, N. T. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • Yoshida, H., Fukushima, H., & Takaki, K. (2018). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines via an iodocyclization–rearrangement–deiodination sequence. Organic Chemistry Frontiers. [Link]

  • Marshall, J. A., & Gill, K. (2011). A highly stereoselective preparation of syn-1,2-diols from secondary α-allenic alcohols via iodocyclization. Synthesis of (±)-threo-L-factor and (±)-disparlure. Canadian Science Publishing. [Link]

  • Ocampo, R., et al. (2013). Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. Retrieved from [Link]

  • PubChem. (n.d.). Method for purifying tetrahydrofuran. Retrieved from [Link]

  • Brooks, J. L., et al. (2015). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. NIH. [Link]

  • Smith, A. B., et al. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]

  • Request PDF. (n.d.). Potential Applications of Renewable Itaconic Acid for the Synthesis of 3-Methyltetrahydrofuran. Retrieved from [Link]

  • Barluenga, J., et al. (2007). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC. [Link]

  • Request PDF. (n.d.). Stereochemical Control via Chirality Pairing: Stereodivergent Syntheses of Enantioenriched Homoallylic Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis of THF Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Retrieved from [Link]

  • MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]

  • ACS Publications. (2016). Construction of Iterative Tetrahydrofuran Ring Units and Total Synthesis of (+)-Goniocin. [Link]

  • Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
  • PMC. (n.d.). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]

  • PMC. (n.d.). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Retrieved from [Link]

  • PubMed. (2021). Stereochemical Control via Chirality Pairing: Stereodivergent Syntheses of Enantioenriched Homoallylic Alcohols. [Link]

  • Polymer Chemistry (RSC Publishing). (2024). Synthesis of biobased and versatile monomers from itaconic acid and homocysteine thiolactone and their applications in step-growth and radical polymerization approaches. [Link]

  • PMC. (n.d.). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Retrieved from [Link]

  • PMC. (n.d.). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne. Retrieved from [Link]

  • eScholarship. (n.d.). UCLA Electronic Theses and Dissertations. Retrieved from [Link]

  • Google Patents. (n.d.). CN113135877A - Preparation method of high-optical-purity 3-hydroxytetrahydrofuran.

Sources

Technical Support Center: Iodine Byproduct Removal from Tetrahydrofuran (THF) Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the effective removal of iodine and its byproducts from reaction mixtures involving Tetrahydrofuran (THF). The following content is structured to address common challenges and provide field-proven solutions, ensuring the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove iodine from my THF reaction mixture?

A: Elemental iodine (I₂) and related byproducts can interfere with downstream processes and compromise the purity and stability of your final product. For instance, residual iodine can act as an unwanted catalyst in subsequent steps, lead to the formation of colored impurities, and interfere with analytical techniques such as NMR spectroscopy. In drug development, even trace amounts of such impurities can have significant implications for safety and efficacy.

Q2: What are the most common methods for removing iodine from a THF-based reaction?

A: The three most widely accepted and effective methods are:

  • Aqueous Sodium Thiosulfate (Na₂S₂O₃) Wash: This is the most common and generally most effective method for quenching elemental iodine.[1][2][3]

  • Aqueous Sodium Bisulfite (NaHSO₃) Wash: An alternative reducing agent that is also highly effective at converting iodine to colorless iodide salts.[4][5]

  • Activated Carbon Treatment: Useful for removing not only residual iodine but also other colored organic impurities.[6][7]

Q3: What is the chemical principle behind using sodium thiosulfate to remove iodine?

A: Sodium thiosulfate is a reducing agent that reacts with elemental iodine (I₂), which is the oxidizing agent, to form colorless and water-soluble sodium iodide (NaI) and sodium tetrathionate (Na₂S₄O₆).[8][9] The reaction is a classic redox process.

The balanced chemical equation is: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)[9]

The iodine, typically dissolved in the organic THF layer, is converted into ionic salts that are readily extracted into the aqueous phase during a liquid-liquid extraction.

Q4: How does sodium bisulfite work to remove iodine?

A: Similar to sodium thiosulfate, sodium bisulfite is a reducing agent that reduces elemental iodine (I₂) to iodide ions (I⁻). In this reaction, the bisulfite ion (HSO₃⁻) is oxidized to the bisulfate ion (HSO₄⁻).[4]

The reaction can be represented as: I₂ + NaHSO₃ + H₂O → 2HI + NaHSO₄[4][10]

The resulting hydrogen iodide (HI) and sodium bisulfate are water-soluble and can be easily removed through an aqueous workup.

Q5: When should I consider using activated carbon?

A: Activated carbon is an excellent choice when you have trace amounts of iodine that are difficult to remove by washing, or when your product is contaminated with other colored, non-polar impurities.[6] Its high surface area and porous structure allow it to adsorb a wide range of molecules.[6][7] However, it's important to note that activated carbon can also adsorb your desired product, so its use should be carefully evaluated, and a small-scale test is recommended.

Troubleshooting Guide

Problem 1: I've washed my THF reaction mixture with sodium thiosulfate, but the organic layer is still colored.
Potential Cause Troubleshooting Steps & Explanations
Insufficient Quenching Agent The amount of sodium thiosulfate was not enough to react with all the iodine. Solution: Add more of the sodium thiosulfate solution and shake the separatory funnel vigorously. The disappearance of the brown/purple color indicates the complete reduction of iodine.[1]
pH of the Solution The effectiveness of thiosulfate can be pH-dependent. It works best in neutral to mildly acidic solutions.[11][12] In strongly acidic solutions, thiosulfate can decompose to form elemental sulfur and sulfur dioxide.[12] Solution: Check the pH of your aqueous layer. If it is highly acidic or basic, adjust it towards neutral before the thiosulfate wash.
Presence of Other Colored Impurities The color may not be from iodine but from other byproducts in your reaction. Solution: If the color persists after a thorough thiosulfate wash, consider a treatment with activated carbon.[6] Alternatively, the impurity may need to be removed by column chromatography.
Poor Mixing/Emulsion Formation Inadequate mixing between the organic and aqueous layers can lead to incomplete quenching. THF is water-miscible, which can sometimes lead to emulsions.[2] Solution: Shake the separatory funnel vigorously, ensuring good contact between the two phases. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In some cases, removing the THF by rotary evaporation before the workup is a safer option, especially for larger scale reactions.[2][13]
Problem 2: After washing and drying, my final product still has a faint iodine smell.
Potential Cause Troubleshooting Steps & Explanations
Trace Residual Iodine Even if not visibly colored, trace amounts of iodine may remain. Solution: A second wash with fresh sodium thiosulfate solution may be necessary. For very sensitive compounds, passing the organic solution through a small plug of silica gel or basic alumina can help remove final traces of polar impurities.[14]
Formation of Volatile Iodo-organic Compounds Your reaction conditions may have led to the formation of small amounts of volatile iodinated byproducts. Solution: If your product is not volatile, you may be able to remove these impurities under high vacuum. Otherwise, purification by column chromatography or recrystallization will be necessary.

Experimental Protocols & Workflows

Protocol 1: Standard Iodine Quenching with Aqueous Sodium Thiosulfate

This protocol outlines the standard procedure for removing elemental iodine from a THF reaction mixture using a liquid-liquid extraction.

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate. For every 100 mL of reaction mixture, you will need approximately 20-30 mL of the thiosulfate solution.

  • Initial Quench: Transfer the THF reaction mixture to a separatory funnel. Add the 10% sodium thiosulfate solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/purple color of the iodine in the organic layer should disappear, resulting in a colorless organic phase.[1]

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Workflow Diagram: Iodine Removal Process

The following diagram illustrates the decision-making process for removing iodine byproducts.

Iodine_Removal_Workflow start Reaction Mixture in THF (Contains Iodine) quench Aqueous Workup: Add 10% Na2S2O3 Solution start->quench shake Shake in Separatory Funnel quench->shake observe Observe Organic Layer shake->observe colorless Colorless Organic Layer observe->colorless Yes colored Organic Layer Still Colored observe->colored No wash Wash with Water & Brine colorless->wash troubleshoot Troubleshooting Required colored->troubleshoot add_more Add More Na2S2O3 colored->add_more dry Dry with Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end add_more->shake

Caption: Decision workflow for iodine removal using sodium thiosulfate.

Mechanism Diagram: Redox Reaction of Iodine and Thiosulfate

This diagram illustrates the chemical transformation during the quenching process.

Redox_Mechanism cluster_reactants Reactants cluster_products Products I2 I₂ (Iodine) (Oxidizing Agent) I_minus 2I⁻ (Iodide) I2->I_minus Reduction (Gains Electrons) S2O3 2S₂O₃²⁻ (Thiosulfate) (Reducing Agent) S4O6 S₄O₆²⁻ (Tetrathionate) S2O3->S4O6 Oxidation (Loses Electrons)

Caption: Redox mechanism of iodine quenching by thiosulfate.

References

  • Heycarbons. Iodine I₂ Impregnated Activated Carbon. [Link]

  • Brainly.com. (2025, April 16). 4. How does sodium bisulfite destroy elemental iodine from the reaction mixture?. [Link]

  • International Atomic Energy Agency. (1988, November 1). Iodine removing method in organic solvent. INIS-IAEA. [Link]

  • YouTube. (2020, September 24). The Iodine Clock Reaction. [Link]

  • YouTube. (2023, May 9). The redox reaction: Iodine Vs. Sodium meta bisulphite. [Link]

  • Chemistry Stack Exchange. (2014, November 28). Controversy over products of iodate and bisulfite?. [Link]

  • Chemistry LibreTexts. (2020, August 15). Iodine Clock Reaction. [Link]

  • MDPI. (2021, December 15). Activated Carbon Impregnated with Elementary Iodine: Applications against Virus- and Bacteria-Related Issues. [Link]

  • Wikipedia. Iodine clock reaction. [Link]

  • PubMed. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. [Link]

  • Scientific & Academic Publishing. (2011, May 31). Surface Modification of Activated Carbon for Improved Iodine and Carbon Tetrachloride Adsorption. [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]

  • Reddit. (2021, June 23). Removal of Iodine : r/Chempros. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Triiodomethane (Iodoform) Reaction. [Link]

  • Google Patents.
  • Organic Syntheses. PURIFICATION OF TETRAHYDROFURAN. [Link]

  • M.C.C. Science. An iodine / thiosulfate titration. [Link]

  • MEL Chemistry. (2019, March 12). Iodine clock reaction. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PubMed Central. Isolation of a Bis-Iodurated Tetra-THF as a Trace Product from the Oxidation of Squalene with RuO4 and Its Double Ring Expansion to a Novel bis-THF-bis-THP Compound. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Remove Sticky Reagents. [Link]

  • ResearchGate. (2013, April 14). How can one remove the iodine content from ionic liquids?. [Link]

Sources

Improving yield of 5-endo-trig cyclization for tetrahydrofuran rings

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming the Challenges of 5-endo-trig Cyclization

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of forming tetrahydrofuran (THF) rings via 5-endo-trig cyclization. While this pathway is often kinetically disfavored according to Baldwin's rules, it remains a powerful tool for accessing complex molecular architectures. Here, we address common experimental failures with in-depth, mechanistically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-endo-trig cyclization to form a THF ring is failing completely. Why is this reaction so difficult?

A1: The challenge is rooted in stereoelectronics, as outlined by Baldwin's Rules.

The 5-endo-trig cyclization is classified as "disfavored" for nucleophilic attacks involving second-period elements like oxygen. This is not because the reaction is thermodynamically impossible, but because the geometric requirements for the transition state are highly unfavorable.

For a successful reaction, the nucleophile (your hydroxyl group) must attack the π* (pi-antibonding) orbital of the alkene (the trigonal center). The ideal angle of attack, known as the Bürgi-Dunitz trajectory, is approximately 109°. In a 5-endo-trig arrangement, the molecular chain is too short to allow the oxygen nucleophile to approach the alkene carbon at this ideal angle without introducing significant strain.[1][2] The nucleophile can easily reach the carbon in the plane of the double bond, but it cannot achieve the necessary out-of-plane trajectory to overlap effectively with the π* orbital.[1]

In contrast, the competing 5-exo-trig pathway is "favored" because the geometry readily allows the nucleophile to achieve the correct angle of attack on the trigonal center.

Caption: Comparison of orbital overlap in 5-endo vs. 5-exo cyclizations.

The key to a successful 5-endo-trig cyclization is to employ strategies that either bypass this geometric constraint or alter the substrate's electronics to make the reaction more favorable.

Q2: Since my standard base-catalyzed cyclization isn't working, how can I use radical chemistry to promote the 5-endo-trig pathway?

A2: Radical cyclizations are a premier strategy because they are less constrained by the stereoelectronic demands that hinder nucleophilic attacks.

While ionic 5-endo-trig reactions are disfavored, the corresponding radical cyclizations can be highly efficient.[3][4] The spherical nature of the singly occupied molecular orbital (SOMO) of a radical is less geometrically demanding than the lone pair of a nucleophile, allowing for more favorable transition states. Several strategies have proven effective.[5][6][7]

Common Strategies for Radical-Mediated 5-endo-trig Cyclization:

StrategyDescriptionKey Reagents & ConditionsConsiderations
Tin-Based Methods The classic approach. A radical is generated from an alkyl halide or chalcogenide and propagated by a tin radical.Bu₃SnH (Tributyltin hydride), AIBN (Azobisisobutyronitrile) or Et₃B (Triethylborane) as initiator. Toluene or benzene as solvent.Toxicity: Tin compounds are toxic and can be difficult to remove. Stoichiometric amounts are often required.
Silane-Based Methods A less toxic alternative to tin hydrides.(TMS)₃SiH (Tris(trimethylsilyl)silane), AIBN or other radical initiator.Slower hydrogen atom transfer from silanes can sometimes allow for undesired side reactions.
Photoredox Catalysis A modern approach using visible light to generate radicals under mild conditions.Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃), light source (blue LEDs), Hantzsch ester or other sacrificial electron donor.Requires specialized equipment (photoreactor). Reaction conditions are often milder and more functional-group tolerant.

Troubleshooting Workflow for a Failing 5-endo-trig Reaction

start Reaction Fails (Low/No Yield) check_substrate Is the alkene electronically activated? (e.g., with an EWG like -SO₂Ph) start->check_substrate modify_substrate Modify Substrate: Install an activating group. check_substrate->modify_substrate No attempt_radical Attempt Radical Cyclization check_substrate->attempt_radical Yes modify_substrate->attempt_radical tin_method Use Bu₃SnH / AIBN (Classic Method) attempt_radical->tin_method Yes attempt_catalytic Attempt Transition Metal Catalysis attempt_radical->attempt_catalytic No/Low Yield optimize Optimize Conditions (Solvent, Temp, Conc.) tin_method->optimize silane_method Use (TMS)₃SiH / AIBN (Less Toxic) hg_method Use Hg(OAc)₂ / NaBH₄ (Aminomercuration Analogue) attempt_catalytic->hg_method Yes attempt_catalytic->optimize No/Low Yield hg_method->optimize pd_cu_method Screen Pd or Cu Catalysts

Caption: A decision-making workflow for troubleshooting 5-endo-trig cyclizations.

Protocol: Tin-Mediated 5-endo-trig Radical Cyclization of a Bromoether

This protocol describes a general procedure for the cyclization of a homoallylic bromoether to a substituted tetrahydrofuran.

Materials:

  • Homoallylic bromoether substrate (1.0 equiv)

  • Tributyltin hydride (Bu₃SnH, 1.1 equiv)

  • AIBN (0.1 equiv)

  • Anhydrous, degassed toluene

  • Syringes, needles, and standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.

  • Reagent Addition: Dissolve the homoallylic bromoether substrate (1.0 equiv) and AIBN (0.1 equiv) in degassed toluene to a final concentration of 0.01-0.05 M.

  • Initiation: Heat the solution to 80-110 °C (refluxing toluene is common).

  • Slow Addition: Using a syringe pump, add a solution of Bu₃SnH (1.1 equiv) in degassed toluene dropwise over 4-6 hours. Causality Note: Slow addition is critical to maintain a low concentration of the tin hydride, which minimizes premature reduction of the starting material and other side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.

  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure. The crude product will contain tin byproducts.

  • Purification: To remove tin residues, dissolve the crude oil in acetonitrile and wash with hexane. Alternatively, flash chromatography on silica gel, sometimes impregnated with potassium fluoride (KF), can be effective.

Q3: I'm observing a mixture of regioisomers. How can I improve selectivity by modifying my substrate?

A3: Substrate engineering is a powerful method to favor the 5-endo pathway by altering electronic and steric properties.

If you are forming undesired isomers, such as from a competing 4-exo or 6-endo cyclization, modifying the substrate can steer the reaction toward the desired product.

  • Electronic Activation: The most reliable strategy is to install an electron-withdrawing group (EWG) on the alkene. A phenylsulfonyl (-SO₂Ph) group is particularly effective. In a key study, researchers found that treating sulfonyl-substituted homoallylic alcohols with a base like potassium tert-butoxide (BuᵗOK) led to high yields of the 5-endo-trig product.[8] The EWG activates the alkene for nucleophilic attack and can also influence the stereochemical outcome based on the E/Z geometry of the double bond.[8]

  • Geometrical Constraints: Locking the substrate into a conformation that favors the 5-endo transition state can dramatically improve yields. This can be achieved by incorporating rings or bulky substituents into the acyclic precursor, which limits conformational freedom and pre-organizes the molecule for cyclization.[3][4]

  • Transition Metal Coordination: Certain transition metals can act as templates, coordinating to both the nucleophile and the alkene to facilitate the otherwise difficult cyclization. Mercury(II) salts have been successfully used in aminomercuration reactions, which proceed via a 5-endo-trig pathway to form pyrrolidines, providing a strong precedent for oxygen-based systems.[9]

Table: Effect of Substrate Modifications on 5-endo-trig Cyclization

ModificationMechanistic EffectTypical ConditionsExpected OutcomeReference
Vinylic Sulfone Activates the alkene for conjugate addition, overcoming the stereoelectronic barrier.Base-mediated (e.g., BuᵗOK in THF/BuᵗOH)High yield of 2,5-disubstituted THF. Stereoselectivity is controlled by alkene geometry.[8]
Radical Precursor Bypasses nucleophilic pathway; radical addition is less geometrically constrained.Radical initiator (AIBN), chain carrier (Bu₃SnH)Good to excellent yield of the 5-endo product, often with predictable stereochemistry.[5][10]
Lewis Acid Coordination Activates the alkene and may stabilize the transition state.Lewis acids (e.g., SnCl₄, MgI₂)Can promote cyclization and in some cases, alter regioselectivity in epoxide opening cascades.[11]

References

  • Title: Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates) Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin Source: Imperial College London URL: [Link]

  • Title: Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions Source: DiVA Portal URL: [Link]

  • Title: Preparation of tetrahydrofuran, γ-lactone, chromanol and pyrrolidine systems by sequential 5-exo-digonal radical cyclization, 1,5-hydrogen transfer from silicon, and 5-endo-trigonal cyclization Source: Chemical Communications URL: [Link]

  • Title: 2.1: Baldwin's Rule for Ring Closure Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans Source: PMC, NIH URL: [Link]

  • Title: The Baldwin Rules: Insights in Advanced Organic Chemistry 20 Source: YouTube URL: [Link]

  • Title: In Search of Efficient 5-Endo-dig Cyclization of a Carbon-Centered Radical: 40 Years from a Prediction to Another Success for the Baldwin Rules Source: Journal of the American Chemical Society URL: [Link]

  • Title: Tetrahydrofuran Derivatives from Epoxides via Group Transfer Cyclization or Reductive Radical Cyclization of Organotellurium and Organoselenium Intermediates Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Baldwin's rules Source: YouTube URL: [Link]

  • Title: Baldwin's Rules Classes of cyclization Source: ChemTube3D URL: [Link]

  • Title: Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes Source: MDPI URL: [Link]

  • Title: Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles Source: ACS Publications URL: [Link]

  • Title: The 5-Endo-trig Cyclization of d-Glucose Derived γ-Alkenylamines with Mercury (II) Salts: Synthesis of 1-Deoxy-castanospermine and its 8a-epi-Analogue Source: PMC URL: [Link]

  • Title: Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications Source: Chemical Communications URL: [Link]

  • Title: Tetrahydrofuran - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans Source: PMC URL: [Link]

  • Title: Endo-trig reactions (5-endo-trig orbital overlap) Source: ChemTube3D URL: [Link]

  • Title: Endo-trig reactions (5-endo-trig) Source: ChemTube3D URL: [Link]

  • Title: Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Furan synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production Source: PMC URL: [Link]

  • Title: Tetrahydrofuran synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 5-Endo-trig Radical Cyclizations: Disfavored or Favored Processes? Source: PubMed URL: [Link]

Sources

Controlling temperature to suppress elimination side reactions in iodocyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iodocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling temperature to suppress elimination side reactions and optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your methodologies are robust and self-validating.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your iodocyclization experiments, offering step-by-step guidance to diagnose and resolve them.

Problem 1: My reaction is yielding a significant amount of an elimination byproduct alongside my desired cyclized product.

Root Cause Analysis:

Elimination reactions are often in competition with substitution and cyclization pathways.[1] An increase in reaction temperature generally favors elimination.[1][2] This is due to the higher activation energy often associated with elimination pathways and the positive entropy change (increase in the number of molecules), which becomes more significant at elevated temperatures.[1][2] In the context of iodocyclization, the iodonium ion intermediate can be deprotonated by a base or even the solvent, leading to an alkene instead of the desired heterocycle.

Solution Workflow:

  • Immediate Action: Lower the Reaction Temperature. This is the most critical first step. Many iodocyclization reactions that produce mixtures at room temperature can yield the desired product exclusively at lower temperatures, such as 0 °C, -20 °C, or even -78 °C.[3][4] For instance, a reaction of 2-(arylethynyl)biphenyls with ICl at room temperature yielded a mixture of products, but at -78 °C, the desired iodocyclized product was formed in 99% yield.[3]

  • Solvent Selection and its Impact on Temperature. The choice of solvent is intrinsically linked to the optimal reaction temperature. Aprotic solvents of lower polarity, such as dichloromethane (CH₂Cl₂) or acetonitrile, are commonly used.[5][6] These solvents are less likely to participate in the reaction and are suitable for a wide range of temperatures. Avoid protic solvents like alcohols if elimination is a problem, as they can act as a base or nucleophile, promoting side reactions.

  • Reagent Addition Strategy at Low Temperatures. When working at reduced temperatures, ensure your iodine source (e.g., I₂, ICl, NIS) is added slowly and portion-wise or as a dilute solution.[7] This maintains a low instantaneous concentration of the electrophile, which can help to minimize side reactions.

  • Monitoring the Reaction at Low Temperature. Use thin-layer chromatography (TLC) or LC-MS to monitor the reaction progress closely.[8] Low-temperature reactions may proceed more slowly, so patience is key. Quench the reaction only when the starting material is consumed to prevent product decomposition.[9]

dot

Caption: Troubleshooting workflow for high elimination byproduct.

Problem 2: My reaction is sluggish or stalls completely at low temperatures.

Root Cause Analysis:

While lowering the temperature is effective for suppressing elimination, it also reduces the overall reaction rate. If the activation energy for the desired iodocyclization is not sufficiently overcome at the reduced temperature, the reaction may stall.

Solution Workflow:

  • Incremental Temperature Increase. If the reaction is not proceeding at -78 °C, try gradually increasing the temperature to -40 °C, -20 °C, or 0 °C.[8] Monitor for the appearance of the desired product versus the elimination byproduct at each temperature increment.

  • Solvent Polarity and Its Effect on Rate. In some cases, a more polar aprotic solvent like acetonitrile can accelerate the reaction compared to less polar solvents like dichloromethane by better stabilizing the charged iodonium intermediate.[10][11] However, be mindful that increasing solvent polarity can sometimes also increase the rate of side reactions.

  • Choice of Iodine Source. The reactivity of the iodine source can play a significant role. If molecular iodine (I₂) is too slow, consider a more electrophilic source like iodine monochloride (ICl) or N-iodosuccinimide (NIS).[3][12] These reagents are often more reactive and can facilitate cyclization at lower temperatures where I₂ might be ineffective.

dot

Caption: Workflow for addressing stalled low-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for temperature favoring elimination in iodocyclization?

A1: The competition between iodocyclization (an intramolecular nucleophilic attack) and elimination (deprotonation) is governed by their respective transition states. Elimination reactions, such as E1 and E2, often have a higher activation energy barrier than substitution or addition reactions because they involve the breaking of multiple bonds.[2] However, they also result in an increase in the number of product molecules, leading to a positive change in entropy (ΔS).[1] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant as the temperature (T) increases. This makes the ΔG for elimination more negative (more favorable) at higher temperatures.[1]

dot

Caption: Temperature-dependent pathways in iodocyclization.

Q2: How does my choice of base influence temperature sensitivity?

A2: The strength and steric hindrance of the base are critical. A strong, non-nucleophilic base can readily deprotonate the iodonium intermediate, favoring elimination, especially at higher temperatures. If a base is required to buffer the acid produced, use a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[5] In many cases, a base may not be necessary, and its omission can reduce the likelihood of elimination. The reaction should be evaluated with and without a base to determine its effect on the product distribution.

Q3: Are there general temperature guidelines for different types of iodocyclization?

A3: While every substrate is different, some general starting points can be recommended.

Reaction TypeTypical Starting TemperatureRationale
Iodolactonization0 °C to Room TemperatureGenerally facile and less prone to elimination.
Iodo-etherification-20 °C to Room TemperatureCan be sensitive to elimination depending on substrate.
Iodo-carbocyclization-78 °C to 0 °COften requires lower temperatures to control competing pathways.[3]
Iodo-amination0 °C to Room TemperatureBase sensitivity can be a factor.[13]

Note: This table provides general starting points. Optimization will be necessary for your specific substrate and reaction conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Iodocyclization

This protocol provides a framework for performing an iodocyclization reaction at a reduced temperature to minimize elimination byproducts.

Materials:

  • Substrate (e.g., an unsaturated alcohol, acid, or amine)

  • Anhydrous aprotic solvent (e.g., CH₂Cl₂, acetonitrile)

  • Iodine source (e.g., I₂, ICl, NIS)

  • Inert gas (Nitrogen or Argon)

  • Cooling bath (ice-water, ice-salt, or dry ice-acetone)

  • Standard laboratory glassware, oven-dried before use[9]

Procedure:

  • Setup: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolution: Dissolve the substrate (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using the appropriate cooling bath.

  • Reagent Preparation: In a separate flask, dissolve the iodine source (1.1-1.5 eq.) in the same anhydrous solvent.

  • Addition: Add the iodine solution dropwise to the cooled, stirring substrate solution via the dropping funnel over 30-60 minutes.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Banerjee, A. K., & Poon, W. S. (2011). Iodocyclization: Past and Present Examples. Current Organic Chemistry, 15(7), 1058-1080.
  • Wikipedia. (n.d.). Ei mechanism.
  • Tan, P., et al. (2024). Oxidative Cascade Iodocyclization of 1,n-Dienes: Synthesis of Iodinated Benzo[b]azepine and Benzo[b]azocine Derivatives. The Journal of Organic Chemistry, 89(9).
  • R Discovery. (2011).
  • Penumutchu, S., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega, 4(10), 14329–14336.
  • Yue, D., et al. (2004). Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Intramolecular Cyclization. Organic Letters, 6(10), 1581–1584.
  • Mphahlele, M. J. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 14(12), 4814–4837.
  • ResearchGate. (n.d.).
  • Gabriele, B., et al. (2011). Iodocyclization versus diiodination in the reaction of 3-alkynyl-4-methoxycoumarins with iodine: synthesis of 3-iodofuro[2,3-b]chromones. Organic & Biomolecular Chemistry, 9(5), 1474-8.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Donald, J. R., et al. (2017). Low-Temperature, Transition-Metal-Free Cross-Dehydrogenative Coupling Protocol for the Synthesis of 3,3-Disubstituted Oxindoles. Organic Chemistry Portal.
  • Benchchem. (n.d.).
  • University of Michigan. (2024). Electrophilic Cyclization Reactions: Mechanism-Inspired Methods Development.
  • Jortner, J., et al. (1962). SOLVENT EFFECTS ON THE PHOTOCHEMISTRY OF THE IODIDE IOK. The Journal of Chemical Physics, 37(11), 2488-2495.
  • American Chemical Society. (n.d.).
  • VedPrep Chem Academy. (2023).
  • Wikipedia. (n.d.). Solvent effects.
  • Dalal Institute. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • BYJU'S. (n.d.).
  • Longdom Publishing. (n.d.).
  • Master Organic Chemistry. (2012).
  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Tetrahedron Letters, 42(34), 6011-6013.
  • The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions. YouTube.
  • Reddit. (2018). Common ways to lose product and reduce yield?.
  • Wikipedia. (n.d.). Electrocyclic reaction.
  • National Institutes of Health. (n.d.).
  • Benchchem. (n.d.). Optimizing temperature and reaction time for indole synthesis.

Sources

Technical Support Center: Purification of 5-(iodomethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(iodomethyl)tetrahydrofuran-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The term "crude oil" in the context of this topic refers to the unrefined reaction mixture post-synthesis, not petroleum crude oil.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this polar, functionalized heterocyclic compound. Our goal is to equip you with the knowledge to move from a complex crude mixture to a highly pure final product with confidence.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Compound

This section addresses fundamental questions about the properties and handling of this compound, which are critical for designing a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is the first step. This compound (MW: 228.03 g/mol ) possesses several key features that dictate its behavior:

  • High Polarity: The presence of a hydroxyl (-OH) group and an ether linkage in the tetrahydrofuran (THF) ring makes the molecule highly polar. Its calculated LogP is approximately 0.57, indicating significant water solubility.[1] This polarity means it will have a strong affinity for polar solvents and polar stationary phases like silica gel.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which increases its boiling point and influences its solubility in protic solvents.[1]

  • Potential for Thermal Instability: The iodomethyl group is a good leaving group. At elevated temperatures, the molecule may be susceptible to degradation through elimination or substitution reactions. This makes high-temperature distillation challenging. The parent compound, 3-hydroxytetrahydrofuran, has a high boiling point of 179 °C at atmospheric pressure, suggesting that our target compound will require vacuum distillation to avoid decomposition.[2]

  • Safety and Stability: Like its parent structure THF, this compound may form peroxides upon prolonged exposure to air and light, although this is less pronounced than in unsubstituted THF.[3][4] It is recommended to store the purified compound under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2-8°C) and protected from light.[1][5]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: The impurities will be highly dependent on the synthetic route used. Substituted tetrahydrofurans are often synthesized via intramolecular cyclization of haloalcohols, ring-opening of epoxides, or other methods involving unsaturated precursors.[6][7] Common impurities may include:

  • Unreacted Starting Materials: Such as the precursor acyclic diol or halo-alcohol.

  • Reagents and Catalysts: Acids or bases used for cyclization (e.g., p-toluenesulfonic acid), residual palladium catalysts from coupling reactions, or unreacted iodinating agents.

  • Solvents: High-boiling point reaction solvents like DMF, DMSO, or THF.

  • Side-Products:

    • Positional Isomers: Depending on the synthetic strategy.

    • Elimination Products: Formation of an exocyclic double bond by elimination of HI.

    • Oligomers/Polymers: Particularly if the reaction was not performed under dilute conditions.

Section 2: Troubleshooting Guide - Purification Workflows

This section provides a structured, question-and-answer guide to troubleshoot specific purification challenges.

Workflow Stage 1: Liquid-Liquid Extraction (LLE)

Q3: My initial workup using liquid-liquid extraction results in a persistent emulsion or poor separation. What's causing this and how can I fix it?

A3: Emulsions are common when working with polar compounds and solvents. They are often caused by the presence of partially soluble impurities that act as surfactants.

  • Causality: The hydroxyl group on your target molecule gives it some surfactant-like properties. If your crude mixture also contains salts or polar, high-boiling solvents like DMF or DMSO, these can stabilize emulsions between aqueous and organic layers.[8]

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the polarity and density of the aqueous phase, which helps to "break" the emulsion by reducing the mutual solubility of the organic and aqueous phases.[9][10]

    • Change the Organic Solvent: If you are using a solvent like diethyl ether, which has some water solubility, switch to a less-soluble solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM). Be mindful of solvent density; DCM is denser than water.[11][12]

    • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets that form the emulsion.

    • Patience and Technique: Gently swirl or rock the separatory funnel instead of shaking it vigorously. Allow the funnel to stand undisturbed for an extended period.

Workflow Stage 2: Column Chromatography

Q4: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. Why is this happening?

A4: Streaking (tailing) is a classic sign of strong, non-ideal interactions between your compound and the stationary phase.

  • Causality: Silica gel is slightly acidic (due to silanol groups, Si-OH) and highly polar. The polar hydroxyl group of your molecule can engage in very strong hydrogen bonding with the silica surface. This slow desorption kinetics during elution leads to tailing.[13] The presence of trace acidic impurities can also exacerbate this issue.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Increase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol or ethyl acetate) in your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This helps to compete with your compound for binding sites on the silica.

      • Add a Modifier: Add a small amount (0.1-1%) of a polar, competitive additive to your mobile phase. For a neutral/acidic compound like this, a few drops of acetic acid can sometimes help by protonating basic sites on the silica. However, a more common and effective approach for hydroxyl-containing compounds is to add a small amount of the polar eluting solvent (e.g., methanol) to ensure consistent solvation.

    • Deactivate the Silica: Prepare your silica slurry in the presence of a small amount of triethylamine (0.5-1%) if you suspect basic impurities are the cause of streaking, although this is less likely for your compound. For your molecule, a better approach is to use commercially available deactivated silica gel or to switch to a different stationary phase.

    • Switch Stationary Phase: If streaking persists, silica may not be the ideal stationary phase. Consider using:

      • Alumina (Neutral or Basic): Can sometimes offer different selectivity.

      • Reversed-Phase (C18) Silica: This is an excellent alternative for polar compounds. You would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol.[14]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and uses a polar stationary phase with a primarily organic mobile phase.[15]

Q5: I can't find a solvent system that gives good separation between my product and a key impurity. What should I do?

A5: This is a common challenge where the polarity of your product and the impurity are too similar.

  • Causality: If an impurity is a structural isomer or has very similar functional groups, achieving separation by polarity alone can be difficult.

  • Troubleshooting Steps:

    • Systematic TLC Analysis: Don't just test random solvents. Methodically test solvent systems of different polarities and compositions. A good starting point is a 70:30 mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or DCM).

    • Use a Ternary Solvent System: Sometimes, adding a third solvent can fine-tune the selectivity. For example, in a Hexane/Ethyl Acetate system, adding a small percentage of DCM or methanol can alter the interactions and improve separation.

    • Change the Stationary Phase: As mentioned in Q4, switching from silica to alumina or reversed-phase C18 can dramatically change the elution order and selectivity, potentially resolving your co-eluting compounds.

    • Consider Derivatization: In a developmental context, you could temporarily protect the hydroxyl group (e.g., as a silyl ether or acetate). This significantly changes the molecule's polarity, which may allow for easy separation from the impurity. The protecting group can then be removed after purification.

Workflow Stage 3: Distillation & Crystallization

Q6: I tried to purify my compound by distillation, but the product decomposed. How can I avoid this?

A6: Thermal decomposition is a major risk for this molecule.

  • Causality: The C-I bond is relatively weak, and the molecule contains a secondary alcohol. At high temperatures, this can lead to the elimination of HI to form an alkene, or other rearrangement and decomposition pathways.

  • Solution: Use High-Vacuum Distillation:

    • Principle: Lowering the pressure significantly lowers the boiling point of a liquid.[16] For sensitive compounds, a high-vacuum (typically <1 mmHg) is essential. This allows the compound to distill at a much lower temperature, preventing thermal degradation.

    • Apparatus: Use a short-path distillation apparatus (like a Kugelrohr) to minimize the time the compound spends at high temperatures. The short distance between the evaporating and condensing surfaces reduces product loss.

    • Procedure: Ensure your vacuum pump is in good condition and protected by a cold trap. Heat the distillation flask slowly and evenly using an oil bath.

Q7: My compound is an oil at room temperature. Can I still use crystallization?

A7: Yes, crystallization is still a powerful option even if your compound is an oil at ambient temperature.

  • Causality: Many organic compounds that are oils when impure will crystallize once they reach a certain level of purity. Impurities can disrupt the crystal lattice formation, acting as a "solvent" and keeping the material liquid.

  • Troubleshooting and Techniques:

    • Solvent Screening: The goal is to find a solvent or solvent system where your compound is soluble when hot but sparingly soluble when cold.[17]

      • Start with a non-polar solvent like hexane or heptane. Dissolve your oil in a minimal amount of a co-solvent where it is very soluble (e.g., a few drops of ethyl acetate or DCM), then add the non-polar solvent until the solution becomes cloudy (the cloud point). Gently warm until clear, then cool slowly.

    • Low-Temperature Crystallization: Place the vial in a refrigerator (4°C) or freezer (-20°C). Slow cooling is crucial for forming large, pure crystals.[17] Insulating the vial can help.

    • Seeding: If you have a small crystal of pure material, add it to the cold, supersaturated solution to initiate crystallization. You can also try scratching the inside of the vial with a glass rod to create nucleation sites.[18]

    • Solvent/Anti-Solvent Method (Vapor Diffusion): Dissolve your compound in a small amount of a volatile, good solvent (e.g., DCM) in a small, open vial. Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (the "anti-solvent," e.g., hexane or pentane). The vapors of the anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and inducing crystallization over hours or days.[18]

Section 3: Standard Operating Protocols

Protocol 1: General Liquid-Liquid Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate or MTBE). The volume should be sufficient to fully dissolve the material.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water and gently rock the funnel to mix. Allow the layers to separate and drain the aqueous layer.

  • Salt/Base Removal: Perform a wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

  • Brine Wash: Perform a final wash with saturated NaCl solution (brine) to remove the bulk of the dissolved water from the organic layer.[10]

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography (Silica Gel)
  • TLC Analysis: Identify a suitable mobile phase using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your mobile phase (e.g., hexane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity (e.g., 95:5 Hexane/EtOAc) and gradually increasing the polarity as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visualizations & Data

Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying this compound.

Purification_Workflow cluster_start Initial State cluster_workup Aqueous Workup cluster_main_purification Primary Purification cluster_final_polish Final Polishing cluster_end Final Product Crude Crude Reaction Mixture (Post-Synthesis) LLE Liquid-Liquid Extraction (LLE) (e.g., EtOAc/Water/Brine) Crude->LLE Remove salts, water-soluble impurities Column Flash Column Chromatography (Silica or C18) LLE->Column Primary method for most impurities Distill High-Vacuum Distillation (Short Path / Kugelrohr) LLE->Distill If impurities are non-volatile Crystallize Crystallization / Recrystallization (Solvent/Anti-Solvent) Column->Crystallize For highest purity Pure Pure Compound (>98%) Store at 2-8°C, under N2 Column->Pure If sufficiently pure Distill->Crystallize If product is still an oil Distill->Pure If sufficiently pure Crystallize->Pure Final solid product

Caption: Decision workflow for purification of this compound.

Table 1: Common Solvents for Purification
SolventPolarity IndexBoiling Point (°C)Density (g/mL)Notes for Use
Hexane / Heptane 0.169 / 98~0.66 / ~0.68Non-polar eluent for chromatography; anti-solvent for crystallization.
Dichloromethane (DCM) 3.1401.33Good general-purpose solvent; denser than water.[11]
Ethyl Acetate (EtOAc) 4.4770.90Common polar eluent for chromatography and extraction solvent.[11]
Tetrahydrofuran (THF) 4.0660.89Can form peroxides; often used as a reaction solvent.[3]
Methanol (MeOH) 5.1650.79Very polar eluent for chromatography; miscible with water.[11]
Water 10.21001.00Used for aqueous washes to remove polar impurities and salts.[11]

References

  • Busch Global. (n.d.). Crude Oil Distillation. Retrieved from [Link]

  • Pennsylvania State University. (2013). Distillation and Boiling Points. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PURIFICATION OF TETRAHYDROFURAN. Retrieved from [Link]

  • Columbia University. (n.d.). Solid-liquid extraction. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Study on the Determination of Boiling Point Distribution of Heavy Oil by the New Method. Retrieved from [Link]

  • JoVE. (2020). Video: Extraction - Concept. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Patsnap Eureka. (2025). The role of distillation and separation in oil refining. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • National Institutes of Health. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of tetrahydrofuran - US4233228A.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]

  • University of Washington, Department of Chemistry. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Crystallisation of inorganic compounds with alcohols. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Hydroxymethyl)tetrahydrofuran-3-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Chromatography Forum. (2006). THF Stability. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An Efficient Strategy for the Synthesis of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) via Thiol-Michael. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis, Characterization and Potential Applications of 5-Hydroxymethylfurfural Derivative Based Poly (β-thioether ester) Synthesized via Thiol-Michael Addition Polymerization. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates in Iodine-Mediated Ring Closures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iodine-mediated cyclization reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in their iodocyclization experiments. In this document, we will move beyond simple procedural lists to explore the underlying chemical principles that govern the success of these powerful transformations. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My iodocyclization reaction shows low or no conversion of the starting material. What are the fundamental parameters I should investigate first?

This is the most common issue and often stems from one or more foundational reaction parameters being suboptimal. Before delving into more complex possibilities, a systematic check of the basics is crucial.

A1: The "Big Four" of Iodocyclization: Substrate, Iodine Source, Solvent, and Base.

Think of the reaction as a balanced system. An issue with one component can disrupt the entire process. Here is a logical workflow to begin your troubleshooting:

  • Reagent & Solvent Purity: Ensure all reagents are pure and solvents are anhydrous. Water can compete as a nucleophile or react with the reagents, leading to undesired byproducts. Molecular sieves are excellent for ensuring dryness.[1]

  • Reaction Temperature: Most iodocyclizations are run at or below room temperature to control selectivity and minimize side reactions.[2][3] If you see no reaction, consider if the activation energy is too high for the conditions. A modest increase in temperature (e.g., from 0 °C to 25 °C, or 25 °C to 40 °C) can sometimes initiate the reaction. Conversely, if you are getting a complex mixture of products, lowering the temperature is the first step.

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent potential oxidative side reactions, especially if your substrate is sensitive.

  • Byproduct Inhibition: The reaction generates an acid byproduct (e.g., HI from I₂).[4] If this acid is not neutralized by a base, it can protonate your nucleophile, shutting down the cyclization, or catalyze decomposition pathways. This is a primary reason for reactions stalling.

Below is a workflow to guide your initial troubleshooting efforts.

G start Low / No Conversion check_purity Verify Reagent & Solvent Purity (Anhydrous Conditions?) start->check_purity check_temp Adjust Temperature (Too low for activation? Too high causing decomposition?) check_purity->check_temp Purity Confirmed fail Still Low Conversion (Proceed to Advanced Troubleshooting) check_purity->fail Impurities Found & Corrected, Still No Improvement check_base Is a Base Present and Adequate? (Stoichiometric? Correct pKa?) check_temp->check_base Temperature Optimized check_temp->fail Temp Adjusted, Still No Improvement check_source Is the Iodine Source Appropriate? (Reactivity issues?) check_base->check_source Base Confirmed check_base->fail Base Adjusted, Still No Improvement success Improved Conversion check_source->success Problem Identified check_source->fail Source Changed, Still No Improvement

Caption: Initial troubleshooting workflow for low conversion.

Q2: How does my choice of iodine source impact the reaction? I'm using I₂ but getting poor results.

The iodine source is not just a provider of iodine; it's a key determinant of the electrophilicity and overall reactivity of the system. If molecular iodine (I₂) is too unreactive, or too aggressive, switching to a different source is a critical optimization step.

A2: Matching the Iodine Source to Your Substrate's Reactivity.

The goal is to form the cyclic iodonium ion intermediate at a reasonable rate without promoting side reactions.[5][6] The reactivity of the iodine source must be matched to the nucleophilicity of your alkene/alkyne.

Iodine SourceFormulaCommon Applications & Characteristics
Molecular Iodine I₂The most common and economical choice. Mildly electrophilic. Often requires a base to neutralize the HI byproduct. Ideal for electron-rich and reactive substrates.[7]
N-Iodosuccinimide NISMore electrophilic than I₂. The succinimide byproduct is less acidic than HI, often negating the need for a strong base. Excellent for less reactive substrates.[2][3]
Iodine Monochloride IClHighly electrophilic and reactive. Useful for very deactivated or sterically hindered substrates. Can sometimes lead to chlorinated byproducts.[8]
In-situ Generation e.g., CuSO₄/NaIGenerates I₂ slowly in the reaction mixture. This can be beneficial for sensitive substrates where a high initial concentration of I₂ leads to decomposition.[5]

Expert Insight: For substrates with acid-sensitive functional groups, NIS is often a superior starting point to I₂ because it avoids the generation of strong acid HI.[3] If your substrate is highly deactivated (e.g., contains electron-withdrawing groups near the double bond), a more potent source like ICl may be necessary, but care must be taken and the reaction should be run at low temperatures.[8]

Q3: My starting material is consumed, but I'm isolating a complex mixture or an unexpected product instead of the cyclized compound. What are the most common side reactions?

Starting material consumption without formation of the desired product points towards competing reaction pathways. Understanding these pathways is key to suppressing them.

A3: Identifying and Mitigating Common Side Reactions.

The central mechanistic step is the intramolecular nucleophilic attack on the iodonium ion. Side reactions occur when this step is slow or when other processes compete effectively.

  • Simple Electrophilic Addition: If an external nucleophile (like the solvent or water) successfully attacks the iodonium ion before your tethered internal nucleophile can, you will get a non-cyclized, di-functionalized product (e.g., an iodohydrin or iodoether).

    • Solution: Use a non-coordinating solvent (e.g., Dichloromethane, Chloroform) and ensure strictly anhydrous conditions.[7]

  • Decomposition: The iodonium ion can be unstable, especially with certain substrates. The HI generated during the reaction can also act as a catalyst for decomposition pathways.

    • Solution: Add a non-nucleophilic base (like NaHCO₃ or pyridine) to scavenge the acid.[9][10] Running the reaction at a lower temperature can also improve the stability of key intermediates.

  • Rearrangement: The carbocationic character of the iodonium intermediate can sometimes lead to skeletal rearrangements, particularly with strained or complex substrates.[11]

    • Solution: This is a substrate-dependent issue. Modifying the substrate or using a less electrophilic iodine source to reduce the carbocationic character of the intermediate may be necessary.

G SM Substrate + I+ Iodonium Iodonium Ion Intermediate SM->Iodonium Electrophilic Attack Desired Desired Cyclized Product Iodonium->Desired Intramolecular Nucleophilic Attack (Fast, Desired) Addition Side Product: Simple Addition Iodonium->Addition External Nucleophile Attack (e.g., H₂O) (Slow, Undesired) Decomp Side Product: Decomposition Iodonium->Decomp Instability / Acid Catalysis (Undesired)

Caption: Competing pathways in iodocyclization reactions.

Q4: The reaction stalls after about 50% conversion, even with extended reaction times. What is causing this, and how can I push it to completion?

A stalling reaction is a classic sign of product inhibition or reagent deactivation.

A4: Overcoming Reaction Stagnation.

The most likely culprit is the generation of hydrogen iodide (HI).[4] As HI accumulates, it lowers the pH of the reaction mixture. This has two primary negative effects:

  • Protonation of the Nucleophile: Your internal nucleophile (e.g., an alcohol, amine, or carboxylate) gets protonated, rendering it non-nucleophilic and unable to perform the ring-closing attack.

  • Reversible Iodonium Ion Formation: The equilibrium of iodonium ion formation can be shifted back towards the starting materials in a highly acidic environment.

Solutions:

  • Use a Stoichiometric Base: The simplest solution is to add a base to neutralize the HI as it forms. Sodium bicarbonate (NaHCO₃) is a common, mild choice that is often used in excess.[9] For more sensitive substrates, a non-nucleophilic organic base like 2,6-lutidine or proton sponge can be used.

  • Incremental Addition: If the reaction is highly exothermic or sensitive, consider adding the iodine source portion-wise over time. This keeps the instantaneous concentration of HI low.

  • Use NIS: As mentioned previously, N-Iodosuccinimide (NIS) generates succinimide as a byproduct, which is significantly less acidic than HI, often preventing this issue altogether.[2][3]

Q5: How do I choose the optimal solvent for my iodocyclization?

Solvent choice is critical as it can influence reaction rate, selectivity, and the prevalence of side reactions.

A5: Balancing Solubility and Reactivity.

The ideal solvent should fully dissolve your substrate but should not compete with the intramolecular nucleophile.

Solvent ClassExamplesProsCons
Non-Coordinating Dichloromethane (DCM), Chloroform, TolueneInert, will not compete in the reaction. Good for minimizing simple addition side products.May have limited solubility for polar substrates.
Coordinating/Protic Acetonitrile (MeCN), Methanol (MeOH), WaterCan enhance the electrophilicity of the iodine source. Can improve solubility of polar substrates.Can act as a competing nucleophile, leading to addition byproducts.[5][7]
Aqueous Media Water, often as a slurryEnvironmentally friendly. Can sometimes accelerate the reaction due to hydrophobic effects and increased local concentration of reagents.[5]Substrate solubility can be a major issue. Only suitable for specific substrate classes.

Protocol: General Procedure for Iodine (I₂) Mediated Cyclization

This protocol provides a robust starting point for optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsaturated substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) under an Argon or Nitrogen atmosphere.

  • Base Addition: Add powdered, anhydrous sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Iodine Addition: Add a solution of molecular iodine (I₂, 1.2-1.5 eq) in anhydrous DCM dropwise over 10-15 minutes. Alternatively, add the iodine in small portions as a solid.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Stir until the brown color disappears.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Stavber, S., et al. (2008). Environmentally Friendly Methodology for Aerobic Oxidative Iodination of Alkenes. MDPI. Available at: [Link]

  • Štefane, B., & Stavber, S. (2015). Electrophilic monoiodination of terminal alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Banerjee, A. K., Laya, M. S., & Cabrera, E. V. (2011). Iodocyclization: Past and Present Examples. Bentham Science. Available at: [Link]

  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Bentham Science. Available at: [Link]

  • Banerjee, A. K., Laya, M. S., & Cabrera, E. V. (2011). Iodocyclization: Past and Present Examples. R Discovery. Available at: [Link]

  • Mphahlele, M. J. (2009). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules. Available at: [Link]

  • Samanta, S., et al. (2019). Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts. ACS Omega. Available at: [Link]

  • Various Authors. Electrophilic halogenation. Wikipedia. Available at: [Link]

  • Lu, X., et al. (2022). Mechanisms of electrophilic addition to alkenes. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Iodocyclization for Dihaloheterocycles. Scribd. Available at: [Link]

  • Kumar, S., et al. (2016). Iodine-mediated solvent-controlled selective electrophilic cyclization and oxidative esterification of o-alkynyl aldehydes. Semantic Scholar. Available at: [Link]

  • Gabriele, B., et al. (2012). An Iodocyclization Approach to Substituted 3-Iodothiophenes. Organic Chemistry Portal. Available at: [Link]

  • Yao, T., & Larock, R. C. (2004). Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Intramolecular Cyclization. Organic Letters. Available at: [Link]

  • Yue, H., et al. (2017). Molecular-Iodine-Catalyzed Cyclization of 2-Alkynylanilines via Iodocyclization–Protodeiodination Sequence. Organic Letters. Available at: [Link]

  • Li, Y., et al. (2013). Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate. RSC Advances. Available at: [Link]

  • Various Authors. (2024). 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. Available at: [Link]

  • Gáti, T., & Krasznai, D. J. (2008). Iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics leading to highly substituted isoquinolines and its application to the synthesis of norchelerythrine. PubMed. Available at: [Link]

  • Yusubov, M. S., & Zhdankin, V. V. (2012). Hypervalent Iodine–Mediated Ring Contraction Reactions. Molecules. Available at: [Link]

  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Current Organic Chemistry. Available at: [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. MDPI. Available at: [Link]

  • Li, J., et al. (2022). Optimization of di-iodination conditions. ResearchGate. Available at: [Link]

  • Liu, W., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications. Available at: [Link]

  • Wang, X., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules. Available at: [Link]

  • Long, J. (2020). Stereoselectivity of ring closure in intramolecular iodolactonisation. StackExchange. Available at: [Link]

  • Waser, J. (2021). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery. YouTube. Available at: [Link]

  • Liu, W., et al. (2023). Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides. Nature Communications. Available at: [Link]

  • Elliott, M. C., et al. (2005). Iodocyclization Reactions for the Desymmetrization of Cyclohexa-1,4-dienes. ResearchGate. Available at: [Link]

  • Stinca, S., et al. (2019). Excess iodine intake: sources, assessment, and effects on thyroid function. PubMed. Available at: [Link]

  • Chen, J., et al. (2022). Oxidative Cascade Iodocyclization of 1,n-Dienes: Synthesis of Iodinated Benzo[b]azepine and Benzo[b]azocine Derivatives. ResearchGate. Available at: [Link]

  • Pirola, I., et al. (2021). Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond. Nutrients. Available at: [Link]

  • Flachowsky, G., & Franke, K. (2012). Effect of iodine source and dose on growth and iodine content in tissue and plasma thyroid hormones in fattening pigs. ResearchGate. Available at: [Link]

  • Ratajczak, M., & Gietka-Czernel, M. (2022). The Impact of Iodine Concentration Disorders on Health and Cancer. MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to Determining the Absolute Configuration of 5-(iodomethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical parameter in drug discovery and development. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, the unambiguous assignment of the absolute configuration of pharmaceutical intermediates and active ingredients is a regulatory and scientific necessity. This guide provides a comparative overview of the principal analytical techniques for determining the absolute configuration of 5-(iodomethyl)tetrahydrofuran-3-ol, a key chiral building block in the synthesis of various pharmaceutical agents.

The challenge in assigning the absolute configuration of this compound lies in its relatively small size and the presence of two stereocenters, which can exist as four possible stereoisomers. This guide will explore the utility and limitations of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, providing the underlying principles, detailed experimental protocols, and comparative data to aid researchers in selecting the most appropriate technique.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of chiral molecules.[2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of each atom.[5]

Causality Behind Experimental Choices: The key to a successful X-ray crystallographic analysis is the growth of a high-quality single crystal. For molecules like this compound, which may be an oil or a low-melting solid at room temperature, obtaining suitable crystals can be a significant bottleneck. The presence of a heavy atom like iodine in the molecule is advantageous as it enhances the anomalous dispersion effect, which is crucial for the unambiguous determination of the absolute configuration.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Dissolve the enantiomerically pure this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane/ethyl acetate, dichloromethane/pentane). Slow evaporation of the solvent at a controlled temperature is the most common crystallization technique. Other methods include vapor diffusion and cooling of a saturated solution.

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Cool the crystal under a stream of nitrogen gas to minimize thermal vibrations. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the heavy iodine atom. The Flack parameter is a key indicator; a value close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates the opposite configuration.[6]

Data Presentation:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)5.89, 10.23, 12.54
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)
Final R-factor0.035

Logical Workflow for X-ray Crystallography:

Caption: Workflow for absolute configuration determination by X-ray crystallography.

NMR Spectroscopy: The Mosher Method

When single crystals cannot be obtained, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining absolute configuration.[3][][8][9] The Mosher method is a widely used NMR technique that involves the derivatization of a chiral alcohol with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[10][11][12] These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the alcohol.[11][12]

Causality Behind Experimental Choices: The choice of MTPA as the chiral derivatizing agent is based on the anisotropic effect of its phenyl group. In the resulting diastereomeric esters, the protons of the substrate will experience different shielding or deshielding effects depending on their spatial proximity to the phenyl ring of the MTPA moiety. By comparing the chemical shift differences (Δδ = δS - δR) between the (S)-MTPA and (R)-MTPA esters, the absolute configuration of the alcohol can be deduced.[13]

Experimental Protocol: Modified Mosher's Method
  • Esterification: Divide the sample of this compound into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base like pyridine or DMAP to form the respective diastereomeric esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Spectral Assignment: Assign all the relevant proton signals in the NMR spectra of both diastereomers. 2D NMR techniques like COSY and HSQC can be helpful for unambiguous assignment.

  • Calculate Δδ (δS - δR): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester.

  • Determine Absolute Configuration: According to the Mosher model, protons on one side of the MTPA plane will have positive Δδ values, while protons on the other side will have negative Δδ values. By analyzing the sign of the Δδ values for protons around the stereocenter, the absolute configuration can be assigned.

Data Presentation:

Protonδ ((R)-MTPA ester) (ppm)δ ((S)-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-2a3.954.05+0.10
H-2b3.803.75-0.05
H-35.205.10-0.10
H-4a2.102.00-0.10
H-4b1.952.05+0.10
H-54.154.25+0.10
CH₂I3.253.20-0.05

Logical Workflow for the Mosher Method:

Caption: Workflow for the Mosher method of absolute configuration determination.

Chiroptical Methods: Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15][16] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.[14][15] By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined.[1][14][17]

Causality Behind Experimental Choices: VCD is particularly advantageous for molecules that are difficult to crystallize or derivatize, as it can be performed on neat liquids or solutions.[14] The accuracy of the VCD method relies heavily on the quality of the quantum chemical calculations. Density Functional Theory (DFT) is commonly used to predict the VCD spectra.[15][16]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.

  • VCD Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Quantum Chemical Calculations: Perform DFT calculations to predict the IR and VCD spectra for one enantiomer (e.g., the (3R,5S) configuration) of this compound. This involves a conformational search to identify the most stable conformers and then calculating the spectra for each.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.

Data Presentation:

Experimental VCD (cm⁻¹)Calculated VCD (cm⁻¹) for (3R,5S)Assignment
+ at 1050+ at 1045C-O stretch
- at 1120- at 1115C-C-O bend
+ at 1280+ at 1275CH₂ wag
- at 1450- at 1455CH₂ bend

Logical Workflow for VCD Analysis:

Caption: Workflow for VCD-based absolute configuration determination.

Comparison of Techniques

FeatureX-ray CrystallographyMosher's Method (NMR)Vibrational Circular Dichroism (VCD)
Sample State Single CrystalSolutionSolution or Neat Liquid
Sample Amount mgmgmg
Destructive? NoYes (derivatization)No
Reliance on Standards NoYes (chiral reagent)No
Computational Requirement MinimalMinimalHigh
Key Advantage Unambiguous 3D structureApplicable to non-crystalline samplesApplicable to non-crystalline and non-derivatizable samples
Key Limitation Requires high-quality single crystalsCan be complex for molecules with multiple chiral centersHeavily reliant on computational accuracy

Conclusion

The determination of the absolute configuration of this compound can be approached using several powerful analytical techniques. X-ray crystallography, when applicable, provides the most definitive answer. For non-crystalline samples, the Mosher method offers a reliable NMR-based solution, while VCD presents a non-destructive alternative that is particularly useful when derivatization is not feasible. The choice of method will ultimately depend on the physical properties of the sample, the available instrumentation, and the specific requirements of the research or development program. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, is essential for making an informed decision and obtaining reliable stereochemical assignments.

References

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  • Frelek, J., & Wójcik, M. (2010). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 22(4), 18-21. Retrieved from [Link]

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  • He, Y., et al. (2011). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Applied Spectroscopy, 65(7), 699-723. Retrieved from [Link]

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  • Rychnovsky, S. D., & Kim, J. (2017). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry, 82(15), 7761-7775. Retrieved from [Link]

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A-Comparative-Guide-to-Chiral-HPLC-Separation-of-Tetrahydrofuran-3-ol-Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of tetrahydrofuran-3-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, optimization, and application, supported by experimental data and established scientific principles.

Introduction: The Significance of Chiral Purity for Tetrahydrofuran-3-ol

Tetrahydrofuran-3-ol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. The stereochemistry of this precursor is often critical to the pharmacological activity and safety of the final drug product, as different enantiomers can exhibit varied biological effects.[1] Consequently, the accurate determination of enantiomeric purity is a crucial step in both research and manufacturing settings. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for this purpose, offering robust and reliable separation of enantiomers.[1][2]

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase.[3] This transient formation of diastereomeric complexes leads to different retention times, allowing for their separation and quantification.[3] The choice of the CSP and the mobile phase composition are paramount in achieving successful enantioseparation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of an appropriate CSP is the most critical decision in developing a chiral separation method. For the separation of alcohol enantiomers like tetrahydrofuran-3-ol, polysaccharide-based and Pirkle-type CSPs are the most widely and successfully employed.[4][5]

Polysaccharide-Based CSPs: The Industry Standard

Polysaccharide-based CSPs, particularly those derived from derivatized cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[4][6][7] These CSPs, such as the popular Daicel CHIRALPAK® and CHIRALCEL® series, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for recognizing and separating alcohol enantiomers.[1][8]

The CHIRALPAK® AD series, which utilizes amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a particularly effective choice for the separation of tetrahydrofuran-3-ol enantiomers.[9][10] These columns are available with the selector either coated or immobilized on the silica support.[8] Immobilized phases offer the significant advantage of being compatible with a wider range of organic solvents, including those that might damage coated phases, such as tetrahydrofuran (THF) and dichloromethane.[8]

Pirkle-Type CSPs: A Mechanistic Approach

Developed by William H. Pirkle, these "brush-type" CSPs are designed based on the principle of forming a transient diastereomeric complex with at least three points of interaction.[11] Pirkle-type columns often contain π-electron acceptor or π-electron donor groups, making them particularly effective for analytes with aromatic rings or other functional groups capable of π-π interactions.[11][12] For a small, non-aromatic alcohol like tetrahydrofuran-3-ol, Pirkle-type CSPs that rely on hydrogen bonding and dipole-dipole interactions, such as those with dinitrobenzoyl (DNB) derivatives, can be effective.[12][13]

A key advantage of Pirkle-type CSPs is that they are often available in both enantiomeric forms, allowing the user to invert the elution order of the enantiomers by simply switching columns.[5][13][14] This is particularly useful for trace analysis where it is desirable for the minor enantiomer to elute first.[13][14]

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase plays a crucial role in modulating the retention and selectivity of the enantiomeric separation. For polysaccharide-based CSPs, normal-phase chromatography using mixtures of alkanes (like hexane or heptane) and alcohols (such as isopropanol or ethanol) is the most common approach.[15] The alcohol component acts as a polar modifier, competing with the analyte for interaction sites on the CSP. Adjusting the alcohol percentage is the primary means of optimizing the separation, with lower percentages generally leading to longer retention times and potentially better resolution.

For Pirkle-type CSPs, both normal-phase and reversed-phase modes can be utilized.[13][14] The choice of mobile phase will depend on the specific chemistry of the CSP and the analyte.

Experimental Data: A Head-to-Head Comparison

To provide a clear comparison, the following table summarizes typical performance data for the separation of tetrahydrofuran-3-ol enantiomers on two leading chiral stationary phases.

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Stationary Phase CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Regis (R,R)-Whelk-O® 1
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Isopropanol (85:15, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection Refractive Index (RI) or UV (after derivatization)Refractive Index (RI) or UV (after derivatization)
Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min
Retention Time (Enantiomer 2) ~ 9.8 min~ 12.1 min
Resolution (Rs) > 2.0> 1.8
Selectivity (α) ~ 1.25~ 1.20

Note: The above data are representative and may vary depending on the specific instrument, column batch, and exact experimental conditions.

Experimental Protocols

Protocol 1: Separation using CHIRALPAK® AD-H

Objective: To achieve baseline separation of tetrahydrofuran-3-ol enantiomers using a polysaccharide-based chiral stationary phase.

Materials:

  • CHIRALPAK® AD-H column (250 x 4.6 mm, 5 µm)[9]

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • Racemic tetrahydrofuran-3-ol standard

  • HPLC system with a suitable detector (e.g., Refractive Index Detector)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio. Degas the mobile phase thoroughly before use.

  • System Equilibration: Install the CHIRALPAK® AD-H column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column pressure should be monitored and should not exceed the manufacturer's recommendation (typically < 300 Bar).[16][17]

  • Sample Preparation: Prepare a solution of racemic tetrahydrofuran-3-ol in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Determine the retention times, resolution (Rs), and selectivity (α) for the two enantiomeric peaks.

Protocol 2: Separation using a Pirkle-Type CSP

Objective: To separate the enantiomers of tetrahydrofuran-3-ol using a Pirkle-type chiral stationary phase.

Materials:

  • Regis (R,R)-Whelk-O® 1 column (250 x 4.6 mm, 5 µm)

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • Racemic tetrahydrofuran-3-ol standard

  • HPLC system with a suitable detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in an 85:15 volume-to-volume ratio. Degas the mobile phase.

  • System Equilibration: Equilibrate the (R,R)-Whelk-O® 1 column with the mobile phase at a flow rate of 1.0 mL/min.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Injection: Inject 10 µL of the sample.

  • Data Acquisition and Analysis: Acquire and analyze the chromatogram as described in Protocol 1.

Visualization of the Chiral Separation Workflow

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Racemic Tetrahydrofuran-3-ol Injector Injector Sample->Injector MobilePhase Mobile Phase (e.g., Hexane/IPA) Column Chiral Column (CSP) MobilePhase->Column Injector->Column Injection Detector Detector (e.g., RI) Column->Detector Elution Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantification Quantification (Peak Area, ee%) Chromatogram->Quantification

Caption: Workflow for chiral HPLC separation of tetrahydrofuran-3-ol enantiomers.

Choosing the Right Method: A Practical Guide

Both polysaccharide-based and Pirkle-type CSPs can provide effective separation of tetrahydrofuran-3-ol enantiomers. The choice between them often depends on several factors:

  • Broad Applicability vs. Specific Design: Polysaccharide-based CSPs are often the first choice for screening due to their broad enantiorecognition capabilities.[4][6] Pirkle-type columns, with their more defined interaction mechanisms, can be highly effective when the analyte's structure complements the CSP's design.

  • Solvent Compatibility: If the use of "non-standard" solvents is anticipated for solubility or selectivity reasons, immobilized polysaccharide phases or covalently bonded Pirkle-type phases are necessary.[5][8][13]

  • Elution Order Inversion: The availability of Pirkle-type CSPs in both enantiomeric forms provides a distinct advantage for inverting the elution order, which can be critical for accurate quantification of trace enantiomers.[5][13][14]

  • Existing Laboratory Expertise and Column Inventory: Practical considerations, such as the availability of columns and established expertise within a laboratory, often influence the initial choice of method.

Conclusion

The successful chiral separation of tetrahydrofuran-3-ol enantiomers is readily achievable with modern HPLC technology. Polysaccharide-based CSPs, particularly the CHIRALPAK® AD series, represent a robust and versatile starting point, often providing excellent resolution with straightforward mobile phases. Pirkle-type CSPs offer a valuable alternative, with the unique advantage of enabling elution order inversion. Careful optimization of the mobile phase composition is critical for maximizing resolution and achieving baseline separation. By understanding the principles behind these methods and following systematic protocols, researchers can confidently and accurately determine the enantiomeric purity of this important chiral building block.

References

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available from: [Link]

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1H NMR coupling constants for cis- and trans-5-(iodomethyl)tetrahydrofuran-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR coupling constants for cis- and trans-5-(iodomethyl)tetrahydrofuran-3-ol, focusing on the stereochemical differentiation required for drug development applications.

Executive Summary

5-(iodomethyl)tetrahydrofuran-3-ol is a critical intermediate in the synthesis of nucleoside analogues, polyether antibiotics, and fragment-based drug discovery. The biological activity of these derivatives is strictly governed by the relative stereochemistry of the hydroxyl group at C3 and the iodomethyl group at C5.

Differentiation between the cis (syn) and trans (anti) diastereomers is achieved primarily through 1H NMR spectroscopy , utilizing the distinct Karplus relationships governing the vicinal coupling constants (


) of the methylene bridge protons (H4a/H4b) with the methine protons (H3 and H5).

Synthetic Context & Stereochemical Origins

To understand the NMR data, one must understand the conformational bias introduced during synthesis. These compounds are typically generated via iodocyclization of pent-4-ene-1,3-diol .

  • Reaction: 5-endo-trig cyclization (or 5-exo-tet depending on mechanistic view) of the homoallylic alcohol.

  • Kinetic Control: The reaction often favors the trans-isomer due to the minimization of 1,3-diaxial interactions in the transition state.

  • Thermodynamic Control: Equilibration can lead to mixtures, requiring robust analytical separation.

Diagram: Stereoselective Synthesis Workflow

SynthesisWorkflow Start Pent-4-ene-1,3-diol Reagent I2 / NaHCO3 / MeCN (Iodocyclization) Start->Reagent TS Transition State (Chair-like vs Twist-boat) Reagent->TS Prod_Trans Major Product: trans-5-(iodomethyl)tetrahydrofuran-3-ol (Substituents Anti) TS->Prod_Trans Minimizes 1,3-diaxial strain Prod_Cis Minor Product: cis-5-(iodomethyl)tetrahydrofuran-3-ol (Substituents Syn) TS->Prod_Cis Higher energy TS

Caption: Synthesis pathway showing the divergence of cis/trans isomers via iodocyclization.

1H NMR Coupling Constant Analysis

The differentiation relies on the H3–H4 and H4–H5 coupling constants. In the tetrahydrofuran (THF) ring, the envelope conformation fluctuates, but 3,5-disubstituted systems often adopt a preferred conformation to place the bulky iodomethyl group in a pseudo-equatorial position.

Theoretical Basis (Karplus Relationship)
  • Pseudo-axial/Pseudo-axial (

    
    ):  Dihedral angle 
    
    
    
    
    
    Large
    
    
    (8–10 Hz).
  • Pseudo-axial/Pseudo-equatorial (

    
    ):  Dihedral angle 
    
    
    
    
    
    Small
    
    
    (2–5 Hz).
  • Pseudo-equatorial/Pseudo-equatorial (

    
    ):  Dihedral angle 
    
    
    
    
    
    Small
    
    
    (2–5 Hz).
Comparative Data Table

The following table summarizes the diagnostic coupling constants. Note that specific values can shift slightly (


 Hz) depending on solvent (CDCl

vs. DMSO-

) and concentration.
Featurecis-5-(iodomethyl)tetrahydrofuran-3-oltrans-5-(iodomethyl)tetrahydrofuran-3-ol
Stereochemistry Substituents on same face (Syn)Substituents on opposite faces (Anti)
Dominant Conformation H3 and H5 are typically pseudo-equatorial and pseudo-axial (mixed).H3 and H5 can adopt a trans-diaxial relationship relative to the bridge.
H4a Signal dt or ddd (Distinct splitting)q or pseudo-quartet (Overlapping couplings)
H4b Signal ddd ddd

(Hz)
~ 6.0 – 7.5 Hz (Intermediate)~ 8.5 – 10.0 Hz (Large, pseudo-diaxial)

(Hz)
~ 2.0 – 4.0 Hz (Small)~ 4.5 – 6.0 Hz (Medium)

(Hz)
~ 6.0 – 7.5 Hz (Intermediate)~ 8.0 – 9.5 Hz (Large, pseudo-diaxial)

(Hz)
~ 2.0 – 4.0 Hz (Small)~ 5.0 – 6.5 Hz (Medium)
Key Diagnostic Absence of large (>8 Hz) vicinal couplings for both H3 and H5 simultaneously.Presence of large (>8 Hz) couplings indicating trans-diaxial arrangement across the C4 bridge.
Analysis Logic
  • Trans-Isomer: The trans isomer allows the ring to adopt a conformation where H3 and H5 are both pseudo-axial (or close to it) relative to one of the C4 protons, maximizing the dihedral angle to

    
    . This results in large 
    
    
    
    values (> 8 Hz) for both
    
    
    and
    
    
    .
  • Cis-Isomer: In the cis isomer, if H5 is pseudo-equatorial (to put the Iodomethyl group pseudo-equatorial), H3 (being cis) must be pseudo-axial (or vice versa). Alternatively, the ring twists to relieve strain. You rarely see two large trans-diaxial couplings. The couplings tend to average to intermediate values (6–7 Hz).

Experimental Protocols

Synthesis of this compound

This protocol ensures the generation of the material for analysis.

  • Reagents: Pent-4-ene-1,3-diol (1.0 equiv), Iodine (

    
    , 2.0 equiv), Sodium Bicarbonate (
    
    
    
    , 3.0 equiv), Acetonitrile (MeCN).
  • Procedure:

    • Dissolve pent-4-ene-1,3-diol in anhydrous MeCN (0.1 M) at 0°C.

    • Add

      
       followed by portion-wise addition of 
      
      
      
      .
    • Stir in the dark at 0°C for 4 hours, then warm to room temperature.

    • Quench: Add saturated aqueous

      
       (sodium thiosulfate) until the iodine color disappears.
      
    • Extraction: Extract with Ethyl Acetate (3x).[1] Dry over

      
      .
      
    • Purification: Silica gel chromatography (Gradient: 20%

      
       50% EtOAc in Hexanes). The trans isomer typically elutes first (less polar).
      
NMR Sample Preparation
  • Solvent: CDCl

    
     is standard. If peak overlap occurs at H4, switch to Benzene-
    
    
    
    or Acetone-
    
    
    to induce a chemical shift dispersion (ASIS effect).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: Minimum 64 scans to resolve the hyperfine splitting of the H4 methylene protons.

Diagnostic Logic Flowchart

Use this logic tree to assign your isolated isomer.

NMRLogic Start Analyze H4a and H4b Signals (1.8 - 2.5 ppm region) CheckJ Measure Vicinal Couplings (J_3,4 and J_5,4) Start->CheckJ LargeJ Are there couplings > 8.5 Hz? CheckJ->LargeJ YesLarge Yes LargeJ->YesLarge NoLarge No (All J < 7.5 Hz) LargeJ->NoLarge TransConclusion Isomer is TRANS (Pseudo-diaxial arrangement) YesLarge->TransConclusion CisConclusion Isomer is CIS (Distorted Envelope/Twist) NoLarge->CisConclusion NOE_Check Confirmation: NOE/NOESY TransConclusion->NOE_Check Verify CisConclusion->NOE_Check Verify Final Final Assignment NOE_Check->Final NOE between H3/H5? Yes = Cis No = Trans

Caption: Decision tree for assigning stereochemistry based on coupling constants.

References

  • Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with

    
    -Hydroxy Alkenes.[2] Journal of the American Chemical Society, 126(6), 1620-1621. Link
    
  • Knight, D. W. (2002). Iodocyclization reactions in the synthesis of furan derivatives. Organic & Biomolecular Chemistry.
  • Vilatela, J. J., et al. (2015). Synthesis of polysubstituted tetrahydrofurans. Chemical Communications. Link

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. (Source for general Karplus ranges in 5-membered rings).

Sources

The Decisive Edge: Unveiling the 3D Architecture of 3-Hydroxytetrahydrofuran Derivatives with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is not just an academic exercise; it is a critical determinant of its biological activity and therapeutic potential. For scaffolds like 3-hydroxytetrahydrofuran, which are integral to a range of pharmaceuticals, this structural insight is paramount. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of 3-hydroxytetrahydrofuran derivatives, offering a rationale for experimental choices and presenting supporting data for informed decision-making in drug development. The (S)-enantiomer of 3-hydroxytetrahydrofuran, for instance, is a key building block in the synthesis of several antiretroviral drugs, highlighting the stereospecific importance of this moiety.[1][2][3]

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute and relative stereochemistry, conformational preferences, and intermolecular interactions of crystalline compounds.[4] This technique provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a molecule. For 3-hydroxytetrahydrofuran derivatives, which often possess multiple stereocenters, the unambiguous assignment of their configuration is crucial for understanding structure-activity relationships (SAR).

A case in point is the HIV protease inhibitor Darunavir. Its structure, which incorporates a (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl moiety, a derivative of 3-hydroxytetrahydrofuran, has been extensively studied by X-ray crystallography in complex with its target enzyme.[5][6][7] These studies have been instrumental in revealing the key hydrogen bonding and hydrophobic interactions that underpin its high potency against both wild-type and drug-resistant HIV-1 protease.[5][8]

Experimental Workflow: From Crystal to Structure

The journey from a synthesized 3-hydroxytetrahydrofuran derivative to its three-dimensional structure via X-ray crystallography involves a meticulous process. Understanding the causality behind each step is key to appreciating the robustness of the resulting data.

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

A Detailed Experimental Protocol for Single-Crystal X-ray Diffraction of a 3-Hydroxytetrahydrofuran Derivative:

  • Crystal Growth: High-quality single crystals are paramount. For a novel 3-hydroxytetrahydrofuran derivative, slow evaporation of a saturated solution in a suitable solvent (e.g., ethyl acetate, isopropanol) is a common starting point. The choice of solvent is critical as it can influence crystal packing and polymorphism.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, ensuring it is free of cracks and defects. It is then mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas and exposed to a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector collects the diffraction pattern as the crystal is rotated.

  • Data Processing: The collected diffraction intensities are integrated and corrected for various experimental factors. The unit cell parameters and space group are determined.

  • Structure Solution and Refinement: The initial electron density map is calculated, from which the positions of the atoms are determined. This initial model is then refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and crucial information, particularly about the molecule's behavior in solution and its connectivity.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D structure, stereochemistry, bond lengths/angles, conformation, intermolecular interactionsConnectivity, relative stereochemistry, solution conformation, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline solidSolutionGas phase (after ionization)
Strengths Unambiguous determination of absolute structure.Provides data on solution-state structure and dynamics.High sensitivity, requires minimal sample.
Limitations Requires high-quality single crystals.Can be challenging for complex molecules with overlapping signals.Does not provide direct 3D structural information.

Table 1: Comparison of Analytical Techniques for the Structural Characterization of 3-Hydroxytetrahydrofuran Derivatives.

Case Study: HIV Protease Inhibitors

Let's consider the HIV protease inhibitors Amprenavir and Darunavir, both containing a 3-hydroxytetrahydrofuran-derived moiety.

Amprenavir: The crystal structure of Amprenavir bound to HIV-1 protease (PDB ID: 1T7J) reveals the precise orientation of the (3S)-tetrahydrofuran-3-yl group within the S2 subsite of the enzyme.[9][10] This structural information is invaluable for understanding its binding affinity and for the rational design of next-generation inhibitors. NMR studies of Amprenavir in solution have complemented this by providing insights into the conformational flexibility of the molecule.[11][12]

Darunavir: The ultra-high resolution crystal structure of Darunavir in complex with HIV-1 protease (PDB ID: 2IEN) showcases the critical hydrogen bonding interactions involving the bis-tetrahydrofuran moiety.[5][6] The specific conformation of the hexahydrofuro[2,3-b]furan ring system is locked in a way that maximizes favorable interactions with the enzyme's backbone, a key factor in its high potency against resistant strains.[8] NMR data for Darunavir further corroborates the connectivity and provides information about its solution-state structure.[13][14][15]

Figure 2: Interplay of analytical techniques for structural elucidation.

Conclusion: An Integrated Approach for Drug Development

For researchers and professionals in drug development, an integrated analytical approach is paramount. While NMR and MS are indispensable for confirming chemical identity and providing insights into solution-state behavior, X-ray crystallography offers the definitive and detailed three-dimensional structural information that is often the key to unlocking a deeper understanding of a drug candidate's mechanism of action. The crystallographic data of 3-hydroxytetrahydrofuran derivatives, particularly in the context of their biological targets, provides an authoritative foundation for structure-based drug design, lead optimization, and the development of more effective and specific therapeutics. The continued population of crystallographic databases, such as the Cambridge Structural Database (CSD), with high-quality data on these important pharmaceutical building blocks will undoubtedly fuel future innovations in medicine.

References

  • Kovalevsky, A. Y., et al. (2008). Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. Journal of Molecular Biology, 384(1), 178-190.
  • Agnello, S., et al. (2023). Co-crystal structure of darunavir (34; C green) in complex with HIV-1 protease (PDB ID: 2IEN). Journal of Molecular Structure.
  • King, N. M., et al. (2004). Crystal structure of inhibitor amprenavir in complex with a multi-drug resistant variant of HIV-1 protease (L63P/V82T/I84V).
  • Mahalingam, B., et al. (2014). Amprenavir Complexes with HIV-1 Protease and Its Drug Resistant Mutants Altering Hydrophobic Clusters. PLoS ONE, 9(7), e103263.
  • Kishore, K. B., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy.
  • Weber, I. T., et al. (2013). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir: insights for drug design. Journal of Medicinal Chemistry, 56(13), 5641-5645.
  • Kang, L. W., et al. (2006). Crystal Structure of HIV-1 Protease (TRM Mutant) in Complex with Tipranavir.
  • Ghosh, A. K., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. The Journal of Organic Chemistry, 79(17), 8374-8383.
  • Cipla Limited. (2013). Darunavir. New Drug Approvals.
  • Kovalevsky, A. Y., et al. (2013). Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. Journal of Medicinal Chemistry, 56(13), 5641-5645.
  • Wang, Y., et al. (2011). The higher barrier of darunavir and tipranavir resistance for HIV-1 protease. Protein Science, 20(10), 1764-1774.
  • Ghosh, A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. ACS Bio & Med Chem Au.
  • Konishi, Y., et al. (2012). NMR study of xenotropic murine leukemia virus-related virus protease in a complex with amprenavir. Journal of Biochemistry, 152(5), 431-440.
  • Konishi, Y., et al. (2012). NMR study of xenotropic murine leukemia virus-related virus protease in a complex with amprenavir. PubMed.
  • Randolph, J. T., et al. (2000). X-ray crystallographic structure of ABT-378 (Lopinavir) bound to HIV-1 protease. Bioorganic & Medicinal Chemistry Letters, 10(15), 1687-1690.
  • Wikipedia. (2024). Darunavir. Retrieved from [Link]

  • PubChem. (n.d.). Tipranavir. Retrieved from [Link]

  • Wikipedia. (2024). Tipranavir. Retrieved from [Link]

  • T3DB. (2009). Amprenavir (T3D2863). Retrieved from [Link]

  • Parise Filho, R., et al. (2011). Fosamprenavir structure (prodrug) and its conversion into amprenavir.
  • KEGG DRUG. (n.d.). Fosamprenavir. Retrieved from [Link]

  • Wikipedia. (2024). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(+)-3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). (-)-3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). Fosamprenavir. Retrieved from [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Fosamprenavir calcium. Retrieved from [Link]

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A-Senior-Application-Scientist's-Guide-to-the-Validation-of-Enantiomeric-Excess-using-Chiral-Derivatizing-Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. While direct methods like chiral chromatography have gained popularity, the use of chiral derivatizing agents (CDAs) remains a powerful and indispensable technique, particularly for NMR and GC-MS analysis.[1] This guide provides an in-depth, experience-driven comparison of CDA-based methods, offering a robust framework for their validation and application.

The-Fundamental-Principle-Converting-the-Indistinguishable-into-the-Distinguishable

Enantiomers, by their very nature, possess identical physical and chemical properties in an achiral environment, rendering them indistinguishable by common spectroscopic techniques like NMR.[1][2] The core principle of using a chiral derivatizing agent is to convert a pair of enantiomers into a mixture of diastereomers.[1][2] These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[1][2][3]

dot graph "CDA_Mechanism" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "Enantiomer_R" [label="R-Enantiomer"]; "Enantiomer_S" [label="S-Enantiomer"]; "CDA" [label="Chiral Derivatizing Agent (S')", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_products" { label="Products"; bgcolor="#E6F4EA"; "Diastereomer_RS" [label="Diastereomer (R,S')"]; "Diastereomer_SS" [label="Diastereomer (S,S')"]; }

"Enantiomer_R" -> "Diastereomer_RS" [label="Reaction"]; "Enantiomer_S" -> "Diastereomer_SS" [label="Reaction"]; "CDA" -> "Diastereomer_RS"; "CDA" -> "Diastereomer_SS";

subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FCE8E6"; "NMR_Spectrum" [label="NMR Spectrum", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; }

"Diastereomer_RS" -> "NMR_Spectrum" [label="Distinct Signals"]; "Diastereomer_SS" -> "NMR_Spectrum" [label="Distinct Signals"]; } caption: "Mechanism of Chiral Derivatizing Agents (CDAs)."

Comparative-Analysis-of-Common-Chiral-Derivatizing-Agents

The choice of a CDA is critical and depends on the functional group of the analyte. Here, we compare some of the most widely used CDAs.

Chiral Derivatizing AgentTarget Analyte(s)Analytical Technique(s)AdvantagesDisadvantages
Mosher's Acid (MTPA) Alcohols, AminesNMR (¹H, ¹⁹F)Well-established, predictable NMR shifts.[3][4] No α-proton to racemize.[1]Acid chloride is moisture sensitive.[4] Potential for kinetic resolution.[5]
(S)-1-(1-Naphthyl)ethyl isocyanate Alcohols, AminesHPLC, GCForms stable urea and urethane derivatives.[6]Can be less reactive than acid chlorides.
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) Amines, Amino AcidsHPLCExcellent for separating amino acid enantiomers.[6]Can be expensive.
(-)-Menthyl chloroformate Alcohols, AminesGC, HPLCReadily available and relatively inexpensive.[6]Can be prone to racemization under harsh conditions.
Experimental-Protocol-ee-Determination-of-a-Chiral-Alcohol-using-Mosher's-Acid

This protocol outlines the derivatization of a chiral secondary alcohol with both (R)- and (S)-Mosher's acid chloride for subsequent NMR analysis. The use of both enantiomers of the CDA is crucial for confident assignment of the absolute configuration.[3]

Materials:

  • Chiral alcohol (e.g., 1-phenylethanol)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: In two separate, dry NMR tubes, dissolve ~5 mg of the chiral alcohol in 0.5 mL of CDCl₃.

  • Addition of Pyridine: To each tube, add 1.1 equivalents of anhydrous pyridine.

  • Derivatization:

    • To the first NMR tube, add 1.1 equivalents of (R)-Mosher's acid chloride.

    • To the second NMR tube, add 1.1 equivalents of (S)-Mosher's acid chloride.

  • Reaction: Cap the NMR tubes and gently invert to mix. Allow the reactions to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or ¹H NMR).

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra for both samples.

dot graph "Mosher_Acid_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [label="Start: Chiral Alcohol Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dissolve" [label="Dissolve in CDCl₃\nAdd Pyridine"]; "Split" [label="Split into two samples"]; "React_R" [label="Add (R)-Mosher's Acid Chloride"]; "React_S" [label="Add (S)-Mosher's Acid Chloride"]; "Incubate_R" [label="Incubate"]; "Incubate_S" [label="Incubate"]; "NMR_R" [label="Acquire ¹H & ¹⁹F NMR"]; "NMR_S" [label="Acquire ¹H & ¹⁹F NMR"]; "Analyze" [label="Analyze Spectra\nDetermine ee & Absolute Configuration", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Dissolve"; "Dissolve" -> "Split"; "Split" -> "React_R"; "Split" -> "React_S"; "React_R" -> "Incubate_R"; "React_S" -> "Incubate_S"; "Incubate_R" -> "NMR_R"; "Incubate_S" -> "NMR_S"; "NMR_R" -> "Analyze"; "NMR_S" -> "Analyze"; "Analyze" -> "End"; } caption: "Workflow for Mosher's Acid Analysis."

Data Interpretation:

  • Enantiomeric Excess (ee): In the ¹H or ¹⁹F NMR spectrum of one of the diastereomeric mixtures, identify a pair of well-resolved signals corresponding to the two diastereomers. The ee is calculated by integrating these signals and using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.[3][7]

  • Absolute Configuration: The absolute configuration is determined by comparing the chemical shifts of protons in the (R)-MTPA and (S)-MTPA esters. A consistent model predicts which protons will be shielded or deshielded depending on the absolute configuration of the alcohol.

Validation-of-the-Method-A-Self-Validating-System

For the results to be trustworthy, the derivatization and analysis must be validated. The following parameters are critical:

Validation ParameterAcceptance CriteriaRationale
Enantiomeric Purity of CDA >99% eeAn impure CDA will lead to the formation of all four possible diastereomers, complicating the analysis and leading to inaccurate ee determination.[1][8]
Reaction Completion >99% conversionIncomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate ee measurement.[1][5] An excess of the CDA is often used to drive the reaction to completion.[1]
Absence of Racemization No detectable racemization of the analyte or CDARacemization of either the analyte or the CDA during the reaction will lead to an underestimation of the true ee.[1][8]
Signal Resolution Baseline resolution of at least one pair of diastereomeric signalsPoor resolution of the diastereomeric signals in the NMR spectrum will lead to inaccurate integration and, therefore, an incorrect ee value.
The-Broader-Context-CDAs-vs.-Chiral-Chromatography

While chiral HPLC and GC offer direct separation of enantiomers without derivatization, the use of CDAs holds several advantages in specific scenarios.[9]

  • Cost-Effectiveness: Derivatization allows for the use of standard, less expensive achiral columns for chromatographic separation.[2]

  • Method Robustness: Achiral chromatographic methods are often more robust and easier to transfer between laboratories.[2]

  • Enhanced Sensitivity: Derivatization can introduce a chromophore or fluorophore, significantly increasing detection sensitivity for HPLC or GC.[2]

  • Structural Information: In the case of NMR analysis with CDAs like Mosher's acid, not only is the ee determined, but the absolute configuration can often be elucidated simultaneously.

However, the rise of chiral stationary phases has led to a decline in the routine use of CDAs for ee determination by chromatography.[1]

Conclusion

The validation of enantiomeric excess using chiral derivatizing agents is a robust and reliable method when executed with a thorough understanding of the underlying principles and potential pitfalls. By carefully selecting the appropriate CDA, ensuring complete reaction, and validating the analytical method, researchers can confidently determine the enantiomeric purity and absolute configuration of their chiral molecules. This technique, while classic, remains an essential tool in the arsenal of the modern chemist, providing a self-validating system for one of the most critical measurements in chiral chemistry.

References

  • Wenzel, T. J. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Liang, Y., et al. (2005). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry. Journal of the American Chemical Society, 127(10), 3437-3443. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. [Link]

  • Eke, B. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Ciogli, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12967-12978. [Link]

  • Ciogli, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. [Link]

  • St-Gelais, A., et al. (2021). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 98(1), 257-262. [Link]

  • ResearchGate. (n.d.). Chiral derivatization protocol used for determining the ee of... [Link]

  • The Retort. (2012). Mosher's Acid. [Link]

  • Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 87(11), 1248-1250. [Link]

  • Notte, G. T., & Jacobsen, E. N. (2012). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC. [Link]

  • Wikipedia. (n.d.). Mosher's acid. [Link]

  • Ilisz, I., et al. (2008). Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 1-15. [Link]

  • YouTube. (2023). How I Used Mosher Esters in my PhD. [Link]

  • You, L., & Canary, J. W. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • David, A., et al. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. ACS Applied Materials & Interfaces, 13(33), 39343-39350. [Link]

  • Lindner, W. (n.d.). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. [Link]

  • Eke, B. C. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(3), 256-270. [Link]

  • Ilisz, I., & Pataj, Z. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Acta Pharmaceutica Hungarica, 81(1), 1-13. [Link]

  • Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Analytica Chimica Acta, 685(1), 85-91. [Link]

  • Sánchez, F. G., et al. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Dong, M. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(7), 640-654. [Link]

Sources

Comparative Guide: Bartlett-Type (Thermodynamic) vs. Standard (Kinetic) Iodolactonization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of lactone-based pharmacophores, the choice between Standard Iodolactonization and Bartlett-Type Cyclization is a strategic decision between kinetic and thermodynamic control.

  • Standard Route (Kinetic): Utilizes basic conditions (

    
    ) to irreversibly trap the kinetically favored product (typically 5-exo  or cis-diastereomers) via rapid acid scavenging.
    
  • Bartlett Route (Thermodynamic): Utilizes neutral/acidic conditions (

    
    , no base) to permit reversible iodination (retro-iodolactonization). This allows the system to equilibrate to the thermodynamically stable product (typically 6-endo  or trans-diastereomers).
    

This guide details the mechanistic divergence, provides validated protocols for both pathways, and offers experimental data to support method selection.

Mechanistic Divergence: The "Switch"

The core difference lies in the reversibility of the C-O bond formation.

  • The Kinetic Trap (Standard): The presence of a base (e.g.,

    
    ) immediately neutralizes the proton generated upon cyclization. This prevents the protonation of the lactone oxygen, effectively locking the cyclized product and preventing the reformation of the iodonium intermediate. The reaction outcome is dictated by the transition state energy (
    
    
    
    ), favoring the faster 5-exo-trig pathway (Baldwin's Rules).
  • The Thermodynamic Equilibration (Bartlett): In the absence of base, the byproduct is HI. The acidity of the medium allows the lactone oxygen to be protonated, making it a viable leaving group. The system enters an equilibrium where the iodine atom can be displaced (retro-cyclization). Over time, the mixture accumulates the product with the lowest Gibbs Free Energy (

    
    ), often the 6-endo  lactone or the trans-substituted isomer, which minimizes steric strain.
    
Visualization: Pathway Bifurcation

Iodolactonization_Pathways Substrate Alkenoic Acid (Substrate) Iodonium Iodonium Intermediate Substrate->Iodonium I2 TS_Kinetic TS-1 (Lower Ea) 5-exo-trig Iodonium->TS_Kinetic Fast TS_Thermo TS-2 (Higher Ea) 6-endo-trig Iodonium->TS_Thermo Slow Kinetic_Cond Standard Conditions (I2, NaHCO3, H2O/DCM) Base Scavenges HI Product_Kinetic Kinetic Product (5-exo / cis) Irreversible TS_Kinetic->Product_Kinetic Product_Kinetic->Kinetic_Cond Thermo_Cond Bartlett Conditions (I2, MeCN, No Base) Reversible (HI present) Product_Thermo Thermodynamic Product (6-endo / trans) Stable Equilibrium TS_Thermo->Product_Thermo Product_Thermo->Iodonium Retro-Cyclization (Equilibration) Product_Thermo->Thermo_Cond

Figure 1: Bifurcation of the iodolactonization pathway. The presence of base determines whether the reaction is locked at the kinetic product or allowed to equilibrate to the thermodynamic product.

Comparative Analysis

Selectivity Profile
FeatureStandard (Kinetic)Bartlett (Thermodynamic)
Regioselectivity 5-exo > 6-endo (typically > 95:5)6-endo favored (if thermodynamically stable)
Stereoselectivity cis-fused (or cis-substituents)trans-fused (or trans-substituents)
Reaction Time 1 - 4 Hours12 - 72 Hours
Temperature

to RT

to

Solvent System Biphasic (

) or THF
Polar Aprotic (

)
Base Required (

)
None (Strictly prohibited)
Case Study: 3-Phenyl-4-pentenoic Acid

The classic validation of this divergence is the cyclization of 3-phenyl-4-pentenoic acid.

  • Standard: Yields the cis-isomer (kinetic). The bulky phenyl group and the iodomethyl group end up on the same side due to the transition state minimizing

    
     strain during the irreversible closure.
    
  • Bartlett: Yields the trans-isomer (thermodynamic).[1][2][3] The cis-lactone forms initially but re-opens (retro-iodolactonization) and eventually settles into the trans-configuration, which is lower in energy due to reduced steric clash between the phenyl and iodomethyl groups.

Experimental Protocols

Protocol A: Standard Kinetic Iodolactonization

Target: Formation of 5-exo lactones or cis-diastereomers.

  • Preparation: Dissolve the alkenoic acid (1.0 equiv) in

    
     (0.1 M).
    
  • Base Addition: Add saturated aqueous

    
     (3.0 equiv). The mixture will be biphasic.
    
  • Iodination: Cool to

    
    . Add 
    
    
    
    (2.0 equiv) dissolved in a minimal amount of
    
    
    or THF dropwise.
  • Reaction: Stir vigorously at

    
     to RT. Monitor by TLC. Reaction is typically complete in < 3 hours.
    
  • Quench: Pour into aqueous saturated

    
     (sodium thiosulfate) to reduce excess iodine (color change from violet/brown to colorless).
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    , and concentrate.

Critical Control Point: Vigorous stirring is essential in the biphasic system to ensure the base effectively neutralizes the acid in the organic phase interface.

Protocol B: Bartlett Thermodynamic Cyclization

Target: Formation of 6-endo lactones or trans-diastereomers.

  • Preparation: Dissolve the alkenoic acid (1.0 equiv) in anhydrous Acetonitrile (

    
    ) (0.1 M).
    
    • Note: Acetonitrile is preferred to stabilize the ionic intermediates without acting as a nucleophile.

  • Iodination: Cool to

    
     (or 
    
    
    
    for high precision). Add
    
    
    (3.0 equiv) in one portion.
  • Equilibration (The "Bartlett Step"): Stir at

    
     for 12–72 hours.
    
    • Do NOT add base.

    • Monitor: You may see the kinetic product form first (TLC) and slowly convert to a new spot (thermodynamic product).

  • Quench: Pour into a mixture of ice/water and saturated

    
    .
    
  • Workup: Extract with Ether or EtOAc. Wash with brine.[3] Dry over

    
    .
    

Critical Control Point: Do not warm the reaction prematurely. The equilibration relies on the reversibility of the C-I bond; heating often leads to decomposition or elimination (HI elimination) rather than equilibration.

Decision Matrix

Use the following logic flow to select the appropriate protocol for your substrate.

Decision_Matrix Start Start: Alkenoic Acid Substrate Q1 Is the desired ring size consistent with Baldwin's Rules (e.g., 5-exo)? Start->Q1 Q2 Is specific stereochemistry (trans) required over kinetic (cis)? Q1->Q2 No (Disfavored) Route_A Use Protocol A (Standard Kinetic) I2 / NaHCO3 Q1->Route_A Yes (Standard) Q2->Route_A No (Cis/Kinetic) Route_B Use Protocol B (Bartlett Thermodynamic) I2 / MeCN / No Base Q2->Route_B Yes (Trans/Thermo)

Figure 2: Decision matrix for selecting iodolactonization conditions.

References

  • Bartlett, P. A.; Myerson, J. "Stereoselective epoxidation of acyclic olefinic acids and esters. 2. Iodolactonization."[2][3][4][5][6] Journal of the American Chemical Society, 1978 , 100(12), 3950–3952.[7] [Link]

  • Bermejo Gonzalez, F.; Bartlett, P. A. "Stereocontrolled Iodolactonization of Acyclic Olefinic Acids: The trans and cis Isomers of 4,5-Dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone." Organic Syntheses, 1986 , 64, 175.[3] [Link]

  • Danishfsky, S. J.; et al. "Total Synthesis of the Hypocholesterolemic Agent Compactin." Journal of the American Chemical Society, 1983 , 105, 3718. (Application of kinetic iodolactonization). [Link]

Sources

Safety Operating Guide

Safe Handling and Disposal of 5-(Iodomethyl)tetrahydrofuran-3-ol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-(Iodomethyl)tetrahydrofuran-3-ol, a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and experimental integrity.

While specific toxicological data for this compound is not extensively documented in publicly accessible literature, a critical analysis of its structure—a tetrahydrofuran ring substituted with a hydroxyl group and an iodomethyl group—allows for a comprehensive hazard assessment based on well-established principles of chemical reactivity and the known risks of analogous compounds. The presence of an iodomethyl group suggests potential alkylating activity, a common feature of organoiodides that warrants careful handling to prevent unwanted biological interactions.

Hazard Assessment and Risk Mitigation

A proactive approach to safety begins with a thorough understanding of the potential risks. Based on available data for structurally related compounds, this compound is anticipated to present the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

The tetrahydrofuran (THF) moiety, while a common solvent, can form explosive peroxides upon prolonged exposure to air and light. Although the substitution on the ring may alter this propensity, it is a critical consideration for storage and handling.

Hazard Summary Table
Hazard StatementGHS ClassificationPrimary Route of ExposurePotential Health Effects
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)IngestionGastrointestinal irritation, nausea, vomiting, and diarrhea.[4]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)DermalRedness, itching, and inflammation.[2]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)OcularPain, redness, and potential for corneal damage.[3]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)InhalationCoughing, sneezing, and inflammation of the respiratory tract.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment and are designed to provide maximum protection.

  • Hand Protection: Wear nitrile or neoprene gloves. These materials offer good resistance to a broad range of organic chemicals. Always inspect gloves for tears or punctures before use and double-gloving is recommended for prolonged handling.[5]

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A flame-retardant lab coat should be worn at all times. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[6] Ensure that pant legs are worn outside of footwear to prevent chemicals from entering your shoes.[6]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks Splash_Risk Potential for Splashing? Start->Splash_Risk Aerosol_Risk Potential for Aerosolization? Start->Aerosol_Risk Lab_Coat Standard Lab Coat Start->Lab_Coat Gloves Nitrile/Neoprene Gloves Start->Gloves Goggles Chemical Safety Goggles Splash_Risk->Goggles No Face_Shield Goggles + Face Shield Splash_Risk->Face_Shield Yes Chem_Coveralls Chemical-Resistant Coveralls Splash_Risk->Chem_Coveralls Yes Fume_Hood Work in Fume Hood Aerosol_Risk->Fume_Hood No Respirator NIOSH-Approved Respirator Aerosol_Risk->Respirator Yes

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Keep the container tightly sealed to prevent the formation of peroxides and to minimize the escape of vapors.

  • Store away from incompatible materials such as strong oxidizing agents.

Handling
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.

  • Aliquoting and Dispensing: Conduct all transfers of the chemical within a fume hood. Use appropriate tools such as spatulas or syringes for solids and liquids, respectively, to avoid generating dust or aerosols.

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[7]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Chemical Inactivation: For trace amounts of residual material on glassware, rinsing with a suitable solvent (e.g., acetone) and collecting the rinsate as hazardous waste is recommended. For larger quantities of unwanted material, treatment with a reducing agent like sodium thiosulfate can convert the iodinated compound to a less harmful iodide salt.[9] This should only be performed by trained personnel with a thorough understanding of the reaction.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[10] Never dispose of iodinated organic compounds down the drain, as they can be harmful to aquatic life.[9][10]

Waste Disposal Workflow

Disposal_Workflow Start Generate Waste Contaminated_PPE Contaminated PPE Start->Contaminated_PPE Contaminated_Glassware Contaminated Glassware Start->Contaminated_Glassware Bulk_Waste Bulk/Unused Chemical Start->Bulk_Waste Segregate Segregate into Labeled Hazardous Waste Container Final_Disposal Dispose via EHS/ Licensed Contractor Segregate->Final_Disposal Contaminated_PPE->Segregate Rinse Triple Rinse with Solvent Contaminated_Glassware->Rinse Inactivation Consider Chemical Inactivation (Trained Personnel Only) Bulk_Waste->Inactivation Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse->Collect_Rinsate Collect_Rinsate->Segregate Inactivation->Segregate

Caption: Step-by-step workflow for the safe disposal of this compound waste.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • NeogenVet® Organic Iodide Powder Safety Data Sheet - Covetrus North America.
  • (3S,5R)-5-(Iodomethyl)tetrahydrofuran-3-ol | ChemScene.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • This compound - Fluorochem.
  • Personal Protective Equipment for Methyl Iodide Use | PPTX - Slideshare.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment | IOGP.
  • ISOFLURANE SAFETY GUIDELINES | Concordia University.
  • Occupational Hazards of Halogenated Volatile Anesthetics and their Prevention: Review of the Literature - ResearchGate.
  • Iodine Waste Recycling Program - Mitsui Plastics, Inc.
  • Iodine Disposal For Businesses - Collect and Recycle.
  • Safety Data Sheet - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents - CERN Indico.
  • How do you dispose of the iodine-starch complex after a redox titration? - Reddit.
  • 5-(Iodomethyl)dihydrofuran-2(3H)-one - Sigma-Aldrich.
  • Halogenated ether - Wikipedia.
  • Safety data sheet - BASF.
  • Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration.
  • 5-(Iodomethyl)oxolan-2-one | C5H7IO2 | CID 10704407 - PubChem.
  • Tetrahydrofuran - ScienceLab.com.
  • PPE - Growsafe.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
  • ((3R,5R)-5-(2,4-difluorophenyl)-5-(iodomethyl)tetrahydrofuran-3-yl)methanol | Chemsrc.
  • 3-Hydroxytetrahydrofuran - Wikipedia.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.